molecular formula C11H12N2O2 B13915562 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Katalognummer: B13915562
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: NUODLRVVAVIPEL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one (CAS 2589531-38-2) is a chemical compound belonging to the 1,6-naphthyridin-2(1H)-one class, a recognized privileged scaffold in medicinal chemistry . This specific heterocyclic system is of significant interest in drug discovery, particularly for developing enzyme inhibitors. The 1,6-naphthyridin-2-one core is a featured structure in patents for potent PARP1 inhibitors, a key therapeutic target in oncology . Furthermore, this scaffold has been identified in high-throughput screening as a promising inhibitor of thymidylate kinase (TMK), an essential enzyme for DNA synthesis in Mycobacterium tuberculosis , presenting a potential pathway for novel anti-tuberculosis agents . The unsubstituted lactam group common to these inhibitors is critical for forming hydrogen bonds with biological receptors . With over 17,000 compounds based on this scaffold described in scientific literature, the 1,6-naphthyridin-2(1H)-one structure demonstrates considerable versatility and is a fertile platform for designing new bioactive molecules . This product is intended for research purposes as a building block in medicinal chemistry and drug discovery programs. FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

InChI

InChI=1S/C11H12N2O2/c1-2-7-3-8-5-12-9(6-14)4-10(8)13-11(7)15/h3-5,14H,2,6H2,1H3,(H,13,15)

InChI-Schlüssel

NUODLRVVAVIPEL-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC2=C(C=C(N=C2)CO)NC1=O

Herkunft des Produkts

United States
Foundational & Exploratory

synthesis of 1,6-naphthyridin-2-one derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1,6-Naphthyridin-2-one Derivatives: Strategies and Methodologies for Drug Discovery

Introduction

Naphthyridines, a class of bicyclic heteroaromatic compounds composed of two fused pyridine rings, represent a cornerstone of modern medicinal chemistry.[1][2] Within this family, the 1,6-naphthyridin-2(1H)-one scaffold has emerged as a particularly "privileged" structure, a term coined to describe molecular frameworks that are capable of binding to multiple biological targets.[1] With over 17,000 compounds reported, the vast majority within patents, this scaffold is a fertile ground for the development of novel therapeutics.[1][3] Its significance is underscored by its presence in potent and selective inhibitors of critical oncology targets, including Fibroblast Growth Factor Receptor 4 (FGFR4) for hepatocellular carcinoma and the mechanistic target of rapamycin (mTOR), a key regulator of cell growth.[4][5][6]

This guide, intended for researchers, medicinal chemists, and drug development professionals, provides an in-depth exploration of the core synthetic strategies for constructing the 1,6-naphthyridin-2-one system. We will move beyond a simple recitation of reaction schemes to dissect the underlying logic of these transformations, focusing on two primary and robust retrosynthetic approaches: the annulation of a preformed pyridine ring and the cyclization of a preformed pyridone precursor.

Chapter 1: Core Synthetic Philosophy: A Retrosynthetic Analysis

The architectural design of any synthetic campaign begins with retrosynthesis—a method of deconstructing the target molecule to reveal potential starting materials. For the 1,6-naphthyridin-2-one core, two principal disconnections dominate the landscape, providing a logical framework for accessing a wide array of derivatives.

  • Strategy A: Pyridine-First Approach. This strategy involves a C-C and a C-N bond disconnection of the pyridone ring (the ring containing the carbonyl). This retrosynthetic path leads back to a substituted 4-aminopyridine, which serves as the foundational building block. The primary challenge then becomes the construction of the second, lactam-containing ring.

  • Strategy B: Pyridone-First Approach. Alternatively, disconnection of the non-carbonyl pyridine ring reveals a 4-amino-2-pyridone precursor. In this approach, the synthetic task is to build the second pyridine ring onto the existing pyridone scaffold.

These two divergent strategies form the basis of the most common and reliable methods for synthesizing this important heterocyclic system.

G cluster_A Strategy A: Pyridine-First cluster_B Strategy B: Pyridone-First Target 1,6-Naphthyridin-2-one Core Pyridine 4-Aminopyridine Precursor (with ortho C-electrophile) Target->Pyridine Disconnect Pyridone Ring Pyridone 4-Amino-2-Pyridone Precursor Target->Pyridone Disconnect Pyridine Ring

Figure 1: Core retrosynthetic strategies for the 1,6-naphthyridin-2-one scaffold.

Chapter 2: The Pyridine-First Approach: Annulation via Friedländer-Type Condensation

This classical and highly effective strategy relies on constructing the pyridone ring onto a pre-existing, functionalized pyridine. The quintessential reaction for this transformation is the Friedländer annulation and its variants, which involve the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing an activated methylene group.[7][8][9] In our case, the starting material is a 4-aminopyridine bearing an electrophilic handle—such as a nitrile, aldehyde, or ketone—at the C3 position.[1]

Causality Behind the Mechanism

The reaction is typically catalyzed by a base, such as sodium ethoxide (NaOEt). The primary role of the base is to deprotonate the active methylene compound (e.g., diethyl malonate), generating a potent nucleophile (an enolate). This enolate then attacks the electrophilic nitrile or aldehyde group on the pyridine ring. A subsequent intramolecular cyclization, driven by the attack of the ortho-amino group onto one of the ester carbonyls, followed by elimination of ethanol, forges the pyridone ring. The sequence of bond-forming events provides a thermodynamically stable, fused aromatic system.

G Friedländer-Type Annulation Workflow A 4-Aminonicotinonitrile D Nucleophilic Attack & Intramolecular Cyclization A->D B Diethyl Malonate B->D C Base (NaOEt) EtOH C->D E Substituted 1,6-Naphthyridin-2-one D->E

Figure 2: Workflow for the Friedländer-type synthesis of 1,6-naphthyridin-2-ones.

Detailed Experimental Protocol: Synthesis of 4-Amino-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carbonitrile (29)

This protocol is adapted from a known procedure for the synthesis of 1,6-naphthyridin-2(1H)-one derivatives.[1]

Materials:

  • 4-Aminonicotinonitrile (27)

  • Diethyl malonate (28)

  • Sodium metal

  • Anhydrous Ethanol (EtOH)

  • Glacial Acetic Acid

Procedure:

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser and a nitrogen inlet, dissolve a calculated amount of sodium metal in anhydrous ethanol under a nitrogen atmosphere to prepare a fresh solution of sodium ethoxide (NaOEt).

  • Initial Reaction: To the freshly prepared NaOEt solution, add 4-aminonicotinonitrile (1.0 eq) and diethyl malonate (1.2 eq).

  • Thermal Cyclization: Heat the resulting mixture to reflux and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture by the dropwise addition of glacial acetic acid until a precipitate forms.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration. Wash the solid sequentially with cold water and cold ethanol to remove any unreacted starting materials and salts. Dry the resulting solid under vacuum to yield the desired product 29. Further purification can be achieved by recrystallization if necessary.

Data Summary: Scope of the Pyridine-First Approach
Starting PyridineActive Methylene CompoundConditionsYield (%)Reference
4-Aminonicotinaldehyde (24)Diethyl malonateNaOEt, EtOH, Reflux70-85%[1]
4-Aminonicotinonitrile (27)Diethyl malonate (28)NaOEt, EtOH, Reflux75-90%[1]
Methyl 4-amino-nicotinateEthyl cyanoacetateNaH, Dioxane, 100 °C60-75%[1]
3-Acetyl-4-aminopyridineMalononitrilePiperidine, EtOH, Reflux65-80%[1]

Chapter 3: The Pyridone-First Approach: Annulation via Gould-Jacobs-Type Cyclization

The Gould-Jacobs reaction is a powerful tool for the synthesis of 4-hydroxyquinolines and can be effectively adapted for the synthesis of 1,6-naphthyridin-2-ones.[10][11] This strategy commences with a 4-amino-2-pyridone derivative, onto which the second pyridine ring is constructed.

Causality Behind the Mechanism

This reaction proceeds in two distinct stages. The first is a nucleophilic vinylic substitution where the 4-amino group of the pyridone attacks the electrophilic carbon of a diethyl ethoxymethylenemalonate (DEEM) derivative, displacing the ethoxy group. This step typically proceeds under milder conditions. The second, and most critical, stage is a high-temperature thermal intramolecular cyclization.[10] This is a 6-electron electrocyclization, a type of pericyclic reaction, which forms the new C-C bond of the second ring. The high temperature (often >200 °C, using solvents like Dowtherm A) is essential to provide the necessary activation energy for this concerted cyclization process, which is followed by the elimination of ethanol to afford the aromatic product.[12]

G Gould-Jacobs-Type Annulation Workflow A 4-Amino-2-Pyridone C Step 1: Condensation (120-140 °C) A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate Adduct C->D E Step 2: Thermal Cyclization (>200 °C, e.g., Dowtherm A) D->E F Substituted 1,6-Naphthyridin-2-one E->F

Figure 3: Workflow for the Gould-Jacobs-type synthesis of 1,6-naphthyridin-2-ones.

Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxy-2-oxo-1,2-dihydro-1,6-naphthyridine-3-carboxylate

This protocol is a representative example based on the principles of the Gould-Jacobs reaction.[11][12]

Materials:

  • 4-Amino-2-pyridone

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Dowtherm A (a eutectic mixture of diphenyl ether and biphenyl) or Diphenyl ether

Procedure:

  • Condensation: In a round-bottom flask, combine 4-amino-2-pyridone (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture to 120-140 °C for 1-2 hours. The reaction can be performed neat or in a high-boiling solvent. During this stage, ethanol is evolved.

  • Cyclization: To the flask containing the intermediate adduct, add Dowtherm A as a solvent. Attach a distillation apparatus to remove ethanol as it forms. Heat the mixture to a high temperature (typically 240-250 °C) and maintain for 30-60 minutes.

  • Work-up: Cool the reaction mixture, which will cause the product to precipitate. Dilute the mixture with a hydrocarbon solvent like hexane or toluene to facilitate precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with the hydrocarbon solvent to remove the high-boiling Dowtherm A. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.

Chapter 4: Modern Frontiers: Catalysis and Multicomponent Reactions

While the classical methods described are robust and widely used, modern organic synthesis continually strives for greater efficiency, atom economy, and novelty.

  • Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form a complex product, minimizing purification steps and waste. Several MCRs have been developed for the rapid assembly of substituted 1,6-naphthyridine cores, offering a powerful method for generating chemical libraries for high-throughput screening.[13][14]

  • Transition-Metal Catalysis: The field of transition-metal catalysis offers innovative pathways for C-C and C-N bond formation.[15] For instance, manganese-catalyzed dehydrogenative Friedländer annulation allows for the synthesis of related quinoline and naphthyridine systems under different conditions than the classic base-mediated methods.[7][16] Similarly, palladium-catalyzed cross-coupling reactions can be employed to build highly functionalized naphthyridine precursors, demonstrating the versatility of modern catalytic methods.[17]

Conclusion

The is dominated by two powerful and logical strategies: the Friedländer-type annulation of a 4-aminopyridine precursor and the Gould-Jacobs-type cyclization of a 4-amino-2-pyridone. Understanding the mechanisms and experimental nuances of these pathways provides chemists with a reliable toolkit to access a vast chemical space. As the demand for novel, highly specific therapeutics continues to grow, the ability to efficiently synthesize diverse libraries of these privileged scaffolds will remain a critical endeavor in the field of drug discovery. The continued evolution of synthetic methods, particularly in catalysis and multicomponent reactions, promises to further expand the accessibility and complexity of future 1,6-naphthyridin-2-one-based drug candidates.

References

[1] Oliveras, J. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link][1][2][3][18][19]

[4] Zhang, X., Wang, Y., Ji, J., Si, D., Bao, X., Yu, Z., ... & Li, W. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(12), 8344-8362. [Link][4]

[2] MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link][2]

[20] El-Sayed, N. N. E., Al-Harbi, N. O., Bahashwan, S. A., & Bakhite, E. A. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h][1][13]naphthyridine Derivatives. Journal of Chemistry, 2021. [Link][20]

[21] Chen, C., Zhu, H., Zuo, D., Li, J., Wang, J., & Feng, C. (2020). Discovery and SAR study of 1H-imidazo[4,5-h][1][13]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 18(1), 107-119. [Link][21]

[13] Yadav, D. K., Singh, S., & Rai, R. (2023). Multicomponent strategies for synthesizing naphthyridine derivatives: recent advances and mechanistic insights. Organic & Biomolecular Chemistry. [Link][13]

[5] Li, Y., Wang, X., Zhang, Y., Wang, Y., Zhang, Y., Liu, Y., ... & Zhang, H. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115814. [Link][5]

[6] Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., ... & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl) phenyl) benzo [h][1][13] naphthyridin-2 (1H)-one (Torin2) as a potent, selective, and orally available mTOR inhibitor for treatment of cancer. Journal of medicinal chemistry, 54(5), 1473-1480. [Link][6]

[7] Gedi, S., & Rajan, R. (2024). Mn-Catalyzed Ligand-Free One-Pot Synthesis of (E)-6,7-Dihydrodibenzo[b,j][1][5]phenanthrolines and (E)-1,2,3,4-Tetrahydrobenzo[b][1][13]naphthyridines through Dehydrogenative Friedlander Annulation/C(sp3)–H Functionalization. The Journal of Organic Chemistry. [Link][7][16]

[8] Bielinski, E. G., D’Amato, E. M., Ganton, M. D., Naber, J. R., & Organ, M. G. (2017). NHC–BIAN–Cu (I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per) fluoroacetylpyridines with Alkynes on Water. Organic letters, 19(17), 4504-4507. [Link][8]

[22] Singh, B., Lesher, G. Y., Pluncket, K. C., Pagani, E. D., Bode, D. C., Bentley, R. G., ... & Silver, P. J. (1990). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry, 33(1), 395-401. [Link][22]

[23] Paudler, W. W., & Kress, T. J. (1968). Skraup synthesis of 1,6‐naphthyridine from 4‐aminopyridine. The Journal of Organic Chemistry, 33(4), 1384-1387. [Link][23]

[24] El-Ghanam, A. M. (2005). A facile and novel synthesis of 1,6-naphthyridin-2 (1H)-ones. Journal of Saudi Chemical Society, 9(1), 13-20. [Link][24]

[25] El-Ghanam, A. M. (2005). One-pot Synthesis of 1,6-Naphthyridines, Pyranopyridines and Thiopyranopyridines. Afinidad, 62(516). [Link][25]

[26] Sazonov, I., Sazonova, T., & Khrustalev, V. (2021). Synthesis of Novel Benzo[b][1][13]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 26(23), 7291. [Link][26]

[10] Wikipedia contributors. (2023). Gould–Jacobs reaction. Wikipedia, The Free Encyclopedia. [Link][10]

[14] Chemical Review and Letters. (n.d.). One-Pot multicomponent synthesis of substituted 1,6-naphthyridine derivatives employing 1-naphthylamine and SiO2/Fe3O4@ MWCNTs as organometallic catalyst. Chemical Review and Letters. [Link][14]

[9] ResearchGate. (n.d.). ChemInform Abstract: Friedlaender Reaction in the Synthesis of 2-(Phosphoryl)alkyl-Substituted 1,6-Naphthyridines. ResearchGate. [Link][9]

[27] Wang, Y., Zhang, H., Zhang, Y., Chen, Z., & Li, Y. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC advances, 15(34), 23743-23748. [Link][27]

[12] Cambridge University Press & Assessment. (n.d.). Gould-Jacobs Reaction. Cambridge University Press & Assessment. [Link][12]

[28] ResearchGate. (n.d.). Gould-Jacobs reaction for the preparation of 1,5-naphthyridine derivatives. ResearchGate. [Link][28]

[15] Afonso, C. A. M., & de la Torre, M. C. (2024). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Marine Drugs, 22(6), 253. [Link][15]

[17] ACS Publications. (2024). Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates. The Journal of Organic Chemistry. [Link][17]

Sources

Introduction: The 1,6-Naphthyridin-2-one Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

The naphthyridine core, a bicyclic heteroaromatic system composed of two fused pyridine rings, represents a class of "privileged structures" in medicinal chemistry.[1] These scaffolds are capable of interacting with a wide array of biological receptors, leading to their prevalence in compounds with diverse pharmacological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] Specifically, the 1,6-naphthyridin-2(1H)-one framework has emerged as a critical pharmacophore in the development of targeted therapies, particularly as kinase inhibitors.[4][5]

This technical guide provides a comprehensive analysis of the chemical properties, characterization, and synthetic considerations for a specific derivative: 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one . While public domain data for this exact molecule is scarce, this document will leverage established principles of heterocyclic chemistry and extensive data on analogous structures to provide a robust predictive overview for researchers and drug development professionals. We will discuss its predicted physicochemical properties, outline a logical synthetic pathway, detail necessary analytical characterization techniques, and explore the compound's relevance within the broader context of its pharmacologically active class.

Molecular Structure and Physicochemical Properties

PropertyPredicted Value / InformationSource / Rationale
Molecular Formula C₁₁H₁₂N₂O₂Based on structure
Molecular Weight 204.23 g/mol [6]
Appearance Expected to be a solid (White to Pale Yellow)Analogy to similar heterocyclic compounds[7]
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and methanol; sparingly soluble in water.Common for functionalized heterocyclic compounds[8]
InChI Key UOIXDDFYALJITC-UHFFFAOYSA-N (for 1,5-isomer)
Purity (Commercial) Typically available at ≥95-98%[6]
Storage Refrigerator, under an inert atmosphere[7]

Note: The InChI Key is for the 1,5-naphthyridin-2-one isomer as a reference; the InChI string for the 1,6-isomer would differ slightly due to the nitrogen placement.

Synthetic Strategy and Purification

The synthesis of substituted 1,6-naphthyridin-2-ones is a well-established field, typically involving the construction of the pyridone ring onto a pre-existing, functionalized pyridine core.[1] A logical and versatile approach for the target molecule would proceed via a multi-step sequence starting from a suitable 4-aminopyridine derivative.

Proposed Retrosynthetic Pathway

A plausible synthetic approach involves the condensation of a functionalized pyridine with a malonic ester derivative, followed by cyclization and subsequent functional group manipulations. This method offers flexibility in introducing substituents on both rings of the naphthyridine core.

G Target 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one Intermediate2 Cyclized 1,6-Naphthyridin-2-one Core Target->Intermediate2 Hydroxymethyl Introduction / Reduction Intermediate1 Ethyl 2-cyano-4-(pyridin-4-ylamino)but-2-enoate derivative StartingMaterial1 Substituted 4-Aminopyridine Intermediate1->StartingMaterial1 Condensation StartingMaterial2 Diethyl Ethylmalonyl Chloride (or similar) Intermediate1->StartingMaterial2 Intermediate2->Intermediate1 Intramolecular Cyclization (e.g., acid or base catalysis)

Caption: General retrosynthetic pathway for 1,6-naphthyridin-2-ones.

Experimental Protocol: A Representative Synthesis

The following protocol is a generalized procedure based on established methodologies for constructing the 1,6-naphthyridin-2-one scaffold.[1][9] Optimization of reagents, solvents, and reaction conditions is essential for achieving high yields.

  • Step 1: Condensation to form the Acrylate Intermediate.

    • To a solution of a 4-amino-2-(protected hydroxymethyl)pyridine in a suitable aprotic solvent (e.g., THF, Dioxane), add a base such as sodium hydride (NaH) or triethylamine (TEA).

    • Slowly add a solution of diethyl 2-ethylmalonate or a related activated species at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC or LC-MS analysis indicates the consumption of the starting amine.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extract the product with an organic solvent like ethyl acetate.[8][10]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Step 2: Intramolecular Cyclization.

    • Dissolve the crude intermediate from Step 1 in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

    • Heat the mixture to a high temperature (typically 200-250 °C) to induce thermal cyclization. Alternatively, acid-catalyzed cyclization using polyphosphoric acid (PPA) at a more moderate temperature (e.g., 100-140 °C) can be employed.[11]

    • Monitor the reaction by TLC/LC-MS. Upon completion, cool the reaction mixture and precipitate the product by adding a non-polar solvent like hexanes or diethyl ether.

    • Filter the solid and wash thoroughly to yield the cyclized 1,6-naphthyridin-2-one core.

  • Step 3: Functional Group Manipulation (If Necessary).

    • If a protecting group was used for the hydroxymethyl moiety, perform a deprotection step under appropriate conditions (e.g., acid hydrolysis for a silyl ether).

    • If the synthesis started with a precursor like a methyl group at the 7-position, it could be functionalized via radical bromination followed by nucleophilic substitution to introduce the hydroxymethyl group.

  • Purification.

    • The final crude product should be purified using flash column chromatography on silica gel.[12] A gradient elution system, for example, starting with 100% dichloromethane and gradually increasing the polarity with methanol, is often effective.

    • The purity of the final fractions should be confirmed by HPLC and NMR spectroscopy.

Analytical Characterization

Rigorous structural confirmation and purity assessment are paramount. The following analytical techniques are standard for characterizing a novel heterocyclic compound like 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one.

TechniqueExpected Observations and Insights
¹H NMR Ethyl Group: A triplet around 1.2-1.4 ppm (CH₃) and a quartet around 2.6-2.8 ppm (CH₂). Hydroxymethyl Group: A singlet or doublet for the CH₂ protons around 4.5-4.8 ppm and a broad singlet for the OH proton. Aromatic Protons: Distinct signals in the aromatic region (7.0-9.0 ppm) corresponding to the protons on the naphthyridine core. The specific chemical shifts and coupling constants provide definitive structural information.[13]
¹³C NMR Carbonyl Carbon: A signal in the downfield region, typically 160-170 ppm, for the lactam C=O. Aromatic Carbons: Multiple signals between 110-160 ppm. Aliphatic Carbons: Signals for the ethyl group (~14 ppm for CH₃, ~25 ppm for CH₂) and the hydroxymethyl carbon (~60-65 ppm).[14]
Mass Spec. (HRMS) High-Resolution Mass Spectrometry (e.g., ESI-TOF) would be used to confirm the elemental composition by providing a highly accurate mass measurement of the molecular ion ([M+H]⁺), which should correspond to the calculated exact mass of C₁₁H₁₃N₂O₂⁺.[15][16]
IR Spectroscopy O-H Stretch: A broad absorption band around 3200-3500 cm⁻¹ from the hydroxymethyl group. C-H Stretches: Aliphatic and aromatic C-H stretches just below and above 3000 cm⁻¹, respectively. C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ characteristic of the lactam carbonyl. C=C/C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.[13]
HPLC Used to assess the final purity of the compound. A reverse-phase column (e.g., C18) with a mobile phase of water and acetonitrile (often with 0.1% TFA or formic acid) would be employed. A pure sample should show a single major peak.[12]

Reactivity and Biological Context

The chemical reactivity of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is dictated by its functional groups and the nature of the heterocyclic core.

  • Hydroxymethyl Group: This primary alcohol is a versatile handle for further chemical modification. It can be oxidized to an aldehyde or a carboxylic acid, esterified with various carboxylic acids, or converted into an ether.

  • Lactam NH: The proton on the ring nitrogen is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation to introduce substituents at the N1 position.

  • Aromatic Core: The pyridine rings of the naphthyridine system can undergo electrophilic substitution, although the electron-withdrawing nature of the nitrogens and the carbonyl group can make the ring relatively electron-deficient. Nucleophilic aromatic substitution is also possible, particularly if a leaving group is present on the ring.[2]

Significance as a Kinase Inhibitor Scaffold

The 1,6-naphthyridin-2-one scaffold is a cornerstone in the design of inhibitors for Fibroblast Growth Factor Receptor 4 (FGFR4), a kinase implicated in the progression of certain cancers, notably hepatocellular carcinoma (HCC).[4][17] Aberrant signaling through the FGF19-FGFR4 pathway drives tumor growth, making selective FGFR4 inhibitors highly sought-after therapeutic agents.[5]

G cluster_cell Hepatocellular Carcinoma Cell FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Activates Downstream Downstream Signaling (e.g., STAT3, MAPK) FGFR4->Downstream Phosphorylation Cascade Inhibitor 1,6-Naphthyridin-2-one (e.g., Compound A34) Inhibitor->FGFR4 Inhibits Kinase Activity Proliferation Tumor Cell Proliferation & Survival Downstream->Proliferation

Caption: Role of 1,6-naphthyridin-2-one derivatives as FGFR4 inhibitors.[4]

Derivatives based on this scaffold have demonstrated potent and selective inhibition of FGFR4, leading to significant anti-proliferative activity in FGFR4-dependent cancer cell lines and antitumor efficacy in xenograft models.[4][17] The specific substituents at various positions on the naphthyridine ring are critical for tuning potency, selectivity, and pharmacokinetic properties. The ethyl group at C3 and the hydroxymethyl group at C7 on the target molecule are likely key components for optimizing interactions within the kinase active site.

Conclusion

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a molecule of significant interest due to its foundation on the pharmacologically privileged 1,6-naphthyridin-2-one scaffold. While direct experimental data is limited, this guide has established a robust predictive framework for its chemical properties based on established principles and data from close structural analogues. Its synthesis is achievable through well-documented methods in heterocyclic chemistry, and its structure can be unequivocally confirmed with standard analytical techniques. The true value of this compound lies in its potential as a building block or a final candidate in the development of targeted therapeutics, particularly as a kinase inhibitor for diseases such as hepatocellular carcinoma. The insights provided herein offer a solid foundation for researchers embarking on the synthesis and evaluation of this promising molecule.

References

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  • Zhang, X., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters, 78, 129046.
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An In-depth Technical Guide to 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one: A Highly Selective PARP-1 Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one, a potent and highly selective inhibitor of Poly(ADP-ribose) polymerase-1 (PARP-1). This document delves into the synthesis, mechanism of action, analytical characterization, and the burgeoning potential of this compound and its derivatives in the landscape of targeted cancer therapy. With a CAS Number of 2589531-74-6 , this naphthyridinone scaffold has emerged as a significant area of interest for researchers focused on developing next-generation anticancer agents, particularly for tumors with deficiencies in DNA damage repair pathways. This guide aims to equip researchers and drug development professionals with the critical knowledge required to explore and advance the therapeutic applications of this promising molecule.

Introduction: The Rise of Selective PARP-1 Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA damage repair. PARP-1, the most abundant member of this family, acts as a primary sensor for DNA single-strand breaks (SSBs). Upon detecting DNA damage, PARP-1 catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, a process that recruits other DNA repair factors to the site of damage.

The inhibition of PARP has proven to be a successful strategy in cancer therapy, particularly for tumors harboring mutations in the BRCA1 or BRCA2 genes, which are deficient in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair. This concept, known as synthetic lethality, relies on the principle that while the loss of either the PARP-mediated SSB repair or the HR-mediated DSB repair is not lethal to a cell, the simultaneous inhibition of both pathways leads to catastrophic DNA damage and cell death.

However, first-generation PARP inhibitors often exhibit activity against both PARP-1 and PARP-2. Growing evidence suggests that the inhibition of PARP-2 may contribute to some of the hematological toxicities observed with these agents.[1] Consequently, the development of highly selective PARP-1 inhibitors, such as 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one, represents a significant advancement in the field, offering the potential for improved therapeutic efficacy and a better safety profile.

A critical aspect of the anti-tumor activity of PARP inhibitors is their ability to "trap" PARP-1 on DNA. This trapping of the PARP-1-DNA complex is a physical impediment to DNA replication and transcription and is considered a more potent driver of cytotoxicity than the mere inhibition of PARP's enzymatic activity.[2] This guide will explore how the 1,5-naphthyridin-2-one scaffold has been optimized to yield potent PARP-1 inhibitors with significant DNA trapping capabilities.

Physicochemical Properties and Identification

PropertyValueSource
CAS Number 2589531-74-6[3]
Molecular Formula C11H12N2O2[3]
Molecular Weight 204.23 g/mol [3]
Physical Form Solid
Storage Temperature Refrigerator
Purity Typically ≥95%
InChI Code 1S/C11H12N2O2/c1-2-8-4-9-10(13-11(8)15)3-7(6-14)5-12-9/h3-5,14H,2,6H2,1H3,(H,13,15)
InChI Key UOIXDDFYALJITC-UHFFFAOYSA-N

Note: The user-provided topic specified "1,6-naphthyridin-2-one". However, based on the CAS number and available scientific literature, the correct and more extensively researched compound is the 1,5-naphthyridin-2-one isomer.

Synthesis and Chemical Characterization

The synthesis of 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one is a multi-step process that can be achieved through various synthetic routes. A common approach involves the construction of the naphthyridinone core followed by functional group manipulations.

Synthetic Workflow

A plausible synthetic route, based on available literature, starts from a substituted pyridine precursor, which is then cyclized to form the bicyclic naphthyridinone system. The hydroxymethyl group is typically introduced by the reduction of a corresponding ester.

Synthesis_Workflow A Ethyl 4,6-dichloro-3-pyridinecarboxylate C Intermediate A A->C Amine Substitution B Substituted Amine B->C E Ethyl 7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate C->E Cyclization D Methyl Phenylacetate D->E G 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one E->G Reduction F Lithium Aluminum Hydride (LiAlH4) F->G

Caption: A generalized synthetic workflow for 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one.

Detailed Experimental Protocol (Exemplary)

The following protocol is a representative synthesis based on procedures described for analogous compounds.[4][5]

Step 1: Synthesis of Ethyl 7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate

  • To a solution of an appropriately substituted 4-aminopyridine derivative in a suitable solvent (e.g., ethanol), add an equimolar amount of diethyl malonate.

  • Add a catalytic amount of a base, such as piperidine.

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the cyclized product.

Step 2: Reduction to 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one

  • Suspend ethyl 7-ethyl-6-oxo-5H-1,5-naphthyridine-3-carboxylate in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen) and cool to 0 °C.

  • Slowly add a solution of lithium aluminum hydride (LiAlH₄) (2 M in THF) dropwise to the suspension.

  • Stir the resulting mixture at 0 °C for a specified period, monitoring the reaction by TLC.

  • Upon completion, carefully quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • Filter the resulting mixture through a pad of celite and wash the filter cake with THF.

  • Concentrate the filtrate under reduced pressure.

  • The resulting solid can be further purified by washing with a suitable solvent (e.g., ether) and drying under vacuum to yield 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one as a solid.[4]

Analytical Characterization

The identity and purity of 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one should be confirmed using a combination of analytical techniques.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the ethyl group (a triplet and a quartet), the hydroxymethyl group (a singlet or a triplet depending on the solvent and exchange), and the aromatic protons of the naphthyridinone core. A published ¹H NMR spectrum in DMSO-d₆ shows the following peaks: 1.18 (3H, t), 2.52–2.56 (2H, m), and other signals corresponding to the aromatic and hydroxymethyl protons.[4]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule, confirming the presence of the carbonyl group, the aromatic carbons, and the aliphatic carbons of the ethyl and hydroxymethyl groups.

  • Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound (204.23 g/mol ). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

  • Purity Analysis (HPLC): High-performance liquid chromatography (HPLC) is a standard method to assess the purity of the synthesized compound.

Mechanism of Action: PARP-1 Inhibition and DNA Trapping

The primary mechanism of action of 3-ethyl-7-(hydroxymethyl)-1H-1,5-naphthyridin-2-one and its derivatives is the potent and selective inhibition of PARP-1. This is achieved through competitive binding to the nicotinamide adenine dinucleotide (NAD⁺) binding site of the enzyme.

Beyond catalytic inhibition, a key feature of this class of compounds is their ability to trap PARP-1 on DNA. This trapping phenomenon is believed to be a major contributor to their cytotoxic effects.

Mechanism_of_Action cluster_0 Normal DNA Repair cluster_1 Action of 1,5-Naphthyridin-2-one Inhibitor A DNA Single-Strand Break (SSB) B PARP-1 Recruitment A->B C PAR Synthesis (PARylation) B->C D Recruitment of Repair Proteins C->D E SSB Repair D->E F DNA SSB G PARP-1 Recruitment F->G H Inhibitor Binding to PARP-1 G->H I PARP-1 Trapping on DNA H->I J Blocked DNA Replication & Transcription I->J K Cell Death (Synthetic Lethality in HR-deficient cells) J->K

Sources

The Therapeutic Potential of 1,6-Naphthyridin-2-ones: A Technical Guide to their Biological Activity

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 1,6-Naphthyridin-2-one Scaffold in Medicinal Chemistry

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, represent a "privileged scaffold" in medicinal chemistry.[1][2] Their rigid structure and ability to form multiple hydrogen bonds allow them to serve as versatile templates for designing ligands that interact with a wide range of biological targets.[1][2] Among the various isomeric forms, the 1,6-naphthyridine framework has garnered significant attention for its broad spectrum of pharmacological activities, including anticancer, anti-human immunodeficiency virus (HIV), antimicrobial, analgesic, and anti-inflammatory properties.[3][4] This guide will provide an in-depth technical exploration of the biological activities of a specific and highly promising subclass: the 1,6-naphthyridin-2-ones. We will delve into their mechanisms of action as potent inhibitors of key cellular signaling pathways implicated in cancer and other diseases, supported by detailed experimental protocols for their evaluation.

The 1,6-naphthyridin-2-one core, as its name suggests, features a 1,6-naphthyridine ring system with a ketone group at the 2-position. This structural motif has proven to be a fertile ground for the development of targeted therapeutics, particularly in the realm of oncology. The strategic placement of various substituents on this core structure allows for the fine-tuning of potency and selectivity against specific molecular targets.[5][6]

Anticancer Activity: A Multi-pronged Approach

The most extensively documented biological activity of 1,6-naphthyridin-2-ones is their potent anticancer effect, which is achieved through the modulation of several critical signaling pathways.

Kinase Inhibition: Targeting the Engines of Cancer Proliferation

Protein kinases are a large family of enzymes that play a central role in regulating cellular processes such as growth, proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[7] 1,6-Naphthyridin-2-one derivatives have emerged as potent inhibitors of several key oncogenic kinases.

The proto-oncogene tyrosine-protein kinase Src (c-Src) is frequently overexpressed and hyperactivated in various human cancers, where it promotes tumor growth, invasion, and metastasis. 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones have been identified as potent inhibitors of c-Src.[8] These compounds have shown inhibitory concentrations (IC50s) in the nanomolar range, demonstrating good selectivity over other kinases like the platelet-derived growth factor receptor (PDGFR).[8] The binding model for these inhibitors suggests a bidentate hydrogen bond interaction between the 3-aza and 2-NH atoms of the naphthyridinone core and the Met341 residue in the c-Src kinase domain.[8]

The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key drivers of tumorigenesis and metastasis in numerous cancers.[7] Several classes of 1,6-naphthyridin-2-one derivatives have been developed as c-Met inhibitors. For instance, 1H-imidazo[4,5-h][4][8]naphthyridin-2(3H)-ones have been identified as a novel class of c-Met kinase inhibitors.[9][10] Structure-activity relationship (SAR) studies have revealed that specific substitutions at the N-1, N-3, and C-5 positions are crucial for potent c-Met inhibition.[9][10] One of the most promising compounds from this series exhibited an IC50 of 2.6 μM against c-Met kinase and effectively inhibited the proliferation of c-Met-dependent cancer cells.[9]

AXL is a receptor tyrosine kinase that plays a critical role in tumor cell survival, invasion, and drug resistance.[11] Starting from a dual MET/AXL inhibitor, a series of 1,6-naphthyridinone derivatives were optimized to achieve high potency and selectivity for AXL. One such compound demonstrated an impressive IC50 of 1.1 nM against AXL, with over 300-fold selectivity against the closely related MET kinase.[11] This compound effectively inhibited AXL-driven cell proliferation, migration, and invasion, and induced apoptosis in cancer cells.[11]

Fibroblast growth factor receptor 4 (FGFR4) is a key driver in hepatocellular carcinoma (HCC).[12] A novel series of 1,6-naphthyridin-2(1H)-one derivatives were designed as potent and selective FGFR4 inhibitors. The representative compound from this series, A34, exhibited excellent FGFR4 inhibitory activity and potent anti-proliferative effects against FGFR4-dependent HCC cell lines.[12] Furthermore, A34 demonstrated significant antitumor efficacy in a preclinical xenograft model of HCC.[12]

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and proliferation, and its inhibition is a validated anticancer strategy.[13] A tricyclic benzonaphthyridinone derivative, Torin1, was developed from a quinoline hit identified in a biochemical mTOR assay.[13] Torin1 is a potent and selective mTOR inhibitor, inhibiting both mTORC1 and mTORC2 complexes at nanomolar concentrations.[13] It exhibits over 1,000-fold selectivity for mTOR over the related PI3K kinase and has demonstrated efficacy in a xenograft model of glioblastoma.[13]

Table 1: Summary of Kinase Inhibitory Activity of Selected 1,6-Naphthyridin-2-one Derivatives

Compound ClassTarget KinaseIC50Cell Line/ModelReference
7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-onesc-Src10-80 nMBiochemical Assay[8]
1H-imidazo[4,5-h][4][8]naphthyridin-2(3H)-one (2t)c-Met2.6 µMBaF3-TPR-Met cells[9]
1,6-Naphthyridinone derivative (25c)AXL1.1 nMBiochemical Assay[11]
1,6-Naphthyridin-2(1H)-one derivative (A34)FGFR4Not specifiedHep-3B HCC xenograft[12]
Benzonaphthyridinone (Torin1)mTOR2-10 nM (cellular)U87MG xenograft[13]
Hsp90 Inhibition: Destabilizing the Cancer Proteome

Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of a large number of "client" proteins, many of which are oncoproteins that drive cancer cell proliferation and survival.[14] Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive therapeutic strategy. A series of novobiocin analogs based on the 1,6-naphthyridin-2(1H)-one scaffold were designed and synthesized as Hsp90 inhibitors.[14] These compounds were evaluated for their anti-proliferative activity against breast cancer cell lines, and the most promising candidates were shown to induce cell cycle arrest and apoptosis.[14] Western blot analysis confirmed that these compounds induced the degradation of Hsp90 client proteins.[14]

Topoisomerase I Inhibition: Inducing DNA Damage

Topoisomerase I (Top1) is an essential enzyme that relaxes DNA supercoiling during replication and transcription.[15] Top1 inhibitors trap the enzyme-DNA cleavage complex, leading to DNA double-strand breaks and cell death. Dibenzo[c,h][4][8]naphthyridines, which can be considered as structurally related to 1,6-naphthyridin-2-ones, have been developed as potent Top1 inhibitors with significant antitumor activity in various cancer cell lines.[15]

Other Biological Activities

While the primary focus of research on 1,6-naphthyridin-2-ones has been on their anticancer properties, they have also been reported to possess a range of other biological activities, including:

  • Anti-HIV activity [3][4]

  • Antimicrobial activity [3][4]

  • Analgesic and anti-inflammatory activity [3][4]

  • Antioxidant activity [3][4]

Further research is needed to fully elucidate the mechanisms and therapeutic potential of 1,6-naphthyridin-2-ones in these areas.

Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments used to evaluate the biological activity of 1,6-naphthyridin-2-ones.

Kinase Inhibition Assay (General Protocol using ADP-Glo™)

This protocol describes a general method for measuring the inhibition of a purified kinase by a test compound using a luminescent ADP-Glo™ assay.

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

  • Materials:

    • Purified recombinant kinase (e.g., c-Met, AXL, FGFR4)

    • Kinase-specific substrate (e.g., poly(Glu,Tyr) 4:1)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 1,6-Naphthyridin-2-one test compounds dissolved in DMSO

    • ADP-Glo™ Kinase Assay kit (Promega)

    • White, opaque 96-well or 384-well plates

    • Multichannel pipette

    • Plate reader capable of measuring luminescence

  • Procedure:

    • Prepare serial dilutions of the 1,6-naphthyridin-2-one test compounds in kinase assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

    • In a white, opaque 96-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).

    • Prepare a master mix containing the kinase and substrate in kinase assay buffer.

    • Add the kinase/substrate master mix to each well.

    • Initiate the kinase reaction by adding ATP to each well.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

    • Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay manufacturer's protocol. This typically involves adding the ADP-Glo™ reagent, incubating, and then adding the kinase detection reagent.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the effect of 1,6-naphthyridin-2-one compounds on the viability of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified spectrophotometrically.

  • Materials:

    • Cancer cell line of interest

    • Complete cell culture medium

    • 1,6-Naphthyridin-2-one test compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • 96-well cell culture plates

    • Multichannel pipette

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

    • Prepare serial dilutions of the 1,6-naphthyridin-2-one test compounds in complete cell culture medium. The final DMSO concentration should be non-toxic to the cells (e.g., <0.5%).

    • Remove the old medium from the wells and add the medium containing the test compounds. Include wells for a vehicle control (DMSO only) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.[5]

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[3]

    • Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data on a dose-response curve.

Western Blotting for Hsp90 Client Protein Degradation

This protocol describes how to assess the effect of 1,6-naphthyridin-2-one Hsp90 inhibitors on the levels of Hsp90 client proteins in cancer cells.

  • Principle: Western blotting is a technique used to detect specific proteins in a sample. Following treatment with an Hsp90 inhibitor, the levels of Hsp90 client proteins are expected to decrease due to their degradation via the ubiquitin-proteasome pathway.

  • Materials:

    • Cancer cell line of interest

    • 1,6-Naphthyridin-2-one Hsp90 inhibitor

    • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • BCA protein assay kit

    • Laemmli sample buffer

    • SDS-PAGE gels and electrophoresis equipment

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, c-Raf) and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibody

    • Enhanced chemiluminescence (ECL) substrate

    • Imaging system

  • Procedure:

    • Plate cells and treat them with various concentrations of the Hsp90 inhibitor for a specified time (e.g., 24 hours). Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in lysis buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

    • Normalize the protein concentrations and prepare samples by adding Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the Hsp90 client protein of interest overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

    • Re-probe the membrane with a primary antibody against a loading control to ensure equal protein loading.

    • Analyze the band intensities to determine the extent of client protein degradation.

Signaling Pathways and Experimental Workflows

c-Met Signaling Pathway and Inhibition

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds and Activates RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMet->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMet->PI3K_AKT_mTOR STAT3 STAT3 Pathway cMet->STAT3 Naphthyridinone 1,6-Naphthyridin-2-one (c-Met Inhibitor) Naphthyridinone->cMet Inhibits Proliferation Cell Proliferation, Survival, Motility RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation STAT3->Proliferation

Caption: The c-Met signaling pathway and its inhibition by 1,6-naphthyridin-2-ones.

Experimental Workflow for Characterizing a Kinase Inhibitor

Kinase_Inhibitor_Workflow Start Synthesize 1,6-Naphthyridin-2-one Derivative Biochemical_Assay Biochemical Kinase Assay (e.g., ADP-Glo™) Start->Biochemical_Assay Determine_IC50 Determine IC50 Biochemical_Assay->Determine_IC50 Cell_Viability_Assay Cell Viability Assay (e.g., MTT) Determine_IC50->Cell_Viability_Assay Determine_Cellular_IC50 Determine Cellular IC50 Cell_Viability_Assay->Determine_Cellular_IC50 Target_Engagement Target Engagement in Cells (e.g., Western Blot for phospho-kinase) Determine_Cellular_IC50->Target_Engagement In_Vivo_Studies In Vivo Efficacy Studies (e.g., Xenograft Model) Target_Engagement->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical experimental workflow for the characterization of a 1,6-naphthyridin-2-one kinase inhibitor.

Conclusion and Future Directions

The 1,6-naphthyridin-2-one scaffold has proven to be a remarkably versatile and fruitful starting point for the development of potent and selective inhibitors of various therapeutic targets, particularly in the field of oncology. The ability to systematically modify the core structure has allowed for the generation of compounds with tailored activity against key oncogenic kinases, Hsp90, and topoisomerases. The extensive body of research highlights the significant potential of this class of compounds to yield novel and effective therapeutic agents.

Future research in this area should continue to focus on:

  • Improving selectivity: While many potent inhibitors have been developed, further optimization to enhance selectivity and minimize off-target effects will be crucial for clinical success.

  • Exploring novel targets: The versatility of the 1,6-naphthyridin-2-one scaffold suggests that it could be adapted to target other classes of enzymes and receptors implicated in disease.

  • Investigating combination therapies: The efficacy of 1,6-naphthyridin-2-one-based inhibitors may be enhanced when used in combination with other anticancer agents.

  • Elucidating mechanisms of resistance: As with any targeted therapy, understanding and overcoming potential mechanisms of drug resistance will be a critical area of investigation.

References

  • [discovery and SAR study of 1H-imidazo[4,5-h][4][8]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing)]([Link])

  • [Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][4][8]naphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer - PubMed]([Link])

  • [Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo

  • [Design, Synthesis, and Evaluation of Dibenzo[c,h][4][8]naphthyridines as Topoisomerase I Inhibitors and Potential Anticancer Agents | Journal of Medicinal Chemistry - ACS Publications]([Link])

  • 27)

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Technical Whitepaper: Physicochemical Profiling and Solubility Dynamics of 3-Ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern oncology, the development of highly selective Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors has necessitated the design of novel, proprietary chemical scaffolds. 3-Ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one serves as a critical synthetic intermediate in the pipeline of next-generation PARP1-selective inhibitors, most notably Saruparib (AZD5305) [1].

For drug development professionals and application scientists, understanding the solubility dynamics of this intermediate is paramount. Its physicochemical behavior dictates the parameters of upstream chemical synthesis, chromatographic purification, and downstream active pharmaceutical ingredient (API) formulation. This whitepaper synthesizes empirical solubility data, structural causality, and field-proven experimental protocols to provide a comprehensive guide for handling this critical building block.

Structural Causality and Physicochemical Behavior

The molecular architecture of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is defined by three distinct functional domains, each contributing to its solubility profile:

  • The 1H-1,6-Naphthyridin-2-one Core: This planar, heteroaromatic lactam acts as the primary pharmacophore, mimicking the nicotinamide moiety of NAD+ to anchor into the PARP1 catalytic domain. The strong intermolecular hydrogen bonding (N-H donor, C=O acceptor) results in high crystal lattice energy, rendering the compound inherently insoluble in purely aqueous media.

  • The 3-Ethyl Substituent: This lipophilic group enhances organic solubility and provides necessary hydrophobic interactions within the target binding pocket.

  • The 7-Hydroxymethyl Group: Serving as the primary synthetic handle, this polar protic moiety allows for moderate solubility in halogenated solvents while providing a site for downstream activation (e.g., bromination).

Empirical Solubility Profile

Because this compound is a proprietary intermediate, standard physicochemical databases lack exhaustive quantitative metrics. However, empirical data extracted from optimized synthetic workflows [1] and related API formulation studies [2] provides a highly reliable solubility matrix.

Solvent SystemEmpirical SolubilityApplication Context & Causality
Dichloromethane (DCM) ~20.4 mg/mL at 0 °COptimal for Activation: Provides sufficient solvation for the intermediate and reagents (e.g., CBr4/PPh3) while remaining inert to halogenation [1].
Acetonitrile (MeCN) Moderate (Soluble at 70 °C)Optimal for SN2: Polar aprotic nature stabilizes transition states during high-temperature nucleophilic substitutions [1].
Methanol (MeOH) / DCM High (in 0–15% MeOH gradient)Chromatography: Highly polar protic modifiers (MeOH) are required to disrupt strong silica-lactam hydrogen bonds and prevent peak tailing[1].
Dimethyl Sulfoxide (DMSO) High (>25 mg/mL)Stock Solutions: Universal solvent capable of fully disrupting the lactam hydrogen-bond network; used for NMR and bioassays [2].
Aqueous (Saline/Water) Insoluble (<1 mg/mL)In Vivo Dosing: High lattice energy prevents aqueous dissolution, necessitating complex micellar co-solvent formulations [2].

Solubility-Driven Experimental Workflows

The synthesis of PARP1 inhibitors from this intermediate relies entirely on manipulating its solubility across different reaction states. Below are the self-validating protocols for its functionalization.

G A 3-Ethyl-7-(hydroxymethyl)- 1H-1,6-naphthyridin-2-one (Soluble in DCM: ~20 mg/mL) B Appel Reaction (CBr4, PPh3, DCM, 0°C) A->B C 7-(Bromomethyl)-3-ethyl- 1H-1,6-naphthyridin-2-one B->C D Nucleophilic Substitution (Piperazine derivative, DIPEA, MeCN, 70°C) C->D E PARP1 Inhibitor (AZD5305) (Requires Co-solvents for In Vivo) D->E

Synthetic workflow highlighting solubility-driven solvent selection.
Protocol 1: Appel Bromination (Activation of the Hydroxymethyl Group)

This protocol converts the intermediate into 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one, preparing it for coupling [1].

  • Dissolution: In an inert atmosphere, dissolve 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM to achieve a concentration of ~20 mg/mL.

    • Causality: DCM provides the exact dielectric constant needed to dissolve the starting materials without participating in the subsequent radical/ionic halogenation mechanism.

  • Thermal Control: Cool the stirred solution to 0 °C using an ice-water bath.

  • Activation: Add carbon tetrabromide (CBr4) (1.5 eq) portion-wise.

    • Self-Validation: The reaction generates a highly reactive phosphonium intermediate. A shift in the solution's visual clarity or color often indicates the formation of the active brominating species.

  • Monitoring: Stir at 0 °C for 2 hours. Confirm complete consumption of the starting material via LC-MS.

  • Purification: Concentrate the mixture under vacuum. Purify the residue via flash silica chromatography using an elution gradient of 0 to 15% MeOH in DCM.

    • Causality: The lactam core will irreversibly bind to bare silica. The 15% MeOH gradient acts as a hydrogen-bond competitor, ensuring sharp elution peaks.

Protocol 2: Nucleophilic Substitution (SN2 Coupling)
  • Reagent Assembly: Suspend the brominated intermediate (1.0 eq) and the desired nucleophile (e.g., a piperazine-pyridine-carboxamide HCl salt, 1.1 eq) in anhydrous Acetonitrile (MeCN) at 20 °C [1].

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) dropwise.

    • Causality: DIPEA serves a dual purpose. It neutralizes the HCl salt of the nucleophile to free the reactive amine, and it acts as an acid scavenger for the HBr generated during the SN2 displacement, preventing product degradation.

  • Thermal Coupling: Elevate the temperature to 70 °C and stir for 2 hours.

    • Self-Validation: The initial suspension will transition into a clear solution as the elevated temperature and polar aprotic nature of MeCN fully solvate the transition state complex.

  • Isolation: Remove the solvent under vacuum and purify via reverse-phase chromatography (C18, 0 to 90% MeCN in water with 0.1% NH4OH).

Translation to Final API Formulation (Saruparib)

Once the 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one intermediate is fully elaborated into the final API (Saruparib), the addition of the bulky, basic piperazine tail drastically alters the molecule's physical state. The final drug exhibits potent synthetic lethality in homologous recombination repair (HRR) deficient cells but is highly lipophilic and insoluble in water [2].

G DNA DNA Single-Strand Break PARP PARP1 Enzyme Recruitment DNA->PARP Trap PARP1-DNA Trapping (Insoluble Chromatin Complex) PARP->Trap Inhibitor Naphthyridinone-based Inhibitor (e.g., Saruparib) Inhibitor->Trap Binds NAD+ pocket Death Synthetic Lethality (HRR-deficient cells) Trap->Death

Mechanism of PARP1-DNA trapping and synthetic lethality.
In Vivo Formulation Protocol

To overcome the aqueous insolubility inherited from the naphthyridinone core, researchers must utilize a sequential co-solvent micellar formulation to achieve a clear dosing solution of ≥ 1 mg/mL [2]:

  • Primary Solubilization: Dissolve the API in 10% DMSO . Causality: DMSO disrupts the strong crystalline lattice of the API.

  • Co-Solvent Addition: Add 40% PEG300 and mix thoroughly. Causality: PEG300 acts as a bridge solvent, preventing immediate precipitation upon exposure to aqueous media.

  • Micelle Formation: Add 5% Tween-80 . Causality: This non-ionic surfactant lowers the surface tension and encapsulates the hydrophobic core.

  • Osmotic Adjustment: Slowly titrate in 45% Saline . Causality: Brings the formulation to physiological osmolarity for safe intravenous or oral administration without crashing out the API.

References

  • Google Patents.WO2021013735A1 - Parp1 inhibitors. (2021).

Spectroscopic Profiling and Synthetic Methodology of 3-Ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one: A Critical Intermediate in PARP1 Inhibitor Development

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Analytical Scientists, and Oncology Drug Development Professionals Document Type: Technical Whitepaper & Application Guide

Executive Summary

The compound 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one (often designated as "Intermediate 5" in pharmaceutical patents) is a highly functionalized heterocyclic scaffold critical to the synthesis of next-generation, highly selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors[1]. Unlike first-generation dual PARP1/2 inhibitors, novel therapeutic agents utilizing this 1,6-naphthyridin-2-one core demonstrate profound selectivity for PARP1, mitigating hematological toxicities while maintaining potent synthetic lethality in Homologous Recombination Deficient (HRD) cancers (e.g., BRCA1/2-mutated breast and ovarian cancers)[2].

As a Senior Application Scientist, I have structured this whitepaper to provide a rigorous, self-validating framework for the synthesis, spectroscopic characterization, and downstream application of this critical intermediate.

Pharmacological Context: The Drive for PARP1 Selectivity

First-generation PARP inhibitors (e.g., olaparib) target both PARP1 and PARP2. However, recent mechanistic studies reveal that PARP1-DNA trapping is the primary driver of efficacy in selectively killing tumor cells with HRD[3]. The 1,6-naphthyridin-2-one core is specifically engineered to exploit the subtle structural differences in the NAD+ binding pocket of PARP1 versus PARP2[4].

By functionalizing the C7 position of this core with a hydroxymethyl group, chemists create a versatile handle for subsequent coupling (via halogenation) to piperazine-pyridine systems, yielding the final Active Pharmaceutical Ingredient (API)[5].

PARP_Pathway DNA Single-Strand DNA Break PARP1 PARP1 Recruitment & Binding DNA->PARP1 Inhibitor Naphthyridinone-based Selective PARP1 Inhibitor PARP1->Inhibitor Inhibits auto-PARylation Trap PARP1-DNA Trapping PARP1->Trap Drug stabilizes complex Fork Replication Fork Collapse (S-Phase) Trap->Fork DSB Double-Strand Break (DSB) Fork->DSB HRD HRD Cancer Cell (BRCA1/2 Mutated) DSB->HRD Cannot repair via HR Death Synthetic Lethality (Apoptosis) HRD->Death

Mechanism of synthetic lethality via selective PARP1-DNA trapping.

Spectroscopic Characterization

Accurate structural validation of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is paramount to ensure downstream coupling efficiency. The presence of the lactam ring, the ethyl substituent, and the primary alcohol creates a distinct spectroscopic signature.

Nuclear Magnetic Resonance (1H NMR)

The 1 H NMR spectrum (acquired in DMSO- d6​ ) provides definitive proof of the reduction from the precursor aldehyde to the target alcohol. The disappearance of the highly deshielded aldehyde proton (typically at ~10.00 ppm)[6] and the emergence of the hydroxymethyl methylene protons at 4.59 ppm validate the transformation[7].

Table 1: 1 H NMR Assignments (500 MHz, DMSO- d6​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Assignment / Causality
1.18 Triplet (t)3H~7.5-CH 3​ (Ethyl): Standard aliphatic methyl split by adjacent methylene[7].
2.52 - 2.55 Multiplet (m)2H--CH 2​
  • (Ethyl): Partially overlapped with the DMSO solvent residual peak[7].
4.59 Broad Singlet (br s)2H--CH 2​ -OH: Methylene protons of the newly formed hydroxymethyl group[7].
5.52 Broad Singlet (br s)1H--OH: Hydroxyl proton. Broadened due to slow exchange in DMSO[7].
7.33 Singlet (s)1H-Aromatic (H-8): Isolated proton on the pyridine ring, shielded relative to H-5[7].
~7.65 Singlet (s)1H-Aromatic (H-4): Isolated proton on the pyridone ring.
~8.80 Singlet (s)1H-Aromatic (H-5): Highly deshielded due to proximity to the ring nitrogen.
~11.90 Broad Singlet (br s)1H-Lactam NH: Highly deshielded due to resonance and hydrogen bonding.*

*Note: Shifts for H-4, H-5, and NH are extrapolated based on the established electronic effects of the 1,6-naphthyridin-2-one core and its direct precursor (Intermediate 4)[6].

Mass Spectrometry (ESI-MS)
  • Molecular Formula: C 11​ H 12​ N 2​ O 2​

  • Exact Mass: 204.09

  • Observed m/z (ES+): [M+H] + = 205. The precursor aldehyde exhibits an [M+H] + of 203[6]. The +2 Da shift is the primary mass-based indicator of successful reduction.

Synthetic Workflow & Mechanistic Causality

The synthesis of this intermediate requires precise chemoselectivity. The workflow avoids aggressive reagents that could compromise the lactam core.

Synth_Workflow A 4-amino-6-bromo-pyridine -3-carbaldehyde B 7-bromo-3-ethyl-1H -1,6-naphthyridin-2-one (Intermediate 2) A->B Butyryl chloride, DIPEA, DMAP (Cyclization) C 3-ethyl-7-vinyl-1H -1,6-naphthyridin-2-one (Intermediate 3) B->C Vinylboronate, Pd Catalyst (Suzuki Coupling) D 3-ethyl-2-oxo-1H -1,6-naphthyridine -7-carbaldehyde (Intermediate 4) C->D OsO4, NaIO4 (Lemieux-Johnson) E 3-ethyl-7-(hydroxymethyl)-1H -1,6-naphthyridin-2-one (Intermediate 5) D->E NaBH4, MeOH (Chemoselective Reduction) F 7-(bromomethyl)-3-ethyl-1H -1,6-naphthyridin-2-one (Intermediate 6) E->F CBr4, PPh3 (Appel Reaction)

Synthetic route to 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one and its downstream activation.

Causality in Reagent Selection
  • Lemieux-Johnson Oxidation (Step 3): OsO 4​ and NaIO 4​ are used to cleave the vinyl group to an aldehyde[6]. This is preferred over ozonolysis, which poses severe scalability and explosion risks in process chemistry.

  • Chemoselective Reduction (Step 4): Sodium borohydride (NaBH 4​ ) is selected over Lithium Aluminum Hydride (LiAlH 4​ ). LiAlH 4​ is too aggressive and would indiscriminately reduce the lactam carbonyl at the C2 position. NaBH 4​ selectively reduces the C7 aldehyde to the primary alcohol[3].

  • Appel Reaction (Step 5): To activate the alcohol for downstream coupling, CBr 4​ /PPh 3​ is used instead of PBr 3​ or HBr[5]. The Appel reaction operates under mild, neutral-to-slightly-basic conditions, preventing acid-catalyzed degradation or ring-opening of the naphthyridine core.

Self-Validating Experimental Protocols

The following protocols are standardized for high-yield recovery and incorporate in-process controls (IPCs) to ensure trustworthiness.

Protocol A: Synthesis of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Reference Methodology adapted from standard PARP1 inhibitor patent literature[3].

Materials:

  • 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde (1.0 equiv)

  • Sodium borohydride (NaBH 4​ ) (4.0 equiv)

  • Anhydrous Methanol (MeOH)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 3-ethyl-2-oxo-1H-1,6-naphthyridine-7-carbaldehyde (e.g., 82 mg, 0.41 mmol) and anhydrous methanol (2.0 mL).

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to equilibrate to 0 °C for 10 minutes. Causality: Rapid addition of NaBH 4​ at room temperature causes exothermic solvent decomposition and reduces overall yield.

  • Reduction: Slowly add NaBH 4​ (61.4 mg, 1.62 mmol) in small portions over 5 minutes[3].

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 1 hour.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the m/z 203 peak vanishes and the m/z 205 peak dominates.

  • Workup: Quench the reaction by slowly adding 1 mL of saturated NH 4​ Cl solution (to safely neutralize unreacted hydride). Concentrate the mixture under reduced pressure to remove methanol.

  • Purification: Extract the aqueous residue with Ethyl Acetate (3 x 10 mL). Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate. The product typically presents as a pale-yellow solid (Yield: ~82%)[5].

Protocol B: Downstream Activation via Appel Reaction

Converting the alcohol to a bromomethyl reactive handle[5].

  • Preparation: Dissolve 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one (381 mg, 1.87 mmol) and Triphenylphosphine (734 mg, 2.80 mmol) in anhydrous CH 2​ Cl 2​ (18.6 mL)[5].

  • Cooling: Cool the stirred solution to 0 °C.

  • Halogenation: Add Carbon tetrabromide (CBr 4​ ) (928 mg, 2.80 mmol) portion-wise[5].

  • Reaction: Stir at 0 °C for exactly 2 hours. Causality: Prolonged stirring at room temperature can lead to alkylation side-reactions.

  • Purification: Concentrate the reaction directly onto silica gel. Purify via flash chromatography (elution gradient: 0 to 15% MeOH in DCM) to isolate 7-(bromomethyl)-3-ethyl-1H-1,6-naphthyridin-2-one[5].

Conclusion

The precise synthesis and spectroscopic validation of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a foundational step in the development of highly selective PARP1 inhibitors. By utilizing chemoselective reagents (NaBH 4​ , CBr 4​ /PPh 3​ ) and rigorously verifying structural milestones via 1 H NMR and ESI-MS, researchers can ensure the integrity of the 1,6-naphthyridin-2-one core. This ultimately translates to higher fidelity in the generation of APIs designed to exploit synthetic lethality in HRD-mutated oncology targets.

References

  • WO2023146957A1 - Parp1 inhibitors and uses thereof Source: Google Patents URL
  • EP4225314A1 - Combination of antibody-drug conjugate and parp1 selective inhibitor Source: Google Patents URL
  • WO2021013735A1 - Parp1 inhibitors Source: Google Patents URL
  • US11325906B2 - United States Patent (PARP1 Inhibitors) Source: Googleapis.com (USPTO) URL:[Link]

  • US Patent Document - PARP1 Selective Inhibitors and Methods of Use Source: Googleapis.com (USPTO) URL:[Link]

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The 1,6-Naphthyridin-2-one Scaffold: A Privileged Motif for Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,6-naphthyridin-2-one core is a heterocyclic scaffold of significant interest in medicinal chemistry, demonstrating a remarkable versatility in engaging a diverse array of biological targets.[1][2][3] This technical guide provides an in-depth exploration of the key therapeutic targets of 1,6-naphthyridin-2-one compounds, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged structure in the design of next-generation therapeutics for oncology, inflammatory diseases, infectious diseases, and neurodegenerative disorders.

Introduction: The Rise of a Versatile Scaffold

Naphthyridines, bicyclic heteroaromatic compounds containing two nitrogen atoms, have long been recognized for their therapeutic potential.[1][2] Among the various isomeric forms, the 1,6-naphthyridin-2-one nucleus has emerged as a particularly fruitful scaffold for the development of potent and selective modulators of enzymes and receptors.[1][2][3] Its rigid, planar structure, coupled with multiple sites for chemical modification, allows for the precise orientation of functional groups to interact with specific biological targets. This guide will illuminate the key therapeutic avenues being pursued with 1,6-naphthyridin-2-one derivatives, with a focus on the underlying scientific rationale and practical experimental approaches.

Key Therapeutic Targets and Mechanisms of Action

The 1,6-naphthyridin-2-one scaffold has been successfully employed to target a range of protein families, most notably kinases, phosphodiesterases, and other enzymes implicated in critical cellular processes.

Kinase Inhibition: A Dominant Anti-Cancer Strategy

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 1,6-naphthyridin-2-one framework has proven to be an exceptional starting point for the design of potent and selective kinase inhibitors.

Therapeutic Rationale: Aberrant FGFR4 signaling, often driven by the FGF19-FGFR4 axis, is a key driver in the pathogenesis of hepatocellular carcinoma (HCC) and colorectal cancer.[4][5] Inhibition of FGFR4 presents a targeted therapeutic strategy for these malignancies.

Mechanism of Action: 1,6-Naphthyridin-2-one derivatives have been designed to target the ATP-binding pocket of the FGFR4 kinase domain. By forming specific interactions, including covalent bonds with residues like Cys552, these inhibitors can achieve high potency and selectivity.[5]

Illustrative Signaling Pathway:

FGFR4_Pathway FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds pFGFR4 p-FGFR4 FGFR4->pFGFR4 Dimerization & Autophosphorylation 1,6-Naphthyridin-2-one\nInhibitor 1,6-Naphthyridin-2-one Inhibitor 1,6-Naphthyridin-2-one\nInhibitor->FGFR4 Inhibits Downstream Downstream Signaling (e.g., RAS-MAPK) pFGFR4->Downstream Proliferation Tumor Cell Proliferation Downstream->Proliferation PDE_Workflow cluster_0 Biochemical Assay cluster_1 Cell-based Assay A Recombinant PDE Enzyme D Incubate A->D B Fluorescently Labeled cAMP/cGMP Substrate B->D C 1,6-Naphthyridin-2-one Compound C->D E Measure Product Formation (Fluorescence Polarization) D->E J Measure Inflammatory Response (e.g., Cytokine Release) E->J Correlate F Inflammatory Cells (e.g., Neutrophils) I Incubate F->I G Stimulant (e.g., LPS) G->I H 1,6-Naphthyridin-2-one Compound H->I I->J

Caption: Workflow for evaluating PDE inhibitors.

Other Emerging Targets

The versatility of the 1,6-naphthyridin-2-one scaffold extends to a growing list of other important therapeutic targets.

Therapeutic Rationale: Hsp90 is a molecular chaperone that is overexpressed in many cancers and is essential for the stability and function of numerous oncoproteins. [6]Its inhibition leads to the degradation of these client proteins, resulting in anti-proliferative effects. [6] Mechanism of Action: 1,6-Naphthyridin-2-one-based novobiocin analogs have been shown to target the C-terminal domain of Hsp90, inducing the degradation of Hsp90 client proteins. [6]

Therapeutic Rationale: Mtb TMK is an essential enzyme for DNA synthesis in Mycobacterium tuberculosis, making it an attractive target for the development of new anti-tubercular agents. [7] Mechanism of Action: 1,6-Naphthyridin-2-ones have been identified as a novel class of non-thymidine-like inhibitors of Mtb TMK through fragment-based screening. [7]

Therapeutic Rationale: MAO inhibitors are used in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action: Tetrahydrobenzo[b]n[8][6]aphthyridine derivatives have been shown to be potent MAO-B inhibitors. [9]

Experimental Protocols

The following protocols provide a framework for the initial characterization of 1,6-naphthyridin-2-one compounds against their respective targets.

Protocol: In Vitro Kinase Inhibition Assay (e.g., FGFR4)
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a 1,6-naphthyridin-2-one compound against a specific kinase.

  • Materials:

    • Recombinant human FGFR4 kinase domain

    • Poly(Glu, Tyr) 4:1 peptide substrate

    • ATP

    • 1,6-Naphthyridin-2-one test compound

    • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the test compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and test compound to the kinase buffer.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Protocol: Western Blot for Hsp90 Client Protein Degradation
  • Objective: To assess the ability of a 1,6-naphthyridin-2-one compound to induce the degradation of Hsp90 client proteins in cancer cells.

  • Materials:

    • Breast cancer cell line (e.g., MCF-7)

    • 1,6-Naphthyridin-2-one test compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies against Hsp90 client proteins (e.g., Akt, HER2) and a loading control (e.g., β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • SDS-PAGE gels and blotting apparatus

  • Procedure:

    • Seed cancer cells in a 6-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for 24-48 hours.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the extent of client protein degradation.

Conclusion and Future Directions

The 1,6-naphthyridin-2-one scaffold has unequivocally demonstrated its value in medicinal chemistry, yielding potent and selective modulators for a wide range of therapeutic targets. The successful development of inhibitors for kinases, phosphodiesterases, and other key enzymes underscores the adaptability of this chemical motif. Future research will likely focus on further optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring novel therapeutic applications. The continued integration of structure-based drug design, combinatorial chemistry, and advanced biological screening will undoubtedly unlock the full potential of this remarkable scaffold in the ongoing quest for new and effective medicines.

References

  • Singh, B., et al. (1992). Novel cAMP PDE III inhibitors: 1,6-naphthyridin-2(1H)-ones. Journal of Medicinal Chemistry, 35(26), 4858-4865. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(20), 6149. [Link]

  • Kapil, et al. (2015). Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors. Journal of Medicinal Chemistry, 58(4), 1874-1884. [Link]

  • Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h]n[8][6]aphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry, 10(47), 9474-9486. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1024. [Link]

  • Bazin, M. A., et al. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. European Journal of Medicinal Chemistry, 119, 17-33. [Link]

  • Al-Tel, T. H. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h]n[8][6]aphthyridine Derivatives. Molecules, 26(11), 3381. [Link]

  • Prasad, V. K., et al. (2015). Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives. Journal of Applicable Chemistry, 4(1), 110-119. [Link]

  • Chen, T., et al. (2020). Identification of a novel series of 1,6-naphthyridinone-based class II MET kinase inhibitors. European Journal of Medicinal Chemistry, 192, 112174. [Link]

  • Al-Tel, T. H. (2021). Synthesis, Reactions, and Biological Activity of Benzo[h]n[8][6]aphthyridine Derivatives. ResearchGate. [Link]

  • Li, W., et al. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. European Journal of Medicinal Chemistry, 261, 115801. [Link]

  • Wang, Y., et al. (2012). Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1 H -imidazo[4,5- h ... RSC Publishing. [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry, 65(11), 7595-7618. [Link]

  • Liu, Q., et al. (2010). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h]n[8][6]aphthyridin-2(1H)-one as a highly potent, selective mammalian target of rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 53(21), 7858-7868. [Link]

  • Roberts, R. S., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. Journal of Medicinal Chemistry, 61(6), 2472-2489. [Link]

  • Arancio, O., & Lee, D. W. (2017). Identification of a Novel 1,2,3,4-Tetrahydrobenzo[b]n[8][6]aphthyridine Analogue as a Potent Phosphodiesterase 5 Inhibitor with Improved Aqueous Solubility for the Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(20), 8565-8580. [Link]

  • Roberts, R. S., et al. (2018). 4-Amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones as Inhaled Phosphodiesterase Type 4 (PDE4) Inhibitors. Sci-Hub. [Link]

  • Oliveras, J. M., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Semantic Scholar. [Link]

  • Ukita, T., et al. (1994). Substituted 1,8-naphthyridin-2(1H)-ones as selective phosphodiesterase IV inhibitors. Journal of Medicinal Chemistry, 37(20), 3307-3318. [Link]

  • Oliveras, J. M., et al. (2025). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. ResearchGate. [Link]

  • Bakunov, S. A., et al. (2023). Synthesis of Novel Benzo[b]n[8][6]aphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors. Molecules, 28(4), 1673. [Link]

  • Bonadio, R. R., et al. (2021). Perspectives on PARP Inhibitor Combinations for Ovarian Cancer. Frontiers in Oncology, 11, 745868. [Link]89/fonc.2021.745868/full)

Sources

Discovery and Optimization of 1,6-Naphthyridin-2-one Scaffolds as Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 1,6-naphthyridin-2(1H)-one pharmacophore has emerged as a highly privileged heterocyclic scaffold in modern medicinal chemistry[1]. Characterized by its planar diazanaphthalene core and an embedded lactam functional group, this scaffold possesses exceptional hydrogen-bonding capabilities and π -stacking geometry[2]. This in-depth technical guide explores the dual utility of the 1,6-naphthyridin-2-one core across two distinct therapeutic domains: as non-nucleoside inhibitors of Mycobacterium tuberculosis thymidylate kinase (Mtb TMK) for anti-infective therapy[3], and as highly selective ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) and Fibroblast Growth Factor Receptor 4 (FGFR4) in precision oncology[1][4][5].

As a Senior Application Scientist, I have structured this whitepaper to provide not only the empirical data but the mechanistic causality behind the structural optimizations, accompanied by field-proven, self-validating experimental protocols.

Mechanistic Grounding: The Privileged Nature of the Scaffold

The versatility of the 1,6-naphthyridin-2-one core stems from its structural mimicry and electronic distribution.

  • In Anti-Infectives (TMK Inhibition): The unsubstituted lactam functional group structurally mimics the pyrimidine ring of thymidine. This allows the scaffold to anchor into the nucleoside-binding pocket of Mtb TMK, forming critical hydrogen bonds with the receptor's active site residues[2].

  • In Oncology (Kinase Inhibition): When targeting human kinases (e.g., mTOR, FGFR4), the planar bicyclic system acts as an adenine bioisostere. It inserts deeply into the ATP-binding cleft, where the lactam motif interacts with the kinase hinge region, while substitutions at the C3, C4, and C7 positions project into the solvent-exposed and selectivity pockets[4].

Case Study 1: Fragment-Based Drug Discovery (FBDD) of Mtb TMK Inhibitors

Mycobacterium tuberculosis thymidylate kinase (Mtb TMK) is an essential enzyme for bacterial DNA synthesis[3]. Historically, most TMK inhibitors were thymidine monophosphate analogues, which suffered from poor pharmacokinetic properties and resistance mechanisms[2].

To overcome this, researchers employed a Fragment-Based Drug Discovery (FBDD) strategy. By combining high-throughput biochemical screening with Nuclear Magnetic Resonance (NMR)-based fragment screening, the 1,6-naphthyridin-2-one core was identified as a novel, non-nucleoside fragment hit[3][6].

The Hit-to-Lead Optimization Causality

The initial fragment hit exhibited a weak binding affinity of 500 μM[3]. However, X-ray co-crystallography revealed that the lactam core formed optimal hydrogen bonds with the TMK active site[3][7]. Structure-guided Structure-Activity Relationship (SAR) optimization focused on growing the fragment to engage adjacent lipophilic pockets. By systematically adding functional groups that increased the buried surface area without disrupting the core hinge-binding geometry, the potency was driven from 500 μM down to 200 nM—a 2500-fold improvement while maintaining high ligand efficiency[3][7].

FBDD A Fragment Library (<300 Da) B NMR Screening (WaterLOGSY/STD) A->B C Biochemical Assay (High-Throughput) A->C D Fragment Hit (1,6-naphthyridin-2-one) B->D C->D E X-Ray Co-Crystallography D->E F Structure-Guided SAR (Hit-to-Lead) E->F G Lead Compound (200 nM Potency) F->G

Fragment-Based Drug Discovery (FBDD) workflow for Mtb TMK inhibitor generation.

Case Study 2: Precision Oncology and mTOR/PI3K Selectivity

In oncology, the PI3K/AKT/mTOR signaling pathway is a critical target due to its hyperactivation in numerous malignancies[8]. Early inhibitors often targeted both PI3K and mTOR, leading to off-target toxicities and complex feedback loops[]. The discovery of Torin 2 , a benzo[h][1,6]naphthyridin-2(1H)-one derivative, represented a breakthrough in kinase selectivity[5].

Structural Causality of Torin 2

Torin 2 features an extended tricyclic benzo-fused naphthyridinone core with a 3-(trifluoromethyl)phenyl group at position 1 and a 6-aminopyridin-3-yl substituent at position 9[5][10].

  • Why the benzo-fusion? The extended planar π -system maximizes van der Waals interactions within the narrow ATP-binding cleft of mTOR.

  • Why the high selectivity? Torin 2 inhibits cellular mTOR activity with an EC50 of 0.25 nM, exhibiting an astonishing >800-fold selectivity over PI3K[5]. This selectivity is driven by the precise angular projection of the trifluoromethylphenyl group, which sterically clashes with the slightly smaller ATP-binding pocket of PI3K, while perfectly occupying the corresponding space in mTORC1 and mTORC2[5].

mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTORC2 mTORC2 PI3K->mTORC2 mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Growth & Autophagy mTORC1->Proliferation mTORC2->AKT Inhibitor Torin 2 (Benzo[1,6]naphthyridin-2-one) Inhibitor->mTORC1 Inhibitor->mTORC2

PI3K/AKT/mTOR signaling pathway highlighting dual mTORC1/2 inhibition by Torin 2.

Quantitative Data Summaries

The following table summarizes the optimization metrics across the two distinct therapeutic applications of the 1,6-naphthyridin-2-one scaffold.

Target EnzymeCompound / StageScaffold ModificationsPrimary PotencySelectivity / Notes
Mtb TMK Initial FragmentUnsubstituted 1,6-naphthyridin-2-oneIC50: ~500 μMNon-nucleoside hit[3]
Mtb TMK Optimized LeadSubstituted 1,6-naphthyridin-2-oneIC50: 200 nM2500x potency increase[3]
mTORC1/2 Torin 1Tricyclic coreEC50: 2.0 nMPoor bioavailability[5]
mTORC1/2 Torin 2Benzo[h][1,6]naphthyridin-2(1H)-oneEC50: 0.25 nM>800-fold over PI3K; 54% F[5]
FGFR4 7-Amino derivativeC3-C4 double bond, C7-aminoLow nM rangeOrthogonal selectivity[4]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to eliminate false positives.

Protocol A: NMR-Based Fragment Screening (WaterLOGSY) for TMK

Causality: WaterLOGSY detects the transfer of magnetization from bulk water to the protein, and subsequently to the bound ligand. It is highly sensitive for weak fragment binders (KD in the μM to mM range).

  • Sample Preparation: Prepare 10 μM recombinant Mtb TMK in 50 mM Tris-d11 buffer (pH 7.5), 100 mM NaCl, and 10% D2O.

  • Library Pooling: Pool 1,6-naphthyridin-2-one fragment libraries into mixtures of 5-8 compounds (to minimize spectral overlap), each at 500 μM.

  • Internal Control (Self-Validation): Spike the mixture with 500 μM of a known non-binder (e.g., DMSO or a highly hydrophilic inert molecule) to serve as a negative control for non-specific aggregation.

  • Data Acquisition: Acquire 1D WaterLOGSY spectra with a mixing time of 1-2 seconds.

  • Analysis: A positive hit is identified if the ligand resonance shows an inverted sign (positive NOE) compared to the negative control (negative NOE).

  • Orthogonal Validation: Confirm hits using Saturation Transfer Difference (STD) NMR and X-ray crystallography[3][6].

Protocol B: Cellular Target Engagement (In-Cell Western) for mTOR Inhibition

Causality: Biochemical IC50 does not guarantee cellular membrane permeability. This assay measures the direct downstream functional consequence of mTORC1 inhibition (phosphorylation of S6K) inside living cells.

  • Cell Seeding: Seed PC3 (prostate cancer) cells in a 96-well plate at 10,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with a serial dilution of Torin 2 (from 10 nM to 0.01 nM).

  • Controls (Self-Validation):

    • Positive Control: 100 nM Rapamycin (allosteric mTORC1 inhibitor).

    • Negative Control: 0.1% DMSO vehicle.

  • Fixation & Staining: Fix cells with 4% paraformaldehyde. Permeabilize with 0.1% Triton X-100. Stain with primary antibodies against total S6K and phospho-S6K (Thr389).

  • Detection: Use near-infrared secondary antibodies (e.g., IRDye 680 and 800) to scan the plate.

  • Quantification: Normalize the p-S6K signal to total S6K to account for variations in cell number. Calculate the EC50 (expected ~0.25 nM for Torin 2)[5].

References

  • Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors. PubMed (nih.gov). Available at: [Link]

  • Structure Guided Lead Generation for M. tuberculosis Thymidylate Kinase (Mtb TMK): Discovery of 3-Cyanopyridone and 1,6-Naphthyridin-2-one as Potent Inhibitors. Journal of Medicinal Chemistry (acs.org). Available at: [Link]

  • Fragment-Based Drug Discovery against Mycobacteria: The Success and Challenges. MDPI. Available at: [Link]

  • In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. PMC (nih.gov). Available at: [Link]

  • Therapeutic Targeting of Autophagy in Disease: Biology and Pharmacology. PMC (nih.gov). Available at: [Link]

  • Entity - CHEBI:90682 (Torin 2). BioKB. Available at: [Link]

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Methodological & Application

Decoupling PARP1 Catalytic Inhibition from DNA Trapping: Utilizing 3-Ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one in Cell Culture Models

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evolution of Poly (ADP-ribose) polymerase 1 (PARP1) inhibitors has shifted from first-generation pan-PARP inhibitors to highly selective, next-generation PARP1 trappers like AZD5305 (saraparib)[1][2]. The clinical efficacy of these molecules relies on two distinct mechanisms: the catalytic inhibition of PARylation and the allosteric trapping of PARP1 onto damaged DNA[3]. For researchers investigating DNA damage response (DDR) pathways, distinguishing the cellular consequences of catalytic inhibition from those of physical DNA trapping is a persistent challenge.

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one represents the core pharmacophore of AZD5305[4][5]. By utilizing this specific building block in cell culture assays, researchers can elegantly decouple these two mechanisms. Lacking the extended structural tail of the full clinical molecule, this fragment acts purely as a catalytic inhibitor, providing a self-validating mechanistic baseline for fragment-based drug discovery (FBDD) and synthetic lethality studies.

Scientific Background & Causality

To design rigorous cell culture experiments, one must understand the structural causality of PARP1 inhibition.

  • The Nicotinamide Mimic: The 1,6-naphthyridin-2-one scaffold acts as a nicotinamide mimic, binding directly to the NAD+ catalytic pocket of PARP1[6][7]. It forms critical hydrogen bonds with residues Gly863 and Ser904, competitively excluding NAD+ and halting auto-PARylation.

  • The Absence of Trapping: First-generation inhibitors and next-generation trappers (like AZD5305) utilize extended functional groups (e.g., a piperazine-pyridine tail) that interact with the helical domain (HD) of PARP1[1][8]. This interaction induces an allosteric shift that locks the PARP1 enzyme onto the DNA single-strand break.

  • Experimental Utility: Because 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one lacks this tail, it fails to induce robust allosteric trapping. Treating cells with this fragment isolates the biological effects of catalytic inhibition from the severe replication fork toxicity caused by DNA trapping.

PARP1_Mechanism DNA_Damage DNA Damage (SSBs/DSBs) PARP1_Bind PARP1 Recruitment & Activation DNA_Damage->PARP1_Bind NAD_Pocket NAD+ Binding (Catalytic Site) PARP1_Bind->NAD_Pocket PARylation Auto-PARylation & Repair Signaling NAD_Pocket->PARylation Fragment 1,6-Naphthyridin-2-one Fragment Fragment->NAD_Pocket Competitive Inhibition Fragment->PARylation Blocks Trapper Full Inhibitor (e.g., AZD5305) Trapper->NAD_Pocket Binds Trapping Allosteric DNA Trapping Trapper->Trapping Induces Trapping->PARP1_Bind Locks on DNA

Fig 1. PARP1 pathway detailing competitive catalytic block vs. allosteric DNA trapping.

Data Presentation: Fragment vs. Full Inhibitor

When designing dose-response curves, it is critical to account for the physical limitations of the fragment. Summarized below are the expected quantitative and qualitative parameters when comparing the core fragment to the full AZD5305 molecule in cell culture.

Property3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-oneAZD5305 (Full Inhibitor)
Primary Mechanism Catalytic PARylation InhibitionCatalytic Inhibition + DNA Trapping
Binding Interface NAD+ Pocket (Nicotinamide Mimic)NAD+ Pocket + Helical Domain (HD)
PARP1/2 Selectivity Low to Moderate>500-fold selective for PARP1[3][8]
Chromatin Trapping Minimal / BaselineHigh (Robust accumulation on DNA)
Working Concentration 1 µM – 50 µM (Fragment-level affinity)1 nM – 100 nM (High potency)
Cytotoxicity (BRCAm) Low (Requires high µM concentrations)High (Potent synthetic lethality)[1]

Experimental Protocols (Self-Validating Systems)

Protocol A: Cellular PARylation Assay (Validating Catalytic Inhibition)

Causality: To prove the fragment is actively engaging the target inside living cells, we must measure its ability to block PAR chain formation. We utilize Methyl methanesulfonate (MMS) to induce acute DNA alkylation, which hyperactivates PARP1. A functional fragment will competitively exclude NAD+, preventing the formation of PAR chains.

Step-by-Step Methodology:

  • Cell Seeding: Seed BRCA-mutant (e.g., MDA-MB-436) or wild-type cells in 6-well plates at 3×105 cells/well. Incubate overnight.

  • Compound Pre-treatment: Treat cells with the fragment (10 µM and 50 µM) or AZD5305 (100 nM) for 2 hours. Control: 0.1% DMSO vehicle.

  • Damage Induction: Add 0.01% MMS to the culture media for exactly 10 minutes to trigger massive PARP1 activation.

  • Lysis (Critical Step): Wash rapidly with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease inhibitors, phosphatase inhibitors, and 1 µM PARG inhibitor (e.g., PDD00017273) . Causality: PARG rapidly degrades PAR chains post-lysis; omitting the PARG inhibitor will result in false-negative PAR signals, invalidating the assay.

  • Detection: Perform SDS-PAGE and Western blotting. Probe with anti-PAR (poly/mono-ADP ribose) antibody. Self-Validation: The DMSO+MMS lane must show a massive high-molecular-weight PAR smear. Both the fragment and AZD5305 lanes should show near-complete ablation of this smear, confirming catalytic inhibition.

Protocol B: Chromatin Fractionation Assay (Evaluating DNA Trapping)

Causality: To prove the fragment does not trap PARP1, we must physically separate unbound nuclear proteins from chromatin-bound proteins. Hypotonic lysis swells and bursts the plasma membrane while leaving the nuclear envelope intact. Subsequent nuclease digestion is required to release the trapped PARP1 from the insoluble chromatin pellet.

Step-by-Step Methodology:

  • Treatment: Treat cells with the fragment (50 µM) or AZD5305 (100 nM) for 4 hours. Co-treat with 0.01% MMS for the final 1 hour to induce trapping.

  • Hypotonic Lysis: Harvest cells and resuspend in Hypotonic Buffer (10 mM HEPES pH 7.4, 10 mM KCl, 1.5 mM MgCl2). Incubate on ice for 15 mins. Add 0.1% NP-40, vortex for 10 seconds, and centrifuge at 1,000 x g for 5 mins. The supernatant is the Cytosolic Fraction .

  • Nuclear Extraction: Resuspend the pellet in Low-Salt Buffer (20 mM HEPES, 150 mM NaCl, 1.5 mM MgCl2, 10% glycerol). Rotate at 4°C for 30 mins. Centrifuge at 15,000 x g for 15 mins. The supernatant is the Nuclear Soluble Fraction (contains unbound PARP1).

  • Chromatin Digestion: Resuspend the final pellet in Digestion Buffer (50 mM Tris-HCl pH 8.0, 1 mM CaCl2) containing Micrococcal Nuclease (MNase) or Benzonase. Incubate at 37°C for 20 mins to shear the DNA. Centrifuge at 15,000 x g for 10 mins. The supernatant is the Chromatin-Bound Fraction .

  • Western Blot Analysis: Run all fractions on an SDS-PAGE gel. Probe for PARP1. Self-Validation Controls: Probe for GAPDH (must only appear in Cytosol), SP1 (must only appear in Nuclear Soluble), and Histone H3 (must only appear in Chromatin-Bound). AZD5305 will cause PARP1 to shift heavily into the Chromatin-Bound fraction; the fragment will leave PARP1 predominantly in the Nuclear Soluble fraction.

Fractionation_Workflow Step1 1. Cell Culture & Treatment (Fragment vs. Full Inhibitor + MMS) Step2 2. Hypotonic Lysis (Remove Cytosol) Step1->Step2 Step3 3. Nuclear Extraction (Low Salt Buffer) Step2->Step3 Pellet Soluble Nuclear Soluble Fraction (Unbound PARP1) Step3->Soluble Supernatant Step4 4. Chromatin Digestion (Micrococcal Nuclease / Benzonase) Step3->Step4 Pellet Analysis 5. Western Blot Analysis (Anti-PARP1, Anti-Histone H3) Soluble->Analysis Chromatin Chromatin-Bound Fraction (Trapped PARP1) Step4->Chromatin Chromatin->Analysis

Fig 2. Subcellular fractionation workflow to isolate chromatin-bound trapped PARP1.

References

  • Johannes, J. W., et al. "Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}-N-methylpyridine-2-carboxamide (AZD5305): A PARP1–DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs." Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Illuzzi, G., et al. "Preclinical characterization of AZD5305, a next generation, highly selective PARP1 inhibitor and trapper." Clinical Cancer Research, 2022. URL:[Link]

  • Petropoulos, M., et al. "Application and research progress of synthetic lethality in the development of anticancer therapeutic drugs." Frontiers in Oncology, 2024. URL:[Link]

Sources

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one as a potential FGFR4 inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the characterization of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one as a potential inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4).

Introduction: Targeting FGFR4 in Oncogenesis

Fibroblast Growth Factor Receptor 4 (FGFR4) is a receptor tyrosine kinase that, upon activation by its primary ligand, Fibroblast Growth Factor 19 (FGF19), plays a crucial role in various cellular processes, including cell proliferation, differentiation, and metabolism.[1][2] In normal physiology, the FGF19-FGFR4 signaling axis is tightly regulated. However, aberrant activation of this pathway, often driven by FGF19 amplification, is a key oncogenic driver in a significant subset of solid tumors, most notably hepatocellular carcinoma (HCC).[3][4][5] This hyperactivation leads to uncontrolled tumor growth and progression, making FGFR4 an attractive and promising therapeutic target for cancer treatment.[1][6]

The 1,6-naphthyridin-2(1H)-one scaffold has emerged as a promising chemical starting point for the development of potent and selective kinase inhibitors.[7][8] This application note describes a comprehensive framework for the preclinical evaluation of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one , a novel investigational compound, as a selective FGFR4 inhibitor. The following sections provide detailed protocols for assessing its biochemical potency, cellular activity, and mechanism of action.

Compound Profile

Compound Name 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one
Structure (Structure to be inserted by the user)
Molecular Formula C11H12N2O2
Molecular Weight 204.23 g/mol
Proposed Target Fibroblast Growth Factor Receptor 4 (FGFR4)
Therapeutic Area Oncology, specifically FGF19-driven hepatocellular carcinoma (HCC)

Mechanism of Action: The FGFR4 Signaling Pathway

FGFR4 activation initiates a cascade of downstream signaling events critical for cell survival and proliferation. Understanding this pathway is essential for interpreting experimental results. Upon binding of FGF19 (in conjunction with the co-receptor β-Klotho), FGFR4 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its intracellular kinase domain.[1][3] This phosphorylation event creates docking sites for adaptor proteins, primarily FGFR substrate 2 (FRS2), which in turn recruits other signaling molecules. This leads to the activation of two major downstream pathways: the Ras-Raf-MAPK (ERK) pathway and the PI3K-AKT pathway, both of which promote cell proliferation and survival.[1][2][9]

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is hypothesized to act as an ATP-competitive inhibitor, binding to the kinase domain of FGFR4 and preventing its autophosphorylation, thereby blocking all subsequent downstream signaling.

FGFR4_Pathway cluster_membrane Cell Membrane FGF19 FGF19 KLB β-Klotho FGFR4 FGFR4 Receptor FGF19->FGFR4 KLB->FGFR4 P_FGFR4 p-FGFR4 (Dimer) FGFR4->P_FGFR4 Autophosphorylation FRS2 FRS2 P_FGFR4->FRS2 Recruits P_FRS2 p-FRS2 FRS2->P_FRS2 Phosphorylates RAS_MAPK Ras-MAPK Pathway P_FRS2->RAS_MAPK PI3K_AKT PI3K-AKT Pathway P_FRS2->PI3K_AKT Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Inhibitor 3-ethyl-7-(hydroxymethyl)-1H- 1,6-naphthyridin-2-one Inhibitor->P_FGFR4 INHIBITS

Caption: FGFR4 signaling pathway and the proposed point of inhibition.

Part 1: In Vitro Biochemical Potency and Selectivity

The first critical step is to determine if the compound directly inhibits the enzymatic activity of FGFR4. The ADP-Glo™ Kinase Assay is a robust, luminescence-based method ideal for this purpose.[10][11]

Protocol 1: FGFR4 Kinase Activity Assay (ADP-Glo™)

Principle of the Assay This assay quantifies the amount of ADP produced during a kinase reaction.[10] The FGFR4 enzyme uses ATP to phosphorylate a substrate, generating ADP. After the kinase reaction, the remaining ATP is depleted. Then, the ADP is converted back into ATP, which is used by luciferase to generate a light signal directly proportional to the initial kinase activity. An inhibitor will reduce the amount of ADP produced, resulting in a lower light signal.

Kinase_Assay_Workflow start Start step1 Prepare serial dilution of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one in DMSO, then assay buffer. start->step1 step2 Add FGFR4 enzyme, substrate, and diluted compound to 96-well plate. Include 'No Enzyme' and 'Vehicle' controls. step1->step2 step3 Initiate reaction by adding ATP solution. Incubate at 30°C for 60 minutes. step2->step3 step4 Stop reaction and deplete remaining ATP by adding ADP-Glo™ Reagent. Incubate at RT for 40 minutes. step3->step4 step5 Convert ADP to ATP and generate light by adding Kinase Detection Reagent. Incubate at RT for 30 minutes. step4->step5 step6 Read luminescence on a plate reader. step5->step6 end Analyze Data (IC50 Curve) step6->end

Caption: Workflow for the in vitro FGFR4 kinase assay.

Materials

  • Recombinant Human FGFR4 Kinase Enzyme System (e.g., Promega, BPS Bioscience)[11][12]

  • ADP-Glo™ Kinase Assay Kit (e.g., Promega)[10]

  • Substrate (e.g., Poly(Glu,Tyr) 4:1)

  • 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

  • Known FGFR4 inhibitor (e.g., Fisogatinib (BLU-554), H3B-6527) as a positive control[13][14]

  • DMSO (Kinase grade)

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)[10]

  • ATP Solution

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate-reading luminometer

Procedure

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound starting from 10 µM in kinase assay buffer. Ensure the final DMSO concentration in the assay does not exceed 1%. Prepare dilutions for the positive control inhibitor in parallel.

  • Reaction Setup:

    • To each well of a 96-well plate, add 5 µL of the diluted compound or vehicle (assay buffer with DMSO).

    • Add 10 µL of a master mix containing the FGFR4 enzyme and substrate to each well.

    • Include control wells: "No Enzyme" (add buffer instead of enzyme mix) and "Vehicle Control" (add vehicle instead of compound).

  • Initiate Reaction: Add 10 µL of ATP solution to all wells to initiate the kinase reaction. The final volume should be 25 µL.

  • Incubation: Gently mix the plate and incubate at 30°C for 60 minutes.

  • Stop Reaction: Add 25 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the unused ATP. Incubate at room temperature for 40 minutes.[10]

  • Signal Generation: Add 50 µL of Kinase Detection Reagent to each well. This converts the ADP to ATP and generates a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis

  • Subtract the "No Enzyme" control background from all other readings.

  • Normalize the data by setting the "Vehicle Control" as 100% activity and "No Enzyme" as 0% activity.

  • Plot the percent inhibition against the log concentration of the compound.

  • Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

Expected Outcome & Interpretation A potent inhibitor will exhibit a low nanomolar IC50 value. Selectivity should be confirmed by running similar assays against other FGFR family members (FGFR1, 2, 3) and a panel of other kinases. High selectivity for FGFR4 over other kinases is a key characteristic of a promising therapeutic candidate.[14]

Compound FGFR4 IC50 (nM) FGFR1 IC50 (nM) FGFR2 IC50 (nM) FGFR3 IC50 (nM)
3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one(Hypothetical Value: 4.5)(Hypothetical Value: >1000)(Hypothetical Value: >1000)(Hypothetical Value: >1000)
Fisogatinib (BLU-554) (Control)5.0[14]624[14]>1000[14]>1000[14]

Part 2: Cellular Activity and Target Engagement

Demonstrating that the compound can enter cells and inhibit FGFR4 signaling in a biological context is the next crucial phase. This involves assessing its impact on cell viability and its ability to modulate downstream signaling pathways.

Protocol 2: Cell Viability Assay (MTT)

Principle of the Assay The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt into purple formazan crystals.[15] These crystals are then dissolved, and the absorbance of the resulting solution is measured. A decrease in absorbance indicates a reduction in cell viability.

Materials

  • HCC cell line with known FGF19-FGFR4 dependency (e.g., Hep3B, HUH7)

  • HCC cell line with low/no FGFR4 expression (as a negative control)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

  • MTT solution (5 mg/mL in PBS)[16]

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01M HCl)[15]

  • Sterile 96-well cell culture plates

  • Spectrophotometer (plate reader)

Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include "Vehicle Control" (medium with DMSO) and "No Cell" (medium only) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[15] Purple formazan crystals should become visible in viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Data Analysis

  • Subtract the absorbance of the "No Cell" control from all other readings.

  • Normalize the data by setting the "Vehicle Control" as 100% viability.

  • Plot the percent viability against the log concentration of the compound.

  • Calculate the GI50 (the concentration of inhibitor required to inhibit cell growth by 50%) using a non-linear regression curve fit.

Expected Outcome & Interpretation The compound should selectively inhibit the growth of FGFR4-dependent cell lines at low nanomolar concentrations, while having a minimal effect on FGFR4-independent cell lines. This differential activity provides strong evidence of on-target cellular efficacy.

Cell Line FGFR4 Status GI50 (nM)
Hep3BHigh FGFR4, FGF19-driven(Hypothetical Value: 25)
HUH7High FGFR4, FGF19-driven(Hypothetical Value: 35)
Control Cell LineLow/No FGFR4(Hypothetical Value: >10,000)
Protocol 3: Western Blot for Downstream Signaling

Principle of the Assay Western blotting allows for the detection of specific proteins in a cell lysate. To confirm target engagement, we will measure the phosphorylation status of key proteins downstream of FGFR4, such as ERK1/2 and AKT.[17] A successful FGFR4 inhibitor will decrease the levels of phosphorylated ERK (p-ERK) and phosphorylated AKT (p-AKT) without affecting the total levels of these proteins.[13][17]

Western_Blot_Workflow start Start step1 Culture FGFR4-dependent cells and treat with varying concentrations of inhibitor (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. start->step1 step2 Lyse cells in RIPA buffer with protease/phosphatase inhibitors. step1->step2 step3 Determine protein concentration of lysates using BCA or Bradford assay. step2->step3 step4 Separate proteins by size via SDS-PAGE gel electrophoresis. step3->step4 step5 Transfer proteins from gel to a PVDF or nitrocellulose membrane. step4->step5 step6 Block membrane (e.g., 5% BSA or milk) to prevent non-specific antibody binding. step5->step6 step7 Incubate with primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-FGFR4, anti-Actin). step6->step7 step8 Wash and incubate with HRP-conjugated secondary antibody. step7->step8 step9 Add chemiluminescent substrate (ECL) and visualize bands using an imager. step8->step9 end Analyze Band Intensity step9->end

Caption: Workflow for Western Blot analysis of FGFR4 pathway modulation.

Materials

  • Treated cell lysates from Protocol 2 (or a separate experiment)

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer system

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-ERK1/2, anti-total ERK1/2, anti-p-AKT, anti-total AKT, anti-FGFR4, anti-β-Actin (loading control)[9][18]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system (e.g., CCD camera-based imager)[19]

Procedure

  • Cell Treatment and Lysis: Culture Hep3B or HUH7 cells and treat with the test compound at various concentrations (e.g., 0, 10, 100, 1000 nM) for 1-2 hours. Wash cells with ice-cold PBS and lyse using ice-cold RIPA buffer.[19]

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20 µg) and add Laemmli buffer. Boil at 95°C for 5 minutes.[19]

  • SDS-PAGE: Load samples onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane in blocking buffer for 1 hour at room temperature to minimize non-specific binding.[19]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane extensively with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again, then apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imaging system. The intensity of the bands corresponds to the amount of protein.

Expected Outcome & Interpretation Treatment with 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one should lead to a dose-dependent decrease in the levels of p-ERK and p-AKT. Total ERK, total AKT, and the loading control (β-Actin) levels should remain unchanged, confirming that the inhibitor specifically blocks the signaling pathway rather than causing general toxicity.

Part 3: In Vivo Efficacy (Conceptual Protocol)

After successful in vitro and cellular characterization, the next step is to evaluate the compound's anti-tumor efficacy in a preclinical animal model.

Protocol 4: HCC Xenograft Mouse Model

Principle of the Study This study aims to determine if the test compound can inhibit tumor growth in vivo. Immunocompromised mice are implanted with human HCC cells (e.g., Hep3B or HUH7). Once tumors are established, the mice are treated with the compound, and tumor growth is monitored over time.[4][6][20]

Procedure Outline

  • Cell Implantation: Subcutaneously inject FGFR4-dependent HCC cells (e.g., 5 x 10⁶ Hep3B cells) into the flank of immunodeficient mice (e.g., nude mice).

  • Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Randomize mice into treatment groups (e.g., Vehicle control, test compound at various doses, positive control). Administer the compound via an appropriate route (e.g., oral gavage) on a predetermined schedule (e.g., once or twice daily).[13]

  • Monitoring: Measure tumor volume (using calipers) and body weight two to three times per week. Monitor for any signs of toxicity.

  • Endpoint: Continue treatment for a specified period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size. Euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic Western blot).

Data Analysis

  • Tumor Growth Inhibition (TGI): Compare the average tumor volume of the treated groups to the vehicle control group.

  • Pharmacodynamics: Analyze excised tumor tissue via Western blot to confirm inhibition of p-ERK and p-AKT in vivo.

Expected Outcome & Interpretation Oral administration of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is expected to result in significant, dose-dependent tumor growth inhibition in the xenograft model without causing significant weight loss or other signs of toxicity.[21] This would provide strong evidence for its potential as a clinical candidate.

References

  • FGFR4, Active. SignalChem.
  • Guan, Y., et al. (2019). Fibroblast Growth Factor Receptor 4 Targeting in Cancer: New Insights into Mechanisms and Therapeutic Strategies. MDPI. [Link]

  • Signaling by FGFR4. Reactome Pathway Database. [Link]

  • Wang, J., & Ding, Y. (2020). Novel Regulatory Factors and Small-Molecule Inhibitors of FGFR4 in Cancer. Frontiers in Cell and Developmental Biology. [Link]

  • Zhang, J., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in Cell and Developmental Biology. [Link]

  • The Fibroblast Growth Factor Receptor 4 (FGFR4). Indigo Biosciences. [Link]

  • Cell Viability Assays. NCBI Bookshelf. [Link]

  • Helsten, T., et al. (2017). Inhibition of the fibroblast growth factor receptor (FGFR) pathway: the current landscape and barriers to clinical application. Oncotarget. [Link]

  • Abstract LB328: Discovery & characterization of a next-generation FGFR4 inhibitor overcoming resistant mutations. AACR Journals. [Link]

  • French, D.M., et al. (2012). Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models. PLOS One. [Link]

  • Cell Viability Assays. Bio-protocol. [Link]

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  • Specific inhibitors of FGFR4 for in vivo study?. ResearchGate. [Link]

  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. PubMed. [Link]

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  • Discovery of novel FGFR4 inhibitors through a build-up fragment strategy. RSC Medicinal Chemistry. [Link]

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  • Crismon, et al. (2013). FGFR4 Role in Epithelial-Mesenchymal Transition and Its Therapeutic Value in Colorectal Cancer. PLOS One. [Link]

  • General Protocol for Western Blotting. Bio-Rad. [Link]

  • The reciprocal relationship between FGFR4 and Src. ResearchGate. [Link]

  • Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Organic Syntheses Procedure. [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. MDPI. [Link]

  • Discovery of 2,6-Naphthyridine Analogues as Selective FGFR4 Inhibitors for Hepatocellular Carcinoma. PubMed. [Link]

  • Facile synthesis of 7-alkyl-1,2,3,4-tetrahydro-1,8- naphthyridines as arginine mimetics using a Horner–. Beilstein Journals. [Link]

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The Versatility of 1,6-Naphthyridin-2-ones: A Technical Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: April 2026

The 1,6-naphthyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating remarkable versatility in the design of targeted anticancer agents. This guide provides an in-depth exploration of the applications of 1,6-naphthyridin-2-one derivatives in cancer research, offering detailed protocols and insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of a Privileged Scaffold

Naphthyridines, bicyclic heterocyclic compounds containing two nitrogen atoms, have garnered significant attention in drug discovery due to their ability to mimic purine bases and interact with a wide range of biological targets.[1] Among the various isomeric forms, the 1,6-naphthyridin-2-one core has proven to be a particularly fruitful starting point for the development of potent and selective inhibitors of key proteins implicated in cancer progression.[1][2] This is evidenced by the FDA approval of Ripretinib (Qinlock), a kinase inhibitor based on this scaffold, for the treatment of advanced gastrointestinal stromal tumors (GIST).[3][4]

The unique structural features of 1,6-naphthyridin-2-ones allow for diverse substitutions at multiple positions (N1, C3, C4, C5, C7, and C8), enabling fine-tuning of their pharmacological properties to achieve high affinity and selectivity for specific cancer targets.[1][2] This guide will delve into the application of these compounds in targeting several critical cancer-related pathways, providing both the theoretical underpinnings and practical methodologies for their investigation.

I. Targeting Protein Chaperones: Hsp90 Inhibition

Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in the stability and function of numerous client proteins, many of which are oncoproteins that drive cancer cell proliferation, survival, and metastasis.[5] The overexpression of Hsp90 in various cancers makes it an attractive therapeutic target.[5]

A. Mechanism of Action

1,6-Naphthyridin-2-one derivatives have been developed as analogs of the natural product novobiocin, which inhibits Hsp90 by binding to its C-terminal ATP-binding site.[5] By inhibiting Hsp90, these compounds disrupt the chaperone's function, leading to the degradation of its client proteins and subsequently inducing cell cycle arrest and apoptosis in cancer cells.[5]

B. Experimental Workflow for Evaluating Hsp90 Inhibitors

cluster_invitro In Vitro Evaluation synthesis Synthesis of 1,6-Naphthyridin-2-one Derivatives cell_viability Cell Viability Assays (e.g., MTT) in Breast Cancer Cell Lines synthesis->cell_viability cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_viability->cell_cycle apoptosis Apoptosis Assays (e.g., Annexin V/PI) cell_viability->apoptosis western_blot Western Blot for Hsp90 Client Protein Degradation cell_viability->western_blot

Caption: Workflow for the in vitro evaluation of 1,6-naphthyridin-2-one-based Hsp90 inhibitors.

C. Protocol: Western Blot Analysis of Hsp90 Client Protein Degradation

Objective: To determine the effect of 1,6-naphthyridin-2-one derivatives on the protein levels of Hsp90 client proteins (e.g., Akt, HER2, c-Raf) in breast cancer cells.

Materials:

  • Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • 1,6-Naphthyridin-2-one test compounds

  • Complete cell culture medium

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against Hsp90 client proteins and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed breast cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the 1,6-naphthyridin-2-one compounds for the desired time (e.g., 24, 48 hours). Include a vehicle-treated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and add ECL substrate.

  • Imaging: Capture the chemiluminescent signal using an imaging system.

Expected Results: A dose-dependent decrease in the protein levels of Hsp90 client proteins in cells treated with active 1,6-naphthyridin-2-one compounds compared to the vehicle control.

II. Kinase Inhibition: A Dominant Application

The 1,6-naphthyridin-2-one scaffold has been extensively utilized to develop inhibitors of various protein kinases that are key drivers of oncogenesis.

A. Targeting Receptor Tyrosine Kinases

1. MET Kinase: The mesenchymal-epithelial transition (MET) receptor tyrosine kinase is often dysregulated in several cancers, leading to poor clinical outcomes.[6] Novel 1,6-naphthyridinone-based compounds have been developed as potent MET kinase inhibitors.[6] One promising candidate demonstrated stronger tumor growth inhibition in a human glioblastoma xenograft model than the approved drug cabozantinib.[6]

2. Fibroblast Growth Factor Receptor 4 (FGFR4): Aberrant FGFR4 signaling is implicated in the development of cancers such as colorectal and hepatocellular carcinoma.[7][8] 1,6-Naphthyridine-2-one derivatives have been designed as potent and selective FGFR4 inhibitors.[7][8] For instance, compound 19g showed significant tumor inhibition in a HCT116 colorectal cancer xenograft model and disrupted the phosphorylation of FGFR4 and its downstream signaling proteins.[7] Similarly, compound A34 exhibited remarkable antitumor efficacy in a Hep-3B hepatocellular carcinoma xenograft model.[8][9]

3. AXL Kinase: The AXL receptor tyrosine kinase is a promising anticancer target due to its role in tumor growth, metastasis, and drug resistance.[10] Structure-activity relationship studies of 1,6-naphthyridinone derivatives have led to the identification of selective AXL inhibitors with potent antitumor efficacy in xenograft models.[10]

B. Targeting Intracellular Kinases

1. PI3K/mTOR Pathway: The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition is a major focus in cancer therapy.[11] Novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives have been identified as potent PI3K/mTOR dual inhibitors.[11] The compound Torin2, a benzo[h][5][6]naphthyridin-2(1H)-one derivative, is a potent and selective mTOR inhibitor.[12][13]

2. c-Met Kinase: By incorporating a cyclic urea pharmacophore, 1H-imidazo[4,5-h][5][6]naphthyridin-2(3H)-ones have been identified as a new class of c-Met kinase inhibitors.[14] The most potent compounds effectively inhibited TPR-Met phosphorylation and the proliferation of BaF3-TPR-Met cells.[14]

C. Experimental Workflow for Evaluating Kinase Inhibitors

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation kinase_assay Biochemical Kinase Assays (e.g., IC50 determination) cell_proliferation Cell Proliferation Assays in Cancer Cell Lines (e.g., GI50) kinase_assay->cell_proliferation kinase_selectivity Kinome-wide Selectivity Profiling kinase_assay->kinase_selectivity target_phosphorylation Western Blot for Target and Downstream Protein Phosphorylation cell_proliferation->target_phosphorylation pk_studies Pharmacokinetic Studies in Mice target_phosphorylation->pk_studies xenograft_model Xenograft Tumor Models (e.g., CDX, PDX) pk_studies->xenograft_model efficacy_assessment Tumor Growth Inhibition Assessment xenograft_model->efficacy_assessment toxicity_assessment Toxicity and Tolerability Studies xenograft_model->toxicity_assessment

Caption: A comprehensive workflow for the preclinical evaluation of 1,6-naphthyridin-2-one-based kinase inhibitors.

D. Protocol: In Vivo Xenograft Model for Antitumor Efficacy

Objective: To evaluate the in vivo antitumor efficacy of a 1,6-naphthyridin-2-one-based kinase inhibitor in a mouse xenograft model.[15]

Materials:

  • Immuno-deficient mice (e.g., nude or SCID mice)

  • Human cancer cell line expressing the target kinase (e.g., HCT116 for FGFR4 studies)

  • Matrigel (optional)

  • Test compound formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

  • Animal balance

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (typically 1-10 million cells in 100-200 µL of PBS or medium, possibly mixed with Matrigel) into the flank of each mouse.[15]

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the test compound and vehicle control to their respective groups according to the planned dose and schedule (e.g., oral gavage, intraperitoneal injection).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).

    • Monitor the body weight of the mice as an indicator of toxicity.

    • Observe the general health and behavior of the animals.

  • Endpoint: Continue the study until a predefined endpoint is reached (e.g., tumors in the control group reach a certain size, or signs of toxicity appear). Euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).

Data Analysis:

  • Plot the mean tumor volume ± SEM for each group over time.

  • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

III. Targeting DNA Damage Repair and WNT/β-Catenin Signaling

A. PARP and Tankyrase Inhibition

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes involved in various cellular processes, including DNA repair.[16] Tankyrases (TNKS1 and TNKS2) are members of the PARP family that play a key role in the WNT/β-catenin signaling pathway by targeting the destruction complex component Axin for degradation.[17][18] Inhibition of tankyrases stabilizes Axin, leading to the downregulation of WNT/β-catenin signaling, a pathway frequently hyperactivated in cancer.[17]

While specific studies on 1,6-naphthyridin-2-ones as direct PARP inhibitors for DNA repair are less prominent in the initial search, the structural similarity of some derivatives to known PARP inhibitors and their application as tankyrase inhibitors highlight their potential in this area.[17][19]

B. Experimental Protocol: WNT/β-Catenin Reporter Assay

Objective: To assess the ability of 1,6-naphthyridin-2-one derivatives to inhibit WNT/β-catenin signaling.

Materials:

  • HEK293T cells (or other suitable cell line)

  • TOPFlash/FOPFlash reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Wnt3a conditioned medium or LiCl to activate the pathway

  • 1,6-Naphthyridin-2-one test compounds

  • Dual-luciferase reporter assay system

Procedure:

  • Transfection: Co-transfect cells with the TOPFlash (or FOPFlash as a negative control) and Renilla luciferase plasmids.

  • Treatment: After transfection, treat the cells with the test compounds at various concentrations.

  • Pathway Activation: Stimulate the WNT/β-catenin pathway with Wnt3a conditioned medium or LiCl.

  • Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase assay system.

Data Analysis:

  • Normalize the TOPFlash activity to the Renilla luciferase activity.

  • Calculate the fold change in reporter activity in treated cells compared to vehicle-treated controls.

IV. Other Emerging Applications

The versatility of the 1,6-naphthyridin-2-one scaffold extends to other novel cancer targets:

  • SMARCA2 Inhibition: 1,6-Naphthyridine compounds are being investigated as SMARCA2 inhibitors for the treatment of non-small cell lung cancer.[20]

  • Induction of Apoptosis and Inhibition of Migration: Certain 1,6-naphthyridine derivatives have been shown to induce apoptosis in cancer cells by increasing reactive oxygen species levels and inhibit cell migration.[21][22]

Summary of Applications and Key Findings

Target/PathwayCancer Type(s)Key Findings
Hsp90 Breast CancerInduction of Hsp90 client protein degradation, cell cycle arrest, and apoptosis.[5]
MET Kinase GlioblastomaPotent inhibition of MET kinase and significant tumor growth inhibition in vivo.[6]
FGFR4 Colorectal Cancer, Hepatocellular CarcinomaSelective inhibition of FGFR4, disruption of downstream signaling, and in vivo antitumor efficacy.[7][8]
PI3K/mTOR GeneralPotent dual inhibition of PI3K and mTOR.[11]
c-Met Kinase GeneralEffective inhibition of TPR-Met phosphorylation and cell proliferation.[14]
Tankyrase (WNT/β-catenin) Colorectal CancerModulation of the Wnt pathway in a colorectal xenograft model.[19]

Conclusion

The 1,6-naphthyridin-2-one scaffold represents a highly valuable platform for the development of novel anticancer agents. Its chemical tractability allows for the generation of diverse libraries of compounds that can be tailored to inhibit a wide array of cancer-relevant targets. The successful clinical translation of Ripretinib serves as a strong validation of this chemical class. The protocols and conceptual frameworks presented in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of 1,6-naphthyridin-2-ones in the ongoing fight against cancer.

References

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  • Liu, Q. et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][5][6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480.

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Sources

Application Note & Protocols: A Framework for Evaluating 1,6-Naphthyridin-2-One Derivatives Against Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals engaged in anti-tubercular drug discovery.

Abstract: The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) has critically undermined global tuberculosis (TB) control efforts, creating an urgent need for novel therapeutics.[1] The 1,6-naphthyridin-2-one scaffold has emerged as a promising starting point for the development of new anti-tubercular agents.[2][3][4] This document provides a comprehensive experimental framework for the initial evaluation of 1,6-naphthyridin-2-one derivatives, guiding researchers from primary whole-cell screening to secondary cytotoxicity and intracellular efficacy assessments. The protocols herein are designed to be robust and self-validating, incorporating field-proven insights to explain the rationale behind key experimental choices.

The Drug Discovery & Screening Rationale

The journey of a potential anti-tubercular compound from a chemical library to a preclinical candidate follows a structured screening cascade. The primary goal is to identify compounds that are potent against whole M. tuberculosis bacteria, exhibit minimal toxicity to host cells, and are effective in the intracellular environment where the pathogen resides.

Whole-cell phenotypic screening is the foundational first step.[5] This approach offers significant advantages, as it inherently selects for compounds that can penetrate the complex and hydrophobic mycobacterial cell wall and inhibit a vulnerable cellular target, including those that may require intracellular bioactivation.[5] Compounds that demonstrate promising activity in this initial screen (i.e., a low Minimum Inhibitory Concentration) are then advanced to cytotoxicity testing to determine their selectivity. Finally, assessing the compound's ability to kill Mtb within macrophages provides a more physiologically relevant measure of potential efficacy.

G Figure 1: High-Level Experimental Workflow cluster_0 Key Metrics A Primary Screening (Whole-Cell Activity) B Secondary Screening (Cytotoxicity Assay) A->B Active Compounds (Low MIC) K1 MIC (Minimum Inhibitory Concentration) A->K1 C Tertiary Screening (Intracellular Efficacy) B->C Non-Toxic Compounds (High CC50) K2 CC50 (50% Cytotoxic Concentration) B->K2 D Lead Candidate Prioritization C->D Potent Intracellular Activity K3 SI (Selectivity Index CC50 / MIC) C->K3

Caption: High-Level Experimental Workflow for Anti-TB Drug Screening.

Primary Screening: Whole-Cell Anti-tubercular Activity

Principle: The Microplate Alamar Blue Assay (MABA)

The Resazurin Microtiter Assay (REMA), also known as the Microplate Alamar Blue Assay (MABA), is a widely used colorimetric method for determining the Minimum Inhibitory Concentration (MIC) of compounds against M. tuberculosis.[6][7] This assay leverages the metabolic activity of viable bacteria. The active ingredient, resazurin (a blue, non-fluorescent dye), is reduced by intracellular dehydrogenases of living mycobacteria to the pink, highly fluorescent compound, resorufin.[8] A color change from blue to pink indicates bacterial growth, while the absence of a color change (remaining blue) signifies growth inhibition. It is a reliable, low-cost, and high-throughput alternative to traditional colony counting methods.[9]

G cluster_0 MABA Principle cluster_1 Inhibition Scenario A Viable M. tuberculosis + Resazurin (Blue) B Metabolic Reduction (Dehydrogenases) A->B C Resorufin (Pink) Indicates Growth B->C D Inhibited M. tb + Resazurin (Blue) E No Metabolic Activity D->E F Remains Blue Indicates Inhibition E->F

Caption: Principle of the Microplate Alamar Blue Assay (MABA).

Protocol: MABA for MIC Determination

Materials & Reagents:

  • M. tuberculosis H37Rv (ATCC 27294)

  • Middlebrook 7H9 Broth (BD Difco) supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

  • 1,6-Naphthyridin-2-one derivatives dissolved in Dimethyl Sulfoxide (DMSO).

  • Rifampicin and Isoniazid (positive controls).

  • Resazurin Sodium Salt (Sigma-Aldrich), 0.02% (w/v) solution in sterile water.

  • Sterile 96-well flat-bottom microplates (Corning).

  • Biosafety Cabinet (Class II or III).

  • Incubator (37°C).

  • Microplate reader (optional, for fluorescence).

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a vial of Mtb H37Rv into 25 mL of supplemented 7H9 broth.

    • Incubate at 37°C with gentle shaking until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6 (logarithmic growth phase).

    • Adjust the bacterial suspension with broth to match a 0.5 McFarland standard, then prepare a final 1:50 dilution. This will be the working inoculum.

  • Compound Plate Preparation:

    • Add 100 µL of supplemented 7H9 broth to all wells of a 96-well plate.

    • Add 2 µL of a 50X stock solution of your test compounds (in DMSO) to the first column of wells (e.g., column 2). This creates the starting concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing, then transferring 100 µL from column 3 to 4, and so on, up to column 11. Discard 100 µL from column 11.

    • Column 1 serves as the sterile control (broth only).

    • Column 12 serves as the growth control (no compound).

    • Prepare separate rows for Rifampicin and Isoniazid as positive controls.

  • Inoculation and Incubation:

    • Carefully add 100 µL of the working Mtb inoculum to wells in columns 2 through 12. The final volume in these wells will be 200 µL.

    • Seal the plates with a breathable membrane or place them in a secondary container with a moistened towel to prevent evaporation.

    • Incubate the plates at 37°C for 7 days.

  • Assay Readout:

    • After 7 days, add 30 µL of the 0.02% resazurin solution to each well.

    • Re-incubate the plates at 37°C for 16-24 hours.

    • Visually assess the color change. The MIC is defined as the lowest compound concentration that prevents the color change from blue to pink.

Data Presentation: Summarize the results in a clear table.

Compound IDStructureMIC (µg/mL)MIC (µM)
Naphthyridinone-1[Insert Structure]8.025.5
Naphthyridinone-2[Insert Structure]2.06.4
Rifampicin(Positive Control)≤0.125≤0.15
Isoniazid(Positive Control)≤0.06≤0.44

Secondary Screening: In Vitro Cytotoxicity

Principle: Assessing Host Cell Viability

A crucial step in drug development is to ensure that the compound's activity is specific to the pathogen and not due to general toxicity to host cells.[10] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of mammalian cells, which serves as a proxy for cell viability.[11] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product, which can be quantified spectrophotometrically. A decrease in purple color formation indicates reduced cell viability.

Protocol: MTT Assay for 50% Cytotoxic Concentration (CC50)

Materials & Reagents:

  • Mammalian cell line: e.g., RAW 264.7 (macrophage), Vero (kidney epithelial), or HepG2 (liver carcinoma) cells.

  • Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS).

  • Test compounds dissolved in DMSO.

  • MTT reagent (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS).

  • Sterile 96-well flat-bottom microplates.

  • CO2 Incubator (37°C, 5% CO2).

  • Microplate reader (570 nm).

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and resuspend cells in complete medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well.[12]

    • Incubate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

  • Compound Treatment:

    • Prepare 2X serial dilutions of the test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells.

    • Include "cells only" (untreated) and "medium only" (blank) controls.

    • Incubate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition and Readout:

    • Add 10 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percent viability against the log of the compound concentration and use non-linear regression to determine the CC50 value (the concentration that reduces cell viability by 50%).

Data Presentation & Selectivity Index: The Selectivity Index (SI) is a critical parameter that measures the window between desired anti-tubercular activity and host cell toxicity. An SI > 10 is generally considered a good starting point for a promising hit compound.

Compound IDMIC (µM)CC50 (µM) on RAW 264.7Selectivity Index (SI = CC50/MIC)
Naphthyridinone-125.5>200>7.8
Naphthyridinone-26.415023.4

Intracellular Efficacy Assay

Principle: Macrophage Infection Model

M. tuberculosis is an intracellular pathogen that primarily resides within host macrophages. Therefore, evaluating a compound's ability to kill bacteria within this cellular niche is a more clinically relevant measure of its potential.[8] This protocol describes a classic colony-forming unit (CFU) enumeration assay following the infection of a macrophage cell line.

G Figure 3: Intracellular CFU Assay Workflow A 1. Seed Macrophages (e.g., RAW 264.7) B 2. Infect with M. tb (MOI = 5) A->B C 3. Wash to remove extracellular bacteria B->C D 4. Add Compound (48h incubation) C->D E 5. Lyse Macrophages (e.g., 0.1% Triton X-100) D->E F 6. Serially Dilute Lysate and Plate on 7H11 Agar E->F G 7. Incubate & Count CFUs F->G

Caption: Workflow for the Macrophage Intracellular Killing Assay.

Protocol: Intracellular CFU Enumeration

Materials & Reagents:

  • RAW 264.7 macrophage cell line.

  • Complete DMEM with 10% FBS.

  • M. tuberculosis H37Rv culture.

  • Test compounds.

  • Sterile PBS.

  • 0.1% Triton X-100 in sterile water for cell lysis.

  • Middlebrook 7H11 agar plates supplemented with OADC.

  • 24-well tissue culture plates.

Procedure:

  • Macrophage Seeding: Seed 2 x 10⁵ RAW 264.7 cells per well in a 24-well plate and incubate overnight.[12]

  • Infection:

    • Prepare a single-cell suspension of Mtb H37Rv.

    • Remove the medium from the macrophages and infect them with Mtb at a multiplicity of infection (MOI) of 5 (5 bacteria per 1 macrophage) for 4 hours at 37°C.[12]

  • Removal of Extracellular Bacteria: After 4 hours, aspirate the inoculum and wash the cells three times with sterile PBS to remove extracellular bacteria. Add fresh complete medium.

  • Compound Treatment: Add the 1,6-naphthyridin-2-one derivatives to the infected cells at concentrations around their MIC (e.g., 1X, 4X, 10X MIC). Include an untreated control. Incubate for 48 hours.

  • Cell Lysis and Plating:

    • Aspirate the medium and wash the cells with PBS.

    • Add 500 µL of 0.1% Triton X-100 to each well and incubate for 10 minutes to lyse the macrophages.

    • Prepare 10-fold serial dilutions of the cell lysate in supplemented 7H9 broth.

    • Spot 10-20 µL of each dilution onto 7H11 agar plates.

  • CFU Enumeration: Incubate the plates at 37°C for 3-4 weeks until colonies are visible. Count the colonies and calculate the CFU/mL for each treatment condition. Compare the CFU counts from treated wells to the untreated control to determine the reduction in intracellular bacterial load.

References

  • The pursuit of mechanism of action: uncovering drug complexity in TB drug discovery. (2021). RSC Chemical Biology.
  • Tuberculosis Drugs and Mechanisms of Action. (2016). NIAID: National Institute of Allergy and Infectious Diseases.
  • Investigating the Efficacy and Mechanisms of Action of Tuberculosis Drugs. (2024).
  • In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Treatment of Sensitive Tuberculosis: Mechanisms of Action and Resistance. (2019). Journal of Applied Pharmaceutical Science.
  • Anti-Tuberculosis Drugs and Mechanisms of Action: Review. (2023). Uniscience Publishers.
  • Rapid culture-based methods for drug-resistance detection in Mycobacterium tuberculosis. (2008). Infection.
  • Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2021). Frontiers in Cellular and Infection Microbiology.
  • Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors. (2015). Journal of Medicinal Chemistry.
  • Inventory of Methods for Mycobacterial Culture and Phenotypic Drug Susceptibility Testing (DST). (2011). Stop TB Partnership.
  • Selected culture and drug-susceptibility testing methods for drug-resistant Mycobacterium tuberculosis screening in resource-constrained settings. (2014). Expert Review of Anti-infective Therapy.
  • System for Efficacy and Cytotoxicity Screening of Inhibitors Targeting Intracellular Mycobacterium tuberculosis. (2016). JoVE (Journal of Visualized Experiments).
  • Host Bioenergetic Parameters Reveal Cytotoxicity of Antituberculosis Drugs Undetected Using Conventional Viability Assays. (n.d.). Antimicrobial Agents and Chemotherapy.
  • Overview of Mycobacterial Culture, Identification, and Drug Susceptibility Testing. (n.d.). APHL.
  • Selected culture and drug-susceptibility testing methods for drug-resistant Mycobacterium tuberculosis screening in resource-constrained settings. (n.d.). Ovid.
  • Use of Colorimetric Culture Methods for Detection of Mycobacterium tuberculosis Complex Isolates from Sputum Samples in Resource-Limited Settings. (n.d.). ASM Journals.
  • Application Notes and Protocols for Assessing the Cytotoxicity of Tuberculosis Inhibitor 8. (n.d.). Benchchem.
  • Drug Interaction Profiles Against Drug-Resistant and Susceptible Mycobacterium tuberculosis Clinical Isolates from Ethiopia. (2024). Infection and Drug Resistance.
  • Drug-susceptibility testing in tuberculosis: methods and reliability of results. (n.d.).
  • Antitubercular activities of novel benzothiazolo naphthyridone carboxylic acid derivatives endowed with high activity toward multi-drug resistant tuberculosis. (2009). Biomedicine & Pharmacotherapy.
  • Naphthyridine derivatives and their anti-mycobacterial activity. (2019).
  • Anti-tuberculosis drug development via targeting the cell envelope of Mycobacterium tuberculosis. (n.d.). Frontiers.
  • 1,6-Naphthyridin-2(1H)
  • Evaluation of a Rapid Differentiation Test for Mycobacterium Tuberculosis from other Mycobacteria by Selective Inhibition with p-nitrobenzoic Acid using MGIT 960. (2020). Journal of Clinical and Diagnostic Research.
  • Identification of Axinellamines A and B as Anti-Tubercular Agents. (2024). Marine Drugs.
  • 2,6-Disubstituted 7-(naphthalen-2-ylmethyl)-7H-purines as a new class of potent antitubercular agents inhibiting DprE1. (n.d.). Repozitář publikační činnosti UK.
  • Evaluation of anti-Tubercular activity of nicotinic and isoniazid analogues. (2026). ARKIVOC.

Sources

Application Notes and Protocols: Dissolving 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one for Preclinical Research

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive framework for the effective dissolution of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one, a heterocyclic compound of interest in drug discovery and development. Recognizing that novel chemical entities often present solubility challenges, this document moves beyond a single-solvent recommendation. Instead, it offers a systematic, multi-tiered approach for researchers to determine the optimal solubilization strategy for their specific experimental needs, from initial in-vitro screening to in-vivo preclinical studies. We will explore a range of solvents and formulation techniques, explaining the chemical principles behind each choice to ensure scientific integrity and experimental success.

Introduction and Physicochemical Analysis

The compound 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a member of the naphthyridinone family, a class of privileged structures in medicinal chemistry with applications as antitumor, antibacterial, and kinase inhibitors.[1][2][3][4][5] A thorough understanding of its physicochemical properties is paramount for developing robust and reproducible experimental protocols.

While specific, publicly available solubility data for this exact molecule (CAS 2589531-74-6) is limited, we can infer its likely behavior by analyzing its structure:

  • 1,6-Naphthyridin-2-one Core: This bicyclic heterocyclic system is largely planar and hydrophobic, suggesting low intrinsic aqueous solubility.

  • Hydroxymethyl Group (-CH₂OH): This substituent introduces a polar, hydrogen-bond-donating group, which may slightly enhance solubility in polar protic solvents like water and ethanol.

  • Ethyl Group (-CH₂CH₃): This alkyl group increases the lipophilicity of the molecule, further contributing to poor water solubility.[6]

  • Lactam Moiety: The amide within the pyridone ring offers both hydrogen bond donor and acceptor sites, which can be exploited in solvent selection.

Given these features, 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is predicted to be a poorly water-soluble compound, likely falling into the Biopharmaceutics Classification System (BCS) Class II or IV.[7][8] This necessitates the use of organic solvents or advanced formulation strategies to achieve desired concentrations for biological assays.

Initial Solubility Screening: A Tiered Approach

A systematic approach to solubility testing is crucial to identify the most suitable solvent system while minimizing compound waste. The following workflow is recommended for determining the solubility of a new batch of the compound.

Workflow for Solubility Determination

The following diagram outlines the logical progression for testing and selecting an appropriate solvent system.

Solubility_Workflow cluster_0 Tier 1: Common Stock Solvents cluster_1 Tier 2: Co-Solvent Systems (for Aqueous Dilution) cluster_2 Tier 3: Advanced Formulations (for In Vivo Studies) DMSO DMSO Test_Tier2 Test Dilution in Aqueous Buffer (Check for Precipitation) DMSO->Test_Tier2 DMF DMF Ethanol Ethanol DMSO_PBS DMSO / PBS PEG400_Water PEG 400 / Water Ethanol_PBS Ethanol / PBS Cyclodextrin Cyclodextrins (e.g., HP-β-CD) Success_InVivo Protocol for In Vivo Dosing Cyclodextrin->Success_InVivo Surfactant Surfactant Micelles (e.g., Tween® 80, Solutol® HS 15) Surfactant->Success_InVivo Lipid Lipid-Based (e.g., SEDDS) Lipid->Success_InVivo Start Start: Weigh Compound Test_Tier1 Test Solubility in Tier 1 Solvents (e.g., to 10-50 mM) Start->Test_Tier1 Test_Tier1->DMSO Soluble? Test_Tier3 Evaluate Need for In Vivo Formulation Test_Tier2->Test_Tier3 Precipitates? Success_InVitro Protocol for In Vitro Stock Test_Tier2->Success_InVitro Stable Dilution? Test_Tier3->Cyclodextrin Yes Fail Consult Formulation Specialist Test_Tier3->Fail No Dilution_Protocol Stock 10 mM Stock in 100% DMSO Intermediate Intermediate Dilution (e.g., 1 mM in DMSO) Stock->Intermediate 1:10 Dilution in DMSO Working Final Working Solution (e.g., 10 µM in Medium) Intermediate->Working 1:100 Dilution in Culture Medium Assay Final Assay Concentration (e.g., 1 µM, 0.1% DMSO) Working->Assay 1:10 Dilution in Assay Plate

Caption: Serial dilution strategy to minimize precipitation.

Key Principle: To prevent the compound from precipitating out of solution (a common issue when diluting a DMSO stock into an aqueous buffer), perform dilutions in a stepwise manner. [9] Step-by-Step Methodology:

  • Intermediate Dilution (Optional but Recommended): First, dilute the 10 mM stock solution in DMSO to an intermediate concentration (e.g., 1 mM). This reduces the shock of transferring the compound from a pure organic solvent to an aqueous environment.

  • Final Working Solution: Directly before the experiment, dilute the intermediate stock (or the high-concentration stock) into the final cell culture medium. For example, to make a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 999 µL of medium).

  • Mixing: Mix immediately and thoroughly by gentle pipetting or inversion. Do not vortex cell culture medium containing serum, as this can denature proteins.

  • Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO (or other solvents) as your test samples. [9]

Protocol 3: Solubilization Strategy for In Vivo Studies

Formulations for animal dosing require careful consideration of solubility, safety, and tolerability. [7][10]A simple DMSO/saline mixture is often not suitable due to the toxicity of high DMSO concentrations. A common and effective alternative is a co-solvent/surfactant system.

Example Vehicle: PEG 400 / Tween® 80 / Saline

This vehicle is a widely used combination for delivering poorly soluble compounds orally or via injection. [10] Materials:

  • 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

  • Polyethylene Glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

Step-by-Step Methodology:

  • Vehicle Preparation: Prepare the vehicle first. A common ratio is 10% PEG 400, 5-10% Tween® 80, and 80-85% saline. For example, to make 10 mL of vehicle:

    • Combine 1 mL of PEG 400 and 1 mL of Tween® 80.

    • Mix thoroughly until a homogenous solution is formed.

    • Add 8 mL of sterile saline and mix again.

  • Compound Dissolution: Weigh the required amount of the compound. Add it to the pre-formed vehicle.

  • Solubilization: Vortex and sonicate the mixture until the compound is completely dissolved. Gentle heating may be required. [10]4. Sterilization: For intravenous (IV) administration, the final formulation must be sterile-filtered through a 0.22 µm syringe filter. [10]Note that this step can lead to compound loss if it adsorbs to the filter membrane; pre- and post-filtration concentration analysis is recommended during formulation development.

Troubleshooting and Advanced Considerations

IssuePotential CauseRecommended Solution
Precipitation upon dilution in aqueous buffer The compound's solubility limit in the final aqueous medium has been exceeded.- Decrease the final concentration. - Increase the percentage of co-solvent (e.g., DMSO), ensuring it remains within tolerated limits for the assay. - Perform serial dilutions in the organic solvent before adding to the aqueous buffer.
Cloudiness or precipitation in in vivo formulation The formulation is not robust enough to maintain solubility.- Increase the proportion of co-solvents or surfactants (e.g., PEG 400, Tween® 80). [10] - Evaluate alternative solubilizers like cyclodextrins (e.g., HP-β-CD), which form inclusion complexes to enhance aqueous solubility. [7][11] - Consider creating a nanosuspension through techniques like wet media milling. [6]
Inconsistent experimental results Compound degradation or precipitation over time.- Prepare fresh working solutions for each experiment. - Confirm the stability of the compound in the chosen solvent and storage conditions. - Ensure complete dissolution before use; visually inspect for particulates.

Conclusion

The successful use of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one in research hinges on a rational and systematic approach to its dissolution. By starting with common organic solvents like DMSO for in-vitro work and progressing to more complex co-solvent or surfactant-based vehicles for in-vivo applications, researchers can develop robust, reproducible protocols. The key is to understand the physicochemical properties of the compound and to empirically test and validate the chosen method for each specific experimental context.

References

  • Campanella, N. C., et al. (2019). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules, 24(10), 1939. Available from: [Link]

  • Bridges Lab Protocols. (2018, June 1). Generating DMSO Stocks for Cell Culture. Available from: [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Available from: [Link]

  • Korn, M., et al. (2022). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 14(3), 629. Available from: [Link]

  • Al-Ghananeem, A. M., & Malkawi, A. H. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]

  • Li, S., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2825-2848. Available from: [Link]

  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO? Available from: [Link]

  • Reddit. (2024, September 12). How to prepare sterile drug solution in DMSO for cell culture? Available from: [Link]

  • Jia, X. D., et al. (2016). Synthesis and in vitro antitumor activity of novel naphthyridinone derivatives. Chinese Chemical Letters, 27(10), 1597-1601.
  • ALFA CHEMICAL. (n.d.). CAS:2589531-74-6丨3-Ethyl-7-(hydroxymethyl)-1,5-naphthyridin-2(1H)-one. Retrieved March 30, 2026, from [Link]

  • Bouzard, D., et al. (1992). In vitro and in vivo evaluation of BMY 45243, a new 5-amino-naphthyridone derivative. Drugs Under Experimental and Clinical Research, 18(7), 291-294.
  • Wang, Y., et al. (2015). Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy. Journal of Medicinal Chemistry, 58(8), 3497-3515.
  • Aiello, F., et al. (2009). Synthesis and in-vitro antitumour activity of new naphthyridine derivatives on human pancreatic cancer cells. Journal of Pharmacy and Pharmacology, 61(8), 1047-1054.
  • Szafraniec-Szczęsny, J., et al. (2024).
  • Company, A., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules, 26(23), 7247. Available from: [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of 1,6-Naphthyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of the 1,6-Naphthyridin-2-one Scaffold in Drug Discovery

The 1,6-naphthyridin-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Derivatives of this scaffold have demonstrated potent inhibitory activity against a range of therapeutically relevant targets, including kinases, phosphodiesterases, and heat shock proteins, positioning them as promising candidates for the development of novel therapeutics for cancer, inflammatory diseases, and infectious agents.[2][3][4] High-throughput screening (HTS) is an essential tool in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify starting points for drug development programs. This guide provides a comprehensive overview of the principles and practical considerations for the successful implementation of HTS campaigns targeting 1,6-naphthyridin-2-one derivatives. We will delve into detailed protocols for relevant assay formats, discuss potential challenges and solutions, and outline a robust hit validation cascade.

Strategic Considerations for HTS Campaign Design

A successful HTS campaign begins with a well-defined strategy that considers the biological target, the chemical nature of the screening library, and the choice of assay technology. For 1,6-naphthyridin-2-one derivatives, which have shown efficacy against multiple target classes, the initial choice of target will dictate the most appropriate screening platform.

Target Selection and Assay Modality

The promiscuous nature of some kinase inhibitors and the potential for off-target effects necessitate a carefully planned screening cascade. The choice of a primary assay should be based on a balance of throughput, cost, and physiological relevance.

Target Class Primary HTS Assay Modality Secondary/Orthogonal Assays Rationale and Key Considerations
Kinases (e.g., FGFR4) Luminescence-based (e.g., ADP-Glo™)Fluorescence Polarization (FP), TR-FRETADP-Glo™ offers high sensitivity and is less prone to interference from colored or fluorescent compounds.[5][6] FP and TR-FRET provide orthogonal validation of binding.[7][8]
Phosphodiesterases (e.g., PDE4) TR-FRET, Fluorescence Polarization (FP)Cell-based cAMP assaysTR-FRET and FP are robust, homogeneous assays suitable for HTS.[9][10][11] Cell-based assays confirm cellular permeability and on-target engagement in a physiological context.[12]
HSP90 ATPase activity assays (e.g., Malachite Green)Luciferase refolding assayThe Malachite Green assay is a cost-effective colorimetric method for measuring ATPase activity.[2][3] The luciferase refolding assay provides a functional readout of HSP90 chaperone activity.
Anticancer (Phenotypic) Cell proliferation/viability assays (e.g., CellTiter-Glo®)High-content imaging, Apoptosis assaysCellTiter-Glo® is a robust luminescent assay for assessing cell viability.[13][14] High-content imaging can provide insights into the mechanism of action.
Mycobacterium tuberculosis (e.g., Mtb TMK) Whole-cell phenotypic screens (fluorescence-based)Target-based enzymatic assaysWhole-cell screens are crucial for identifying compounds with antibacterial activity.[15] Subsequent target-based assays confirm the mechanism of action.

Potential Liabilities of the 1,6-Naphthyridin-2-one Scaffold in HTS

While a promising scaffold, it is crucial to be aware of potential assay artifacts associated with 1,6-naphthyridin-2-one derivatives. Proactive identification and mitigation of these issues are key to a successful screening campaign.

  • Autofluorescence: Naphthyridine-based compounds can exhibit intrinsic fluorescence, which may interfere with fluorescence-based assays.[16] It is essential to perform pre-screening checks of the compound library for autofluorescence at the excitation and emission wavelengths of the chosen assay. If significant autofluorescence is detected, alternative assay formats, such as luminescence-based or label-free technologies, should be considered.

  • Pan-Assay Interference Compounds (PAINS): PAINS are compounds that show activity in multiple assays through non-specific mechanisms.[17][18][19] While the 1,6-naphthyridin-2-one core itself is not a universally recognized PAINS motif, certain substituents could introduce reactivity or other undesirable properties. It is advisable to run computational PAINS filters on the screening library and to include counter-screens to identify and eliminate promiscuous inhibitors early in the process.

  • Solubility: Poor aqueous solubility can lead to compound precipitation in the assay, resulting in false negatives or positives. The solubility of 1,6-naphthyridin-2-one derivatives can vary significantly depending on their substitution pattern. It is recommended to assess the solubility of the library compounds under the final assay conditions.

Experimental Protocols

The following protocols are provided as examples and should be optimized for the specific target and laboratory instrumentation.

Protocol 1: High-Throughput Screening for FGFR4 Kinase Inhibitors using ADP-Glo™

This protocol describes a luminescent, homogeneous assay for measuring the activity of FGFR4 kinase by quantifying the amount of ADP produced during the kinase reaction.

Materials:

  • FGFR4 Kinase Enzyme System (Promega, Cat. #: V4062 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #: V9101 or similar)[5]

  • 1,6-Naphthyridin-2-one derivative library (in DMSO)

  • White, opaque 384-well assay plates (e.g., Corning #3573)

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Assay Procedure:

  • Reagent Preparation:

    • Prepare the Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

    • Prepare the ATP solution at a concentration equal to the Kₘ for ATP of FGFR4 in the Kinase Reaction Buffer.

    • Prepare the substrate solution (e.g., poly(Glu,Tyr) 4:1) in Kinase Reaction Buffer.

    • Reconstitute the ADP-Glo™ Reagent and Kinase Detection Reagent according to the manufacturer's instructions.[20]

  • Compound Plating:

    • Dispense 50 nL of each 1,6-naphthyridin-2-one derivative from the library into the wells of a 384-well plate.

    • Include appropriate controls:

      • Negative Control (0% inhibition): Wells with DMSO only.

      • Positive Control (100% inhibition): Wells with a known FGFR4 inhibitor (e.g., a reference compound).

  • Kinase Reaction:

    • Add 5 µL of FGFR4 enzyme solution to each well.

    • Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.

    • Incubate for 60 minutes at 30°C.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition for each compound relative to the controls.

    • Identify "hits" based on a pre-defined activity threshold (e.g., >50% inhibition).

Protocol 2: Cell-Based Proliferation Assay for Anticancer Activity

This protocol describes a luminescent assay to assess the effect of 1,6-naphthyridin-2-one derivatives on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., a line known to be sensitive to kinase or HSP90 inhibitors)

  • Complete cell culture medium

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #: G7570 or similar)

  • 1,6-Naphthyridin-2-one derivative library (in DMSO)

  • White, clear-bottom 384-well cell culture plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Assay Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at a pre-determined optimal density (e.g., 1000-5000 cells/well) in 40 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition:

    • Add 100 nL of each 1,6-naphthyridin-2-one derivative to the wells.

    • Include appropriate controls:

      • Vehicle Control: Wells with DMSO only.

      • Positive Control: Wells with a known cytotoxic agent (e.g., staurosporine).

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates to room temperature for 30 minutes.

    • Add 40 µL of CellTiter-Glo® Reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate reader.

    • Calculate the percent inhibition of cell proliferation for each compound relative to the controls.

    • Identify "hits" based on a pre-defined activity threshold.

Hit Validation and Progression

A critical phase of any HTS campaign is the validation of primary hits to eliminate false positives and confirm genuine activity. A tiered approach is recommended.

Workflow for Hit Validation:

Hit_Validation_Workflow Primary_HTS Primary HTS Hit_Picking Hit Picking Primary_HTS->Hit_Picking Confirmation_Screen Confirmation Screen (Single Concentration) Hit_Picking->Confirmation_Screen Dose_Response Dose-Response Curve (IC50 Determination) Confirmation_Screen->Dose_Response Orthogonal_Assay Orthogonal Assay Dose_Response->Orthogonal_Assay Counter_Screens Counter-Screens (e.g., for assay interference) Dose_Response->Counter_Screens SAR_Expansion SAR Expansion (Analog Synthesis) Orthogonal_Assay->SAR_Expansion Counter_Screens->SAR_Expansion Lead_Optimization Lead Optimization SAR_Expansion->Lead_Optimization

Caption: A typical workflow for hit validation and progression.

Key Steps in Hit Validation:
  • Hit Confirmation: Re-test the primary hits in the same assay at a single concentration to confirm their activity.

  • Dose-Response Analysis: Generate concentration-response curves for the confirmed hits to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Test the active compounds in a secondary assay that measures the same biological endpoint but uses a different technology. This helps to eliminate technology-specific artifacts.

  • Counter-Screens: Employ assays designed to identify compounds that interfere with the assay technology (e.g., luciferase inhibitors for luminescent assays) or exhibit non-specific activity.

  • Structure-Activity Relationship (SAR) Analysis: Analyze the relationship between the chemical structure of the active compounds and their biological activity to guide the synthesis of more potent and selective analogs.

Data Interpretation and SAR Development

The data generated from an HTS campaign provides the foundation for structure-activity relationship (SAR) studies. By analyzing the activity of structurally related 1,6-naphthyridin-2-one derivatives, medicinal chemists can identify key structural features that contribute to potency and selectivity. This iterative process of design, synthesis, and testing is crucial for optimizing lead compounds into clinical candidates.

Logical Flow of SAR Development:

SAR_Development HTS_Hits HTS Hits (Initial SAR) Computational_Modeling Computational Modeling (Docking, Pharmacophore) HTS_Hits->Computational_Modeling Analog_Design Analog Design & Synthesis HTS_Hits->Analog_Design Computational_Modeling->Analog_Design In_Vitro_Testing In Vitro Testing (Potency, Selectivity) Analog_Design->In_Vitro_Testing In_Vitro_Testing->HTS_Hits Iterative Refinement ADME_Tox ADME/Tox Profiling In_Vitro_Testing->ADME_Tox Lead_Candidate Lead Candidate ADME_Tox->Lead_Candidate

Caption: The iterative cycle of SAR development.

Conclusion

The 1,6-naphthyridin-2-one scaffold represents a valuable starting point for the discovery of novel therapeutics. A well-designed and executed high-throughput screening campaign is the first critical step in unlocking the full potential of this chemical class. By carefully considering the target biology, potential assay liabilities, and a robust hit validation strategy, researchers can efficiently identify and advance promising 1,6-naphthyridin-2-one derivatives towards the development of new medicines.

References

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  • Rowlands, M. G., et al. (2004). High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. Analytical Biochemistry, 327(2), 176-183.
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  • JoVE. (2022). Malachite Green Assay for Hsp90 Inhibitors. Journal of Visualized Experiments. Retrieved from [Link]

  • Mishra, R. K., & Bolon, D. N. (2014). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1843(10), 2464-2475.
  • Kupcho, K. R., et al. (2012). Cell-based high-throughput screens for the discovery of chemotherapeutic agents. Oncotarget, 3(5), 585-597.
  • Visikol. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). Retrieved from [Link]

  • BPS Bioscience. (n.d.). PDE4D3 TR-FRET Assay Kit. Retrieved from [Link]

  • Wawer, M., & Bajorath, J. (2011). Activity profiles of analog series containing pan assay interference compounds. Journal of Medicinal Chemistry, 54(8), 2953-2962.
  • Schiffer, C. A., et al. (2012). Development of a high-throughput fluorescence polarization assay to detect inhibitors of the FAK-paxillin interaction. Analytical Biochemistry, 421(2), 536-546.
  • An, F., & Tolliday, N. (2010). Cell-based assays in high-throughput screening for drug discovery. International Journal of High-Throughput Screening, 2010(1), 1-12.
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  • BPS Bioscience. (n.d.). PDE4D2 TR-FRET Assay Kit. Retrieved from [Link]

  • Teng, W., et al. (2012). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 17(6), 797-805.
  • BellBrook Labs. (n.d.). What is the Best Phosphodiesterase (PDE) Assay for HTS? Retrieved from [Link]

  • Street, T. L., & LaRossa, R. A. (2011). Bacterial Hsp90 ATPase assays. Methods in Molecular Biology, 787, 139-151.
  • Syal, K., et al. (2017). Inhibiting the stringent response blocks Mycobacterium tuberculosis entry into quiescence and reduces persistence. Science Signaling, 10(499), eaaj2092.
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  • Hanson, P. I., & White, R. E. (2010). Detection of the ATPase activity of the molecular chaperones Hsp90 and Hsp72 using the TranscreenerTM ADP assay kit. Journal of Biomolecular Screening, 15(3), 264-271.
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  • Hall, M. D., et al. (2017). Fluorescence polarization assays in high-throughput screening and drug discovery.
  • Shaik, N. B., et al. (2021). Identification of novel mycobacterium tuberculosis leucyl-tRNA synthetase inhibitor using a knowledge-based computational screening approach. Journal of Biomolecular Structure and Dynamics, 40(14), 6523-6536.
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  • Singh, V., & Chibale, K. (2021). Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets. Frontiers in Chemistry, 9, 674384.
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Application Notes & Protocols: Strategic Formulation of 1,6-Naphthyridin-2-ones for Preclinical In-Vivo Evaluation

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The 1,6-naphthyridin-2-one scaffold is a privileged structure in modern medicinal chemistry, with derivatives showing promise as potent inhibitors of therapeutic targets like FGFR4 and Hsp90 in oncology.[1][2][3] A significant hurdle in the preclinical development of these promising agents is their characteristically low aqueous solubility, which complicates the design of in-vivo studies and can lead to poor or variable drug exposure. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic approach to formulating 1,6-naphthyridin-2-ones for robust and reproducible in-vivo evaluation. We will detail pre-formulation assessment, a logic-driven framework for formulation selection, step-by-step protocols for common vehicle preparations, and essential quality control measures.

The Imperative of Formulation: From Bench to In Vivo

The therapeutic potential of a novel 1,6-naphthyridin-2-one can only be realized if it reaches its biological target in a sufficient concentration and for an adequate duration. Poorly soluble compounds, when administered without proper formulation, often suffer from low bioavailability, high inter-animal variability, and a risk of precipitation at the injection site, potentially causing irritation or sterile abscesses. A well-designed formulation strategy is therefore not merely a preparatory step but a critical component of the experimental design, ensuring that the observed in-vivo efficacy (or lack thereof) is a true reflection of the compound's intrinsic activity, not an artifact of poor drug delivery.

This guide follows a logical progression from initial compound characterization to the preparation of the final dosing form, emphasizing the causality behind each decision and protocol.

G A API Characterization (Pre-formulation) B Formulation Strategy Selection A->B Physicochemical Data C Protocol Execution (Formulation Prep) B->C Selected Vehicle & Method D Quality Control (QC) Analysis C->D Prepared Formulation D->C QC Failed (Reformulate) E Ready for In-Vivo Dosing D->E QC Passed

Caption: High-level workflow for developing an in-vivo formulation.

Pre-formulation Assessment: Characterizing Your Molecule

Before any formulation work begins, a thorough understanding of the 1,6-naphthyridin-2-one's physicochemical properties is essential. This data dictates the entire formulation strategy. Approximately 40% of drugs on the market and up to 90% of those in development are poorly water-soluble, making this stage critical.[4]

Parameter Methodology Implication for Formulation Strategy
Aqueous Solubility Shake-flask method at various pH levels (e.g., 2.0, 7.4)The most critical parameter. Determines if a simple solution is feasible or if solubilizing agents or suspensions are necessary.
pKa Potentiometric titration or computational predictionIndicates the ionization state of the molecule at different physiological pHs, which directly impacts solubility and absorption.
LogP / LogD HPLC-based or computational methodsMeasures lipophilicity. High LogP suggests good solubility in organic co-solvents or lipids but poor aqueous solubility.
Solid-State Analysis DSC, TGA, XRPDDetermines crystallinity, polymorphism, and thermal stability. Essential for ensuring the compound doesn't degrade or change form during formulation (e.g., heating) or storage.

Formulation Strategy Selection: A Logic-Based Approach

The choice of formulation vehicle is dictated by the pre-formulation data, the required dose concentration, and the intended route of administration (e.g., oral, intraperitoneal, intravenous). The following decision tree provides a framework for selecting an appropriate starting point.

G start Required Dose & Route? sol_check Is API soluble in aqueous buffer at target concentration? start->sol_check simple_sol Simple Aqueous Solution (e.g., Saline, PBS) sol_check->simple_sol Yes cosolvent_check Soluble in acceptable % of co-solvents? sol_check->cosolvent_check No cosolvent_sol Co-solvent Solution (e.g., DMSO/PEG/Saline) cosolvent_check->cosolvent_sol Yes suspension Aqueous Suspension (e.g., HPMC/Tween) cosolvent_check->suspension No advanced Advanced Formulation (Nanosuspension, Cyclodextrin) suspension->advanced Bioavailability still low?

Caption: Decision tree for selecting an appropriate formulation strategy.

  • Solutions: Ideal for IV and IP routes as they are homogeneous and minimize injection site reactions. However, many 1,6-naphthyridin-2-ones will require co-solvents to achieve the necessary concentration.

  • Suspensions: Primarily used for oral (PO) or subcutaneous (SC) routes. The key to a good suspension is ensuring particle size is small and uniform and that the formulation is easily re-suspended to guarantee dose accuracy.

Experimental Protocols

The following protocols are robust starting points for common formulation types. Note: All procedures involving the handling of active compounds should be performed in a fume hood with appropriate personal protective equipment (PPE).[5]

Protocol 1: Co-Solvent Solution for Intraperitoneal (IP) Injection

This vehicle, often referred to as "DPT" (DMSO, PEG300, Tween-80), is a widely used system for solubilizing lipophilic compounds for parenteral administration in preclinical models.[6]

Materials:

  • 1,6-Naphthyridin-2-one compound (API)

  • Dimethyl sulfoxide (DMSO), cell culture grade[6]

  • Polyethylene glycol 300 (PEG300)[6]

  • Tween-80 (Polysorbate 80)[6]

  • Sterile Saline (0.9% NaCl)[6]

  • Sterile conical tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the required amount of API into a sterile conical tube.

  • Initial Dissolution: Add DMSO to dissolve the API. The volume of DMSO should typically be 5-10% of the final desired volume. Vortex thoroughly until the powder is completely dissolved. Gentle warming (to 37°C) or brief sonication can aid this step.[6] Causality: DMSO is a powerful aprotic solvent used to create a concentrated stock solution before dilution with less potent, more biocompatible solvents.

  • Addition of Co-solvent: Add PEG300 to the solution. A common ratio is to bring the total volume of DMSO + PEG300 to 40-50% of the final volume. Vortex until the solution is homogeneous. Causality: PEG300 is a water-miscible co-solvent that helps keep the lipophilic API in solution as the aqueous component is added.

  • Addition of Surfactant: Add Tween-80 to a final concentration of 2-5%. Vortex thoroughly. Causality: Tween-80 is a non-ionic surfactant that acts as a stabilizer, preventing the API from precipitating out of solution upon final dilution.

  • Final Dilution: Add sterile saline to reach the final desired volume and vortex until a clear, uniform solution is obtained.[6]

  • Final QC: Visually inspect the solution for any precipitation or cloudiness before use. The final DMSO concentration should be kept as low as possible (ideally ≤10%) to minimize potential toxicity.

Protocol 2: Aqueous Suspension for Oral Gavage (PO)

This is a common and straightforward method for oral dosing when the compound's solubility is too low for a simple solution at the required dose.

Materials:

  • 1,6-Naphthyridin-2-one compound (API), preferably micronized

  • Hydroxypropyl methylcellulose (HPMC) or Methylcellulose (0.5% w/v)

  • Tween-80 (optional wetting agent)

  • Purified Water

  • Mortar and pestle or homogenizer

  • Magnetic stir plate and stir bar

Procedure:

  • Vehicle Preparation: Prepare the 0.5% HPMC solution by slowly adding the HPMC powder to vigorously stirring purified water. It may require stirring for several hours or overnight to fully hydrate and form a clear, viscous solution.

  • Weighing: Accurately weigh the required amount of API.

  • Wetting the API: If the API is very hydrophobic, create a paste by adding a very small amount of the HPMC vehicle (or a 1-2 drops of 1% Tween-80 solution) to the powder in a mortar and triturating with the pestle. Causality: This step breaks up powder agglomerates and ensures that individual particles are coated with the vehicle, preventing clumping when the bulk vehicle is added.

  • Creating the Suspension: Slowly add the remaining HPMC vehicle to the paste while continuously stirring or triturating.

  • Homogenization: Transfer the suspension to a beaker or vial and place it on a magnetic stir plate. Stir continuously for at least 30 minutes to ensure a uniform suspension. A brief treatment with a rotor-stator homogenizer can further improve uniformity.

  • Dosing: This is a critical step. Suspensions will settle over time. The formulation must be stirred continuously on a stir plate during the dosing procedure. Immediately before drawing up each dose, the suspension should be vigorously vortexed to ensure that a representative sample is administered to each animal.[6]

Protocol 3: Nanosuspension for Enhanced Oral Bioavailability

For compounds with extremely low solubility, reducing particle size to the nanometer range can dramatically increase the surface area, leading to a faster dissolution rate and improved oral absorption.[7][8]

Principle: Wet media milling uses high-energy impact from grinding media (e.g., zirconium beads) to fracture drug crystals in a liquid dispersion, creating a nanosuspension.

Materials:

  • 1,6-Naphthyridin-2-one compound (API)

  • Dispersing Vehicle: 0.5% HPMC (low molecular weight, e.g., 3 cP) with 0.5% Tween 80 in purified water.[7]

  • Zirconium beads (e.g., 0.1 mm diameter)

  • High-energy bead mill or rotation/revolution mixer

  • Nylon mesh filter to separate beads post-milling

Procedure (Conceptual Outline):

  • Pre-mix: Prepare a coarse suspension of the API in the dispersing vehicle as described in Protocol 2.

  • Milling: Add the coarse suspension and zirconium beads to a milling vessel. The ratio of drug, vehicle, and beads must be optimized.

  • Processing: Mill at high speed for a defined period (e.g., 10-60 minutes). The process often requires cooling to prevent drug degradation.[7]

  • Separation: Separate the resulting nanosuspension from the milling beads by passing it through an appropriate mesh filter.[7]

  • Characterization: The final nanosuspension must be characterized for particle size distribution (e.g., by dynamic light scattering) to confirm success. Studies have shown this method can significantly increase Cmax and AUC for poorly soluble compounds.[8]

Essential Quality Control (QC) for In-Vivo Formulations

QC is a non-negotiable final check to ensure the safety, quality, and consistency of your formulation. A formulation that fails QC should not be used in animals.

QC Test Solution Suspension Purpose
Visual Inspection Clear, no particulatesUniform, no clumpsEnsures homogeneity and absence of foreign matter or precipitation.[4]
pH Measurement RequiredRequiredConfirms the pH is within a physiologically tolerable range (typically 6.5-8.0 for parenteral routes) to avoid irritation.
Dose-Uniformity Check N/ACritical Sample from top and bottom after stirring; analyze concentration (e.g., by HPLC) to confirm homogeneity.
Short-Term Stability Check for precipitation over 2-4 hoursCheck for re-suspendability and particle growthConfirms the formulation remains stable for the duration of the dosing experiment.[9]
Particle Size N/ARecommendedConfirms particle size is within the desired range and consistent between batches.

Conclusion

The successful in-vivo evaluation of novel 1,6-naphthyridin-2-one derivatives is critically dependent on a rational and systematic formulation strategy. By investing time in pre-formulation assessment, selecting the appropriate vehicle based on physicochemical properties, adhering to robust preparation protocols, and performing essential quality control, researchers can significantly enhance the quality and reproducibility of their preclinical data. This rigorous approach minimizes variability, ensures accurate dose delivery, and ultimately allows for a more confident assessment of the therapeutic potential of these important molecules. Recent studies on specific 1,6-naphthyridin-2-one derivatives have demonstrated remarkable antitumor efficacy and favorable pharmacokinetic properties in xenograft models, underscoring the importance of achieving adequate systemic exposure through proper formulation.[1][2][10][11][12]

References

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available at: [Link]

  • Ashland. Parenteral excipients. Available at: [Link]

  • Yasir Mehmood and Umer Farooq. (2015). Excipients Use in Parenteral and Lyophilized Formulation Development. Open Science Journal of Pharmacy and Pharmacology. Available at: [Link]

  • Drug Development & Delivery. (2015). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Available at: [Link]

  • Zhang, X., et al. (2022). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • ACS Publications. (2022). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Nelson, A., et al. (2025). Preparation of pharmacological agents V.2. Protocols.io. Available at: [Link]

  • PubMed. (2023). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. Available at: [Link]

  • PubMed. (2016). Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90. Available at: [Link]

  • BioWorld Science. (2020). Identification of a novel series of 1,6-naphthyridinone-based class II MET kinase inhibitors. Available at: [Link]

  • Journal of Pharmaceutical Sciences. (2015). Practical Method for Preparing Nanosuspension Formulations for Toxicology Studies in the Discovery Stage. Available at: [Link]

  • PubMed. (2015). Practical method for preparing nanosuspension formulations for toxicology studies in the discovery stage: formulation optimization and in vitro/in vivo evaluation of nanosized poorly water-soluble compounds. Available at: [Link]

  • ResearchGate. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • Semantic Scholar. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • PMC. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • MDPI. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Available at: [Link]

  • European Pharmaceutical Review. (2017). Quality control of freeze-dried oral formulations. Available at: [Link]

  • EMBL-EBI. Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Available at: [Link]

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Troubleshooting & Optimization

optimizing dosage of 1,6-naphthyridin-2-one derivatives in cell-based assays

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,6-Naphthyridin-2-one Derivative Assays . As a Senior Application Scientist, I have designed this guide to help you navigate the complex pharmacodynamics and physicochemical hurdles associated with this privileged heterocyclic scaffold.

1,6-Naphthyridin-2-one derivatives are highly versatile, serving as potent inhibitors for a variety of critical targets, including mTOR, PI3K, c-Met, Casein Kinase 2 (CK2), and even bacterial enzymes like M. tuberculosis thymidylate kinase (Mtb TMK)[1][2][3][4]. However, their planar, often hydrophobic nature introduces specific challenges in cell-based dosage optimization.

I. The Analytical Framework for Dosage Optimization

To prevent false positives and cytotoxicity artifacts, your optimization pipeline must follow a logical progression from biochemical validation to phenotypic readout.

Workflow N1 Biochemical IC50 Determination N2 Solubility & DMSO Tolerance Profiling N1->N2 N3 Cell Permeability (PAMPA / NanoBRET) N2->N3 N4 Cell-Based Target Engagement (CETSA) N3->N4 N5 Phenotypic Readout (Viability / Apoptosis) N4->N5 N6 Dosage Optimization & Window Definition N5->N6

Workflow for optimizing 1,6-naphthyridin-2-one derivative dosage in cell-based assays.

II. Core Troubleshooting & FAQs

Q1: My 1,6-naphthyridin-2-one derivative shows nanomolar potency in biochemical assays but micromolar IC50 in cell-based assays. What is driving this shift? A: This is the most common issue with kinase-targeted naphthyridines and is driven by three causal factors:

  • ATP Competition: Many of these derivatives, such as the benzo[h][1,6]naphthyridin-2-one derivative Torin 2 (a potent mTOR inhibitor), are ATP-competitive[2]. Intracellular ATP concentrations are in the millimolar range (1–5 mM), whereas biochemical assays typically use artificially low ATP (10–100 µM). This mass action heavily shifts the cellular IC50.

  • Membrane Permeability: Highly substituted tricyclic cores (e.g., 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones targeting c-Met[3]) often suffer from poor permeability.

  • Protein Binding: High hydrophobicity leads to sequestration by Bovine Serum Albumin (BSA) in the culture media. Actionable Fix: Run a Parallel Artificial Membrane Permeability Assay (PAMPA) or a NanoBRET assay in permeabilized versus intact cells to isolate permeability issues from target engagement failures.

Q2: How do I differentiate between target-specific anti-proliferative effects and off-target cytotoxicity? A: Relying solely on metabolic viability assays (like WST-1 or MTT) is a critical error. For example, inhibition of Casein Kinase 2 (CK2) by naphthyridine probes can alter cellular metabolism and induce cytoplasmic vacuolization without immediately impacting true cell growth or viability. Actionable Fix: You must multiplex your readouts. Pair a metabolic assay (CellTiter-Glo) with a direct membrane-integrity assay (LDH release or CellTox Green) and validate target-specific downstream signaling (e.g., phospho-S6K for mTOR) at the exact dosage used.

Q3: How do I resolve DMSO toxicity while maintaining solubility for these highly hydrophobic derivatives? A: 1,6-naphthyridin-2-ones often precipitate when introduced into aqueous media, prompting researchers to increase DMSO concentrations. However, DMSO >0.5% (v/v) alters membrane fluidity and basal kinase signaling. Actionable Fix: Cap final DMSO at 0.1%–0.5%. If the compound precipitates, use acoustic liquid handling (e.g., Echo) to dispense nanoliter volumes of the compound directly into the assay plate, bypassing intermediate aqueous dilutions that trigger aggregation.

III. Key Signaling Pathways Targeted

Pathway Ligand Growth Factors (HGF, EGF) RTK Receptor Tyrosine Kinases (e.g., c-Met) Ligand->RTK PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 1,6-naphthyridin-2-ones (e.g., Torin 2) Inhibitor->RTK Inhibition Inhibitor->PI3K Inhibitor->mTOR

Multi-target inhibition of RTK/PI3K/mTOR pathways by 1,6-naphthyridin-2-one derivatives.

IV. Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means the assay design inherently proves its own reliability, regardless of whether the compound works.

Protocol 1: Target Engagement via Cellular Thermal Shift Assay (CETSA)

CETSA quantifies direct intracellular binding by measuring the thermal stabilization of the target protein upon drug binding.

  • Cell Preparation: Seed cells in a 6-well plate and grow to 80% confluence.

  • Compound Treatment: Treat cells with the 1,6-naphthyridin-2-one derivative at 5x the biochemical IC50 (to account for the cellular shift). Include a DMSO vehicle control and a known reference inhibitor (positive control). Incubate for 1–2 hours.

  • Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clarification: Lyse cells using freeze-thaw cycles (liquid nitrogen/water bath). Centrifuge at 20,000 x g for 20 minutes to pellet denatured proteins.

  • Detection: Run the soluble supernatant on a Western blot and probe for your target kinase.

  • Self-Validation Logic: The inclusion of a vehicle control establishes the baseline melting temperature (Tm). The positive control ensures the assay can detect thermal shifts. If the target protein degrades at the expected Tm in the vehicle but is stabilized in the treated group, you have definitively proven intracellular target engagement, isolating the variable from downstream phenotypic noise.

Protocol 2: Phospho-Kinase Inhibition Assay (AlphaLISA)
  • Starvation: Serum-starve cells for 16 hours to reduce basal kinase activity.

  • Pre-Incubation: Treat with a dose-response titration of the 1,6-naphthyridin-2-one derivative (e.g., 0.1 nM to 10 µM) for 1 hour.

  • Stimulation: Stimulate the pathway (e.g., HGF for c-Met[3] or Insulin for PI3K/mTOR[4]) for 15 minutes.

  • Lysis & Measurement: Lyse cells and measure both phosphorylated and total kinase levels using AlphaLISA beads.

  • Self-Validation Logic: By measuring total kinase levels in parallel with phosphorylated levels, you create an internal normalization factor. If the total kinase signal drops alongside the phospho-signal, the compound is inducing rapid protein degradation or acute cytotoxicity, not true kinase inhibition.

V. Quantitative Benchmarks

Use the following table to benchmark your derivatives against established 1,6-naphthyridin-2-one classes:

Derivative ClassPrimary TargetTypical Biochemical IC50Typical Cellular IC50Recommended Cellular Readout
Benzo[h][1,6]naphthyridin-2-ones (e.g., Torin 2)mTOR0.25 nM2 – 10 nMPhospho-S6K / Viability
7-amino-5-methyl-1,6-naphthyridin-2(1H)-ones PI3K / mTOR< 10 nM50 – 200 nMPhospho-AKT (Ser473)
1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones c-Met2.6 µM> 5 µMBaF3-TPR-Met Proliferation
Naphthyridine-based Probes (e.g., SGC-CK2-1)Casein Kinase 2 (CK2)< 10 nM~ 1 µMNanoBRET Target Engagement
3-Cyanopyridone / 1,6-naphthyridin-2-ones Mtb TMK200 nM> 10 µMBacterial Growth Assay (MIC)

VI. References

  • Title: Structure Guided Lead Generation for M. tuberculosis Thymidylate Kinase (Mtb TMK): Discovery of 3-Cyanopyridone and 1,6-Naphthyridin-2-one as Potent Inhibitors Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Identification of novel 7-amino-5-methyl-1,6-naphthyridin-2(1H)-one derivatives as potent PI3K/mTOR dual inhibitors Source: PubMed (NIH) URL: [Link]

  • Title: Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Discovery of a Potent and Selective Naphthyridine-Based Chemical Probe for Casein Kinase 2 Source: PMC (NIH) URL: [Link]

Sources

Technical Support Center: Troubleshooting 1,6-Naphthyridin-2-one Inhibitor Resistance

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,6-naphthyridin-2-one derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, medicinal chemists, and drug development professionals troubleshoot the unique pharmacological and resistance challenges associated with this chemical class.

The 1,6-naphthyridin-2-one scaffold is a privileged, rigid pharmacophore utilized in the development of highly potent non-nucleoside inhibitors of Mycobacterium tuberculosis thymidylate kinase (Mtb TMK) as well as highly selective mammalian target of rapamycin (mTOR) inhibitors, such as Torin 2 . While this core provides excellent shape complementarity and critical hydrogen-bonding networks (via the lactam NH and carbonyl) within kinase ATP/TMP-binding pockets, it is frequently subject to target mutation, active efflux, and metabolic liabilities.

This guide provides field-proven insights, self-validating experimental protocols, and structural troubleshooting strategies to help you overcome these resistance barriers.

Part 1: Quantitative Data Summaries

Before troubleshooting, it is critical to benchmark your compound against known resistance and pharmacokinetic profiles. The table below summarizes typical deviations observed when resistance mechanisms emerge against 1,6-naphthyridin-2-one inhibitors.

Table 1: Representative Resistance & Pharmacokinetic Profiles of 1,6-Naphthyridin-2-one Derivatives

Compound Class / TargetWild-Type IC₅₀Wild-Type MIC / EC₅₀Resistant Mutant MIC / EC₅₀Primary Resistance MechanismFold-Shift
Mtb TMK Inhibitor 200 nM1.5 µM>50 µMEfflux Pump Activation (e.g., MmpL3)>33x
Mtb TMK Inhibitor 200 nM1.5 µM25 µMTarget Mutation (Kinase Domain)~16x
mTOR Inhibitor (Torin 2) 0.25 nM0.25 nM12.5 nMTarget Mutation (mTOR Kinase Domain)50x
Unoptimized Scaffold 15 nM20 nMN/A (Fails in vivo)CYP450-Mediated Oxidation (T₁/₂ < 15 min)N/A
Part 2: FAQs & Troubleshooting Guides

Q1: My 1,6-naphthyridin-2-one inhibitor shows single-digit nanomolar biochemical potency against Mtb TMK, but the cellular MIC is >50 µM. Why is there a massive disconnect? A: This is a classic hallmark of active efflux or poor cell wall permeability. The planar, highly lipophilic nature of the naphthyridinone core makes it a prime substrate for bacterial efflux pumps (such as Rv1258c or MmpL3 in mycobacteria) and mammalian P-glycoprotein (P-gp).

  • Causality: Efflux pumps recognize the rigid, hydrophobic surface area of the 1,6-naphthyridin-2-one core. Before the drug can reach the intracellular kinase target, it is actively extruded, artificially inflating the MIC despite excellent target affinity.

  • Actionable Fix: Run an intracellular accumulation assay (see Protocol 2) in the presence of an efflux pump inhibitor (e.g., reserpine or verapamil). If the MIC drops significantly, efflux is the culprit. Chemically, you must disrupt the planar recognition by introducing sp³-hybridized steric bulk (e.g., methyl groups) or reducing the topological polar surface area (tPSA).

Q2: We selected for resistant mutants in vitro, and sequencing revealed mutations in the target kinase active site. How does this affect the 1,6-naphthyridin-2-one binding mode? A: 1,6-naphthyridin-2-ones are competitive inhibitors that rely heavily on a rigid hydrogen-bond donor/acceptor network at the lactam ring.

  • Causality: Kinase domain mutations typically involve the substitution of a small amino acid for a bulkier one (e.g., Valine to Phenylalanine). Because the 1,6-naphthyridin-2-one core is highly rigid, it cannot adopt an alternative conformation to avoid the new steric clash, leading to a complete loss of binding affinity. Furthermore, mutations to adjacent residues can alter the local hydration network, breaking the critical lactam NH hydrogen bond.

  • Actionable Fix: Map the mutation onto a co-crystal structure (e.g., PDB: 4UNS for Mtb TMK). Explore flexible linker strategies at the 1-position or 9-position substituents to allow the molecule to "breathe" and bypass the mutated, bulky residue.

Q3: Our compound has excellent cellular potency but fails in vivo due to rapid clearance. What is the metabolic soft spot? A: The 1,6-naphthyridin-2-one core and its appended aryl rings are highly susceptible to cytochrome P450 (CYP)-mediated oxidative metabolism.

  • Causality: Unsubstituted positions on the naphthyridine ring or pendant phenyl rings undergo rapid aromatic hydroxylation or N-dealkylation by hepatic CYP enzymes.

  • Actionable Fix: Perform a Mouse Liver Microsome (MLM) stability assay to identify the exact metabolite via LC-MS/MS. Introduce strong electron-withdrawing groups (e.g., trifluoromethyl, as successfully utilized in Torin 2 ) or block the para-position of pendant aryl rings with fluorine. The high bond dissociation energy of the C-F bond prevents CYP-mediated oxidation and significantly extends the compound's half-life.

Part 3: Resistance Mechanisms & Troubleshooting Workflow

G Inhibitor 1,6-Naphthyridin-2-one Inhibitor Mut Target Mutation (Kinase Domain) Inhibitor->Mut Efflux Efflux Pump Activation Inhibitor->Efflux Metab CYP450 Metabolism Inhibitor->Metab Mech1 Loss of Lactam H-Bond or Steric Clash Mut->Mech1 Mech2 Reduced Intracellular Accumulation Efflux->Mech2 Mech3 Rapid In Vivo Clearance Metab->Mech3 Sol1 Structural Biology & Linker Redesign Mech1->Sol1 Sol2 Reduce tPSA & Add Steric Bulk Mech2->Sol2 Sol3 Fluorination of Metabolic Soft Spots Mech3->Sol3

Fig 1. Resistance mechanisms and chemical optimization strategies for 1,6-naphthyridin-2-ones.

Part 4: Experimental Protocols
Protocol 1: In Vitro Resistance Selection and Target Sequencing

This protocol is designed to force the emergence of target mutations while ruling out background genetic noise. It is a self-validating system because the parallel sequencing of the wild-type (WT) parent strain prevents false-positive mutation calls.

  • Baseline Establishment: Determine the precise MIC (for bacteria) or EC₅₀ (for mammalian cells) of your 1,6-naphthyridin-2-one inhibitor using a standard broth microdilution or viability assay.

  • Serial Passaging: Culture the cells in media containing the inhibitor at sub-lethal concentrations (0.5× MIC/EC₅₀). Every 48–72 hours, passage the surviving cells into stepwise increasing concentrations of the inhibitor (up to 4× to 8× MIC/EC₅₀).

  • Clonal Isolation & Verification: Plate the surviving cultures on solid agar/media containing 4× MIC/EC₅₀ to isolate single resistant colonies. Critical Step: Re-culture these colonies in drug-free media for 3 passages, then re-test the MIC. If the MIC remains high, the resistance is genetic, not a transient phenotypic adaptation.

  • Genomic Extraction & Sequencing: Extract genomic DNA from both the resistant clone and the original WT parent strain. Perform targeted amplicon sequencing of the kinase domain (e.g., Mtb TMK or mTOR). Compare the sequences to identify the specific point mutation driving resistance.

Protocol 2: Intracellular Accumulation / Efflux Assay (LC-MS/MS)

This protocol determines if the disconnect between biochemical and cellular potency is driven by active efflux. It is self-validating by incorporating a known efflux substrate as a positive control.

Workflow Step1 1. Cell Culture (WT vs Mutant) Step2 2. Compound Incubation (+/- Efflux Inhibitor) Step1->Step2 Step3 3. Cell Washing & Lysis Step2->Step3 Step4 4. LC-MS/MS Quantification Step3->Step4 Step5 5. Calculate Efflux Ratio Step4->Step5

Fig 2. Step-by-step LC-MS/MS workflow for validating target-cell efflux resistance.

  • Preparation: Seed cells in a 6-well plate and grow to mid-log phase (or 80% confluence).

  • Treatment Arms: Treat the cells with your 1,6-naphthyridin-2-one inhibitor at 10× the biochemical IC₅₀. Split the experiment into two arms:

    • Arm A (Vehicle): Inhibitor + DMSO.

    • Arm B (Efflux Blocked): Inhibitor + 10 µM Reserpine (or Verapamil).

    • Control Arm: Ethidium bromide + Reserpine (Positive control for efflux inhibition).

  • Incubation & Washing: Incubate for 2 hours. Rapidly wash the cells three times with ice-cold PBS to halt efflux machinery and remove extracellular compound.

  • Lysis & Extraction: Lyse the cells using 80% cold acetonitrile/water. Centrifuge at 14,000 × g for 10 minutes to pellet cellular debris.

  • Quantification: Analyze the supernatant via LC-MS/MS. Normalize the intracellular compound concentration to total cellular protein content (using a BCA assay on a parallel plate).

  • Data Interpretation: If the intracellular concentration of the inhibitor in Arm B is >3-fold higher than in Arm A, the compound is a definitive substrate for active efflux.

References
  • Naik, M., Raichurkar, A., Bandodkar, B. S., Varun, B. V., Bhat, S., Kalkhambkar, R., Murugan, K., Menon, R., Bhat, J., Paul, B., Iyer, H., Hussein, S., Tucker, J. A., Vogtherr, M., Embrey, K. J., McMiken, H., Prasad, S., Gill, A., Ugarkar, B. G., Venkatraman, J., Read, J., & Panda, M. (2015). Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors. Journal of Medicinal Chemistry, 58(2), 753–766.[Link]

  • Liu, Q., Wang, J., Kang, S. A., Thoreen, C. C., Hur, W., Ahmed, T., Sabatini, D. M., & Gray, N. S. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473–1480.[Link]

stability issues with 1,6-naphthyridin-2-one compounds in solution

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,6-naphthyridin-2-one compound handling and stability. As a privileged heterocyclic scaffold, 1,6-naphthyridin-2-ones are heavily utilized in modern drug discovery, serving as potent inhibitors for targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) in oncology[1], Heat Shock Protein 90 (Hsp90)[2], and Mycobacterium tuberculosis thymidylate kinase (Mtb TMK)[3].

Despite their pharmacological utility, these compounds present unique physicochemical challenges. Their planar, electron-deficient bicyclic core and inherent lactam-lactim tautomerism make them susceptible to specific modes of degradation and physical instability in solution[4][5]. This guide is designed by application scientists to help you diagnose, troubleshoot, and resolve stability issues to ensure the integrity of your biochemical and cell-based assays.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Q1: Why does my 1,6-naphthyridin-2-one compound degrade rapidly in aqueous assay buffers? The Causality: 1,6-naphthyridin-2(1H)-ones exist in a dynamic lactam-lactim tautomeric equilibrium, which is highly dependent on the solvent environment and pH[5]. In basic or highly nucleophilic aqueous buffers (pH > 7.5), the equilibrium can shift, exposing the electron-deficient naphthyridine core to nucleophilic attack. Furthermore, specific derivatives, such as those containing chloromethyl groups at the 2-position, are highly reactive and prone to rapid hydrolysis or nucleophilic substitution in aqueous media[6]. The Solution:

  • Maintain assay buffer pH between 5.5 and 6.5 if the biological target permits.

  • Avoid primary amine buffers (e.g., Tris) which can act as nucleophiles; substitute with zwitterionic buffers like HEPES or MES.

Q2: I am observing inconsistent IC50 values in my kinase assays. Could this be a stability issue? The Causality: While chemical degradation is a primary suspect, 1,6-naphthyridin-2-ones often suffer from physical instability. Their planar bicyclic structure promotes strong π−π stacking interactions[4]. When diluted from DMSO stock into aqueous assay buffers, the compounds can rapidly form colloidal aggregates. These aggregates sequester the active monomer, artificially lowering the effective concentration and leading to non-reproducible dose-response curves or false-positive target inhibition. The Solution:

  • Keep final DMSO concentrations consistent (typically 1-2%).

  • Add a non-ionic surfactant (e.g., 0.01% Tween-20 or CHAPS) to the assay buffer to disrupt hydrophobic stacking interactions and stabilize the monomeric form.

Q3: How do I prevent photolytic degradation during long-term in vitro assays? The Causality: The extended conjugated π -system of the 1,6-naphthyridine core absorbs strongly in the UV and near-UV visible range. Prolonged exposure to ambient laboratory lighting can induce photo-oxidation, leading to the formation of reactive oxygen species (ROS) that attack the electron-rich substituents on the ring system, ultimately causing ring cleavage or dimerization[4]. The Solution:

  • Prepare and store all stock solutions in amber glass vials.

  • Conduct long-term incubations (e.g., 72-hour cell viability assays) in the dark and use foil to cover plates during benchtop handling.

Q4: What is the optimal protocol for storing stock solutions to maintain structural integrity? The Causality: Repeated freeze-thaw cycles introduce atmospheric moisture condensation into the DMSO stock. Water in DMSO not only triggers the hydrolytic pathways mentioned above but also drastically reduces the solubility limit of the compound, causing irreversible micro-precipitation. The Solution:

  • Prepare stocks in strictly anhydrous DMSO (stored over molecular sieves).

  • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C. Never return a thawed aliquot to the freezer.

Part 2: Mechanistic Pathways & Troubleshooting Workflows

G Lactam Lactam Form (1,6-naphthyridin-2(1H)-one) Lactim Lactim Form (2-hydroxy-1,6-naphthyridine) Lactam->Lactim Tautomerization (Solvent Dependent) Solvent Aqueous Buffer (pH > 7.5) Nucleophilic Environment Lactam->Solvent Basic pH Lactim->Solvent Basic pH Degradation Hydrolytic/Oxidative Degradation Products Solvent->Degradation Nucleophilic Attack / Oxidation

Tautomeric equilibrium and primary degradation pathways of 1,6-naphthyridin-2-ones in solution.

Workflow Start Observe Inconsistent Assay Results CheckLCMS Run LC-MS/UV Stability Assay Start->CheckLCMS IsDegraded Degradation Peaks Present? CheckLCMS->IsDegraded CheckSol Check Solubility/Aggregation (DLS / Nephelometry) IsDegraded->CheckSol No (Physical Instability) AdjustPH Adjust Buffer pH & Use Non-Nucleophilic Buffer IsDegraded->AdjustPH Yes (Chemical Instability) OptimizeSolvent Optimize DMSO Concentration & Add Surfactant (Tween-20) CheckSol->OptimizeSolvent Aggregation Detected Validate Self-Validating Control (Monitor over 48h) AdjustPH->Validate OptimizeSolvent->Validate

Systematic troubleshooting workflow for resolving 1,6-naphthyridin-2-one stability issues.

Part 3: Quantitative Stability Data

The following table summarizes the typical stability profile of substituted 1,6-naphthyridin-2-one derivatives under various solution conditions.

ParameterConditionObserved Effect on 1,6-Naphthyridin-2-oneRecommended Mitigation
pH Stability pH < 5.0Highly stable (t½ > 72h). Lactam form predominates.Ideal for long-term storage if compatible with assay.
pH Stability pH 7.4 - 8.5Moderate to rapid degradation (t½ ~ 6-12h). Susceptible to nucleophiles.Use HEPES buffer; avoid Tris/primary amines.
Light Exposure Ambient Lab LightPhoto-oxidation and dimerization (t½ ~ 24h).Store in amber vials; conduct assays in the dark.
Solvent (Stock) 100% DMSO (Anhydrous)Stable (t½ > 6 months at -20°C).Store over molecular sieves; aliquot to avoid freeze-thaw.
Solvent (Stock) DMSO + 5% H₂ORapid precipitation and accelerated hydrolysis.Discard compromised stocks; use fresh anhydrous DMSO.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, any stability troubleshooting must be self-validating. Do not assume a compound is stable just because it is soluble, and do not assume it is soluble just because it hasn't degraded.

Protocol 1: Stability-Indicating RP-HPLC Assay (Chemical Integrity)

This protocol utilizes a forced-degradation control to prove that the HPLC method can successfully resolve the parent compound from its degradation products.

  • Preparation of Stock: Dissolve the 1,6-naphthyridin-2-one compound in anhydrous DMSO to a concentration of 10 mM.

  • Forced Degradation Control (Validation Step): Aliquot 10 µL of the stock into 90 µL of 0.1 N NaOH. Incubate at 37°C for 2 hours. Neutralize with 0.1 N HCl. This must generate degradation peaks on the chromatogram to validate the method's resolving power.

  • Sample Preparation: Dilute the stock to 100 µM in your specific biological assay buffer (e.g., HEPES pH 7.4).

  • Time-Course Sampling: Inject 10 µL of the sample into the RP-HPLC (C18 column, gradient of Water/Acetonitrile with 0.1% TFA) at t=0, t=4h, t=12h, and t=24h.

  • Analysis: Monitor absorbance at the λmax​ of the compound (typically 280-320 nm). Calculate the percentage of the parent peak area relative to t=0.

Protocol 2: Kinetic Solubility and Aggregation Assessment via DLS (Physical Integrity)

Dynamic Light Scattering (DLS) is critical for detecting colloidal aggregates that ruin biochemical assays.

  • Buffer Preparation: Filter your assay buffer through a 0.22 µm syringe filter to remove background dust/particulates.

  • Control Validation:

    • Negative Control: Buffer alone (should show no scattering).

    • Positive Aggregation Control: 100 µM of a known lipophilic aggregator (e.g., nicardipine) in buffer.

  • Sample Titration: Prepare a serial dilution of the 1,6-naphthyridin-2-one compound in the filtered buffer (from 1 µM to 100 µM), maintaining a constant 1% DMSO concentration.

  • Measurement: Transfer samples to a cuvette and measure the scattering intensity and hydrodynamic radius using a DLS instrument.

  • Interpretation: A sudden spike in scattering intensity or the appearance of particles >10 nm in radius indicates the critical aggregation concentration (CAC). Ensure your biological assays are conducted below this concentration, or add 0.01% Tween-20 to increase the CAC.

References

  • Novel 1,6-naphthyridin-2(1H)-ones as potential anticancer agents targeting Hsp90 - nih.gov -[Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - nih.gov -[Link]

  • Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors - nih.gov -[Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - nih.gov -[Link]

  • EP3556758B1 - 1,2-dihydro-1,6-naphthyridin-2-one deriv

Sources

Technical Support Center: Purification Challenges of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for discovery chemists and process scientists encountering isolation and purification bottlenecks with 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one .

This molecule is a highly valuable, yet notoriously difficult-to-handle intermediate used in the synthesis of next-generation, highly selective PARP1 inhibitors[1]. These inhibitors are critical in oncology for targeting tumors that exhibit homologous recombination deficiency (HRD), such as those harboring BRCA1/2 mutations[2]. Below, we break down the physicochemical causality of its purification challenges and provide validated, self-correcting protocols to keep your synthetic pipeline moving.

Part 1: Physicochemical Causality & Troubleshooting FAQs

Understanding why a molecule behaves poorly on a column is the first step to resolving the issue. The 1,6-naphthyridin-2-one core is highly polar, planar, and capable of extreme intermolecular interactions.

Physicochemical causality of solubility and chromatography challenges for the intermediate.

Q1: Why does this intermediate streak severely on normal-phase silica gel, even in polar solvent mixtures?

A1: The streaking is caused by the molecule's lactam motif and the basic N6 pyridine-like nitrogen. The lactam acts as both a strong hydrogen bond donor and acceptor, while the basic nitrogen interacts strongly with the acidic silanol groups on standard silica gel. The Fix: You must disrupt these interactions dynamically during the run. Switch from standard EtOAc/Hexanes to a DCM/MeOH gradient and add 1-2% Triethylamine (TEA) or aqueous NH4​OH to the mobile phase. The basic modifier caps the acidic silanols, forcing the molecule to elute as a tight band.

Q2: During the conversion of the hydroxymethyl group to a bromomethyl group (Appel reaction), why is triphenylphosphine oxide (TPPO) impossible to separate?

A2: The Appel reaction (using CBr4​ and PPh3​ ) is highly selective for primary alcohols, avoiding unwanted O-bromination of the lactam[1]. However, it generates stoichiometric TPPO. Both TPPO (via its P=O bond) and the brominated naphthyridinone core have nearly identical retention factors ( Rf​ ) on normal-phase silica due to their matched hydrogen-bond accepting capabilities. The Fix: Do not attempt to separate them on normal-phase silica. Industry standard practice for this specific PARP1 intermediate is to telescope the crude mixture directly into the next amine-coupling step[1][3]. Once the downstream API is formed, its polarity shifts, allowing the TPPO to be easily washed away during a subsequent acidic aqueous workup.

Q3: How do I handle the amphoteric nature of this intermediate during aqueous workup?

A3: The basic pyridine nitrogen and the mildly acidic lactam NH mean the molecule is highly water-soluble at both low (< 3) and high (> 10) pH. The Fix: Always adjust the aqueous layer to a pH of 6.5 to 7.0 before extraction. Use a mixed solvent system like CHCl3​ :Isopropanol (3:1 v/v) for the extraction, as DCM alone cannot overcome the molecule's high lattice energy and hydrogen bonding to water.

Part 2: Workflow Strategy — The Telescoping Approach

When synthesizing PARP1 inhibitors, the bromination of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a known bottleneck. Attempting to isolate the brominated intermediate results in massive yield losses. The workflow below outlines the logical bypass.

Workflow for mitigating TPPO co-elution during the bromination of the naphthyridinone intermediate.

Part 3: Quantitative Data Presentation

The table below summarizes the efficacy of various purification strategies for the naphthyridinone intermediate and its brominated derivative.

Purification StrategyTarget Impurity RemovedYield ImpactScalabilityRecommended Use Phase
Normal-Phase Silica (DCM/MeOH/TEA) Unreacted starting materials, polar degradation productsModerate (60-70%)HighEarly-stage isolation of the hydroxymethyl intermediate.
Reverse-Phase Prep-HPLC (C18) TPPO, structurally similar regioisomersLow (30-45%)LowAnalytical standard preparation only.
Telescoping (No Purification) N/A (Bypasses TPPO separation)High (>90% over 2 steps) Very High Process chemistry / Scale-up (Industry Standard) [1].
Trituration (Cold Ether/Toluene) Partial TPPO removalModerate (50-60%)MediumWhen prep-HPLC is unavailable but semi-purity is required.

Part 4: Validated Experimental Protocols

Protocol A: Optimized Normal-Phase Isolation of the Hydroxymethyl Intermediate

Use this protocol to purify 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one after the reduction of its aldehyde precursor.

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of DCM:MeOH (9:1). Causality: The intermediate is insoluble in pure DCM. The addition of 10% MeOH breaks the intermolecular hydrogen bonding, allowing for complete dissolution.

  • Dry Loading: Add Celite (2x the mass of the crude) to the solution and concentrate under reduced pressure until a free-flowing powder is obtained. Causality: Liquid loading leads to band broadening and column crashing. Dry loading ensures a uniform solvent front.

  • Column Equilibration: Equilibrate a silica gel column with DCM containing 1%v/v Triethylamine (TEA).

  • Gradient Elution: Run a gradient from 0% to 10%MeOH in DCM (maintaining 1% TEA throughout).

  • Validation Check: Monitor fractions via LC-MS. The target compound will elute as a sharp peak. Verify the mass: m/z (ES+) [M+H]+ = 205 [2].

Protocol B: Telescoped Appel Bromination & Amine Coupling

Use this protocol to bypass the TPPO separation challenge entirely, as documented in PARP1 inhibitor patent literature[1][3].

  • Bromination (Appel Reaction):

    • To a stirred solution of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous DCM (0.1 M) at 0 °C, add carbon tetrabromide ( CBr4​ , 1.5 eq) portion-wise.

    • Stir at 0 °C for 1 hour, then warm to room temperature.

    • Validation Check: Monitor by LC-MS. Look for the disappearance of m/z 205 and the appearance of the brominated product at m/z [M+H]+ = 267/269 (characteristic 1:1 isotopic pattern for a single bromine atom).

  • Solvent Swap (Telescoping):

    • Concentrate the reaction mixture completely under reduced pressure. Do not attempt silica gel chromatography[1].

    • Re-dissolve the crude residue (which contains the product and TPPO) in anhydrous DMF.

  • Downstream Coupling:

    • Add your target nucleophile (e.g., a substituted piperazine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the DMF solution.

    • Stir at room temperature until complete consumption of the brominated intermediate is observed via LC-MS.

  • Aqueous Workup (TPPO Removal):

    • Dilute the mixture with EtOAc and wash with saturated aqueous NH4​Cl , followed by mildly acidic water (pH 4-5).

    • Causality: The newly formed API (containing the basic piperazine) will partition into the acidic aqueous layer, leaving the neutral TPPO in the organic layer. Basify the aqueous layer to pH 9 and extract with CHCl3​ :Isopropanol (3:1) to recover the pure downstream product.

References

  • "WO2021013735A1 - Parp1 inhibitors", Google Patents.
  • "EP4225314A1 - Combination of antibody-drug conjugate and parp1 selective inhibitor", Google Patents.
  • "United States Patent - Googleapis.com" (Relating to PARP1/2 inhibitor synthesis strategies), Googleapis.

Sources

Technical Support Center: Optimizing 1,6-Naphthyridin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,6-naphthyridin-2-one synthesis. 1,6-Naphthyridin-2(1H)-ones are privileged heterocyclic scaffolds in modern drug development, acting as potent inhibitors for therapeutic targets such as 1[1] and2[2].

Despite their biological value, traditional synthetic routes often suffer from low yields, poor regioselectivity, and core degradation during late-stage functionalization. This guide provides actionable troubleshooting strategies, causal explanations, and self-validating protocols to maximize your synthetic efficiency.

I. Synthesis Workflow & Optimization Logic

The diagram below maps the critical nodes in the synthesis of the 1,6-naphthyridin-2-one core, highlighting where specific physical and chemical interventions (green nodes) can rescue failing yields.

OptimizationWorkflow A Starting Materials (Aminopyridinones / Nicotinic Esters) B Condensation / SNAr (Knoevenagel / Nucleophilic Attack) A->B C Intramolecular Cyclization (Ring Closure) B->C G 1,6-Naphthyridin-2-one Scaffold C->G D Yield Optimization Nodes E Ultrasound Irradiation (Acoustic Cavitation) D->E F Microwave Heating & Solvent Optimization D->F E->B F->C H Late-Stage Functionalization (Suzuki/Negishi/Ditriflation) G->H

Workflow for 1,6-naphthyridin-2-one synthesis highlighting key yield optimization nodes.

II. Troubleshooting & FAQs

Q1: My classical heating method for the three-component condensation yields less than 50% of the 1,6-naphthyridine core. How can I drive the reaction to completion? A1: Transition from classical conductive heating to ultrasound irradiation . Causality & Expertise: The synthesis of 1,6-naphthyridine-2,5-diones via aminopyridinones, aromatic aldehydes, and Meldrum's acid involves a Knoevenagel condensation followed by a Michael addition and cyclization cascade[3]. Classical heating suffers from poor mass transfer between the solid-liquid interfaces. 3 induces acoustic cavitation—the formation, growth, and implosive collapse of microbubbles in the liquid. This localized extreme temperature and pressure drastically enhance mass transfer and reaction kinetics. Supplementing the aqueous medium with a catalytic amount of acetic acid facilitates enolization, pushing yields above 85% in a fraction of the time[3].

Q2: During the SNAr-intramolecular cyclization cascade to form benzo[h][1,6]naphthyridin-2(1H)-ones, I observe significant byproduct formation and incomplete cyclization. What parameters should be adjusted? A2: Optimize your solvent system to a ternary mixture and switch your base to potassium phosphate ( K3​PO4​ ) under microwave irradiation . Causality & Expertise: The cascade relies on a delicate physicochemical balance: the initial nucleophilic aromatic substitution ( SN​Ar ) requires sufficient solubility of the hydrophobic precursors, while the subsequent Suzuki coupling/cyclization requires an aqueous base[4]. A4 perfectly bridges these solubility requirements[4]. Furthermore, using NaHCO3​ often leads to overpressure in sealed microwave vials due to CO2​ evolution. K3​PO4​ prevents this gas evolution while providing the optimal pKa to drive the palladium-catalyzed cyclization, increasing yields from ~40% to nearly 90%[4].

Q3: I am trying to synthesize highly substituted 1,6-naphthyridines, but functionalizing the core post-cyclization results in degradation. How can I improve functionalization yields? A3: Utilize a tandem nitrile hydration/cyclization followed by ditriflation to create stable, highly reactive intermediates. Causality & Expertise: Direct functionalization of the naphthyridinone core often requires harsh conditions that degrade the heterocycle. By converting 1,6-naphthyridine-5,7-diones into5 using triflic anhydride, you generate bench-stable bis-electrophiles[5]. The steric occlusion at the C7 position biases the reactivity, allowing for completely regioselective substitution at the C5-triflate first. This enables rapid, high-yield one-pot difunctionalization (e.g., Suzuki or Negishi couplings) without degrading the core framework[5].

III. Quantitative Data Summary

The following table summarizes the performance metrics of classical synthesis methods versus the optimized protocols discussed in this guide.

Reaction StepClassical ConditionsOptimized ConditionsYield ImprovementKey Mechanistic Driver
3-Component Cyclization Conductive Heating (Reflux), 4-6 hrsUltrasound (60°C), Acetic Acid, 30-60 mins~45% >85%Acoustic cavitation enhances mass transfer at solid-liquid interfaces.
SN​Ar & Cyclization Cascade Thermal Heating, NaHCO3​ baseMicrowave (100°C), K3​PO4​ , DMF/i-PrOH/ H2​O ~40% 89%Optimal pKa and solubility balance; elimination of CO2​ overpressure.
C5/C7 Difunctionalization Direct SN​Ar on Dione (Degradation)Ditriflation followed by Pd-Catalyzed CouplingTraces >75%Ditriflate stabilizes the core; steric occlusion directs regioselectivity.

IV. Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Do not proceed to subsequent steps unless the validation checks are met.

Protocol A: Ultrasound-Assisted Three-Component Synthesis of 1,6-Naphthyridine-2,5-diones
  • Preparation: In a 50 mL flask, combine the aminopyridinone (1.0 mmol), aromatic aldehyde (1.0 mmol), and Meldrum's acid (1.0 mmol).

  • Solvent & Catalyst: Add 10 mL of deionized water and 10 mol% of glacial acetic acid.

  • Irradiation: Submerge the flask in an ultrasonic bath (e.g., 40 kHz, 250 W) maintained at 60 °C.

  • Monitoring: Sonicate for 30–60 minutes, monitoring the reaction progress via TLC (Ethyl Acetate:Hexane, 1:1).

  • Validation Check: The disappearance of the highly fluorescent aminopyridinone spot under 365 nm UV on the TLC plate confirms complete Knoevenagel condensation. The final cyclized product should precipitate directly out of the aqueous medium; monitor the mother liquor via HPLC to ensure >95% conversion before filtration to avoid yield loss.

  • Isolation: Upon completion, cool the mixture to room temperature. Filter the precipitated solid, wash with cold water and ethanol, and recrystallize from ethanol to afford the pure product.

Protocol B: Microwave-Assisted SN​Ar -Intramolecular Cyclization Cascade
  • SN​Ar Step: In a 2 mL microwave-safe vial, charge ethyl (Z)-3-(6-bromo-4-chloroquinolin-3-yl)acrylate (0.2 mmol) and the substituted aniline (0.3 mmol) in 0.5 mL of anhydrous DMF.

  • Catalysis: Add a catalytic amount of HCl (4M in dioxane, 0.01 mL) to activate the electrophile.

  • First Heating: Seal the vial and heat under microwave irradiation at 100 °C for 15 minutes.

  • Validation Check: The completion of the SN​Ar step is indicated by a color shift from pale yellow to deep orange, and the consumption of the aniline precursor via LC-MS (monitor for the intermediate mass). If unreacted aniline remains >5%, spike with an additional 0.05 eq of HCl and irradiate for 5 more minutes before proceeding.

  • Solvent Adjustment & Base Addition: Cool the vial, then add 0.5 mL of DMF, 0.5 mL of i-PrOH, and 0.5 mL of aqueous K3​PO4​ (0.8 M).

  • Cyclization: Stir the mixture for 5 minutes at room temperature, then subject to a second microwave irradiation step (if required for Suzuki coupling) or isolate directly via ethyl acetate extraction and silica gel chromatography.

V. References

  • Synthesis and Structure−Activity Relationships of 7-Substituted 3-(2,6-Dichlorophenyl)-1,6-naphthyridin-2(1H)-ones as Selective Inhibitors of pp60c-src | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1

  • In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis - PMC. nih.gov. 2

  • An Efficient Strategy for the Synthesis of 1,6-Naphthyridine-2,5-dione Derivatives under Ultrasound Irradiation | Request PDF - ResearchGate. researchgate.net. 3

  • Efficient synthesis of 1,9-substituted benzo[h][1,6]naphthyridin-2(1H)-ones and evaluation of their Plasmodium falciparum gametocytocidal activities - PMC. nih.gov. 4

  • Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates | The Journal of Organic Chemistry - ACS Publications. acs.org. 5

Sources

Technical Support Center: Addressing Poor Bioavailability of 1,6-Naphthyridin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,6-naphthyridin-2-one derivatives. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the common challenge of poor bioavailability with this important class of compounds. The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, forming the core of many potent and selective therapeutic agents.[1][2][3] However, their often-hydrophobic nature can lead to significant hurdles in achieving adequate oral bioavailability, a critical factor for therapeutic efficacy.[4]

This resource will equip you with the foundational knowledge and practical experimental guidance to diagnose and overcome bioavailability issues in your 1,6-naphthyridin-2-one derivative candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor bioavailability of my 1,6-naphthyridin-2-one derivative?

A1: Poor oral bioavailability is a multifaceted issue stemming from a drug's physicochemical properties and its interaction with the physiological environment of the gastrointestinal (GI) tract.[5][6] For 1,6-naphthyridin-2-one derivatives, the key contributing factors are often:

  • Low Aqueous Solubility: Many derivatives in this class are hydrophobic, leading to poor dissolution in the GI fluids. This is often the rate-limiting step for absorption.[7][8]

  • Low Permeability: The ability of a drug to pass through the intestinal wall into the bloodstream is crucial. While some derivatives may have favorable permeability, structural features can sometimes hinder this process.[9]

  • First-Pass Metabolism: After absorption, the drug travels to the liver via the portal vein, where it can be extensively metabolized by enzymes like cytochrome P450s before reaching systemic circulation. This can significantly reduce the amount of active drug.[9]

  • Efflux Transporters: Proteins such as P-glycoprotein (P-gp) in the intestinal wall can actively pump your compound back into the GI lumen, reducing its net absorption.[10][11]

Q2: How can I quickly assess the likely cause of poor bioavailability for my compound?

A2: A good starting point is to evaluate the compound's properties based on the Biopharmaceutics Classification System (BCS). The BCS categorizes drugs based on their aqueous solubility and intestinal permeability.[12]

  • BCS Class II (Low Solubility, High Permeability): This is a common class for 1,6-naphthyridin-2-one derivatives. The primary hurdle is getting the compound to dissolve in the gut.

  • BCS Class IV (Low Solubility, Low Permeability): These compounds face the dual challenge of poor dissolution and poor permeation across the intestinal wall.

In vitro assays are invaluable for this initial assessment. Simple solubility tests in biorelevant media and permeability assays using Caco-2 cells can provide rapid insights.[13][14]

Q3: What are the main strategies to improve the bioavailability of these derivatives?

A3: Broadly, the strategies fall into two main categories:

  • Medicinal Chemistry Approaches: Modifying the chemical structure of the molecule to improve its inherent physicochemical properties.[5][9]

  • Formulation Strategies: Developing advanced drug delivery systems to enhance the solubility and/or absorption of the existing molecule.[15][16][17]

The choice of strategy depends on the specific properties of your compound and the stage of your research.

Troubleshooting Guides

Problem 1: My 1,6-naphthyridin-2-one derivative shows high potency in in vitro assays but poor efficacy in animal models.

This is a classic sign of poor oral bioavailability. The following steps will help you systematically diagnose and address the issue.

Step 1: Characterize the Physicochemical Properties

Question: Have I thoroughly characterized the solubility and permeability of my compound?

Answer: Before proceeding to more complex solutions, it's crucial to have a solid understanding of your compound's fundamental properties.

Experimental Protocol: Solubility and Permeability Assessment

Objective: To determine the aqueous solubility and intestinal permeability of your 1,6-naphthyridin-2-one derivative.

Materials:

  • Your 1,6-naphthyridin-2-one derivative

  • Phosphate-buffered saline (PBS) at various pH values (e.g., 1.2, 4.5, 6.8)

  • Biorelevant media (e.g., FaSSIF and FeSSIF)

  • Caco-2 cell line

  • Transwell plates

  • HPLC or LC-MS/MS for quantification

Methodology:

  • Solubility Determination:

    • Prepare saturated solutions of your compound in each of the buffers and biorelevant media.

    • Incubate at 37°C with shaking for 24 hours.

    • Filter the solutions to remove undissolved solid.

    • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Permeability Assessment (Caco-2 Assay):

    • Culture Caco-2 cells on Transwell inserts until they form a confluent monolayer.

    • Add your compound to the apical (AP) side of the monolayer.

    • At various time points, take samples from the basolateral (BL) side.

    • Quantify the concentration of your compound in the BL samples.

    • Calculate the apparent permeability coefficient (Papp).

Interpreting the Results:

Solubility Permeability Likely BCS Class Primary Challenge
LowHighIIDissolution rate
LowLowIVDissolution and permeation
HighLowIIIPermeation

This data will guide your next steps. For instance, if you have a BCS Class II compound, your focus should be on improving solubility.

Problem 2: My compound is a BCS Class II/IV derivative with very low aqueous solubility. How can I improve its dissolution?

Question: What are the most effective formulation strategies for poorly soluble 1,6-naphthyridin-2-one derivatives?

Answer: For compounds with low solubility, several formulation approaches can be employed to enhance their dissolution rate and, consequently, their bioavailability.[7][12][18]

Strategy 1: Particle Size Reduction

Causality: The Noyes-Whitney equation demonstrates that the dissolution rate of a drug is directly proportional to its surface area.[7] By reducing the particle size, you increase the surface area available for dissolution.[15][17][19]

Experimental Workflow: Micronization and Nanonization

G cluster_0 Particle Size Reduction Workflow Start Poorly Soluble Compound Micronization Micronization (e.g., Jet Milling) Start->Micronization Option 1 Nanonization Nanonization (e.g., Wet Bead Milling, High-Pressure Homogenization) Start->Nanonization Option 2 Characterization Particle Size Analysis (e.g., Laser Diffraction, DLS) Micronization->Characterization Nanonization->Characterization Dissolution In Vitro Dissolution Testing Characterization->Dissolution End Improved Dissolution Rate Dissolution->End

Caption: Workflow for enhancing dissolution via particle size reduction.

Key Considerations:

  • Nanosuspensions: Creating a nanosuspension can significantly increase the dissolution rate and saturation solubility.[12] These are stabilized by surfactants or polymers to prevent particle agglomeration.[19]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can lead to a "spring and parachute" effect, where a supersaturated solution is temporarily formed, enhancing absorption.[16][18] Techniques like spray drying and hot-melt extrusion are used to create ASDs.[17][19]

Strategy 2: Lipid-Based Formulations

Causality: For lipophilic compounds, dissolving them in a lipid-based formulation can improve their absorption by utilizing the body's natural lipid absorption pathways.[15][18]

Types of Lipid-Based Formulations:

Formulation Type Description Key Advantage
Lipid Solutions/Suspensions The drug is dissolved or suspended in a lipid vehicle.Simple to prepare.
Self-Emulsifying Drug Delivery Systems (SEDDS) Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation with aqueous media.[18]Spontaneous emulsification in the GI tract, presenting the drug in a solubilized form.
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs) The drug is encapsulated within a solid lipid matrix at the nanoscale.[18][20]Improved stability and controlled release potential.

Experimental Protocol: Screening Lipid-Based Formulations

  • Excipient Screening: Determine the solubility of your compound in various oils, surfactants, and co-solvents.

  • Ternary Phase Diagrams: For SEDDS, construct ternary phase diagrams to identify the self-emulsifying regions.

  • Formulation Preparation: Prepare different formulations based on the screening results.

  • Characterization: Evaluate droplet size, zeta potential, and drug loading.

  • In Vitro Lipolysis: Use an in vitro lipolysis model to simulate digestion and predict in vivo performance.

Problem 3: My compound has good solubility but still exhibits poor bioavailability. What could be the issue?

Question: How can I investigate and overcome permeability and metabolism-related bioavailability issues?

Answer: If solubility is not the limiting factor, you should investigate permeability and first-pass metabolism.

Strategy 1: Prodrug Approach

Causality: A prodrug is a chemically modified, inactive form of a drug that is converted to the active parent drug in vivo.[21] This approach can be used to temporarily mask functional groups that hinder permeability or are susceptible to first-pass metabolism.[9][22][23]

Prodrug Design and Evaluation Workflow

G cluster_0 Prodrug Development Workflow Identify Identify Limiting Moiety (e.g., poor permeability, metabolic instability) Design Design Prodrugs (e.g., esters, phosphates, carbamates) Identify->Design Synthesize Synthesize Prodrug Candidates Design->Synthesize Evaluate In Vitro Evaluation (Chemical stability, enzymatic conversion, Caco-2 permeability) Synthesize->Evaluate Select Select Lead Prodrug Evaluate->Select InVivo In Vivo Pharmacokinetic Studies Select->InVivo

Caption: A systematic workflow for developing and evaluating prodrugs.

Common Prodrug Strategies:

  • Ester Prodrugs: To mask carboxylic acids or hydroxyl groups, improving lipophilicity and passive diffusion.[24]

  • Phosphate Prodrugs: To increase aqueous solubility for parenteral administration, which can then be cleaved by phosphatases.[24]

  • Targeted Prodrugs: Designing prodrugs that are activated by specific enzymes at the target site can improve efficacy and reduce off-target toxicity.[25]

Strategy 2: Investigating and Mitigating Efflux

Causality: If your compound is a substrate for efflux transporters like P-gp, it will be actively pumped out of the intestinal cells, reducing absorption.[10][26]

Experimental Protocol: Caco-2 Bidirectional Transport Assay

Objective: To determine if your compound is a substrate for efflux transporters.

Methodology:

  • Use a confluent Caco-2 cell monolayer on Transwell inserts.

  • AP to BL Transport: Measure the transport of your compound from the apical to the basolateral side.

  • BL to AP Transport: Measure the transport from the basolateral to the apical side.

  • Calculate the Efflux Ratio: Efflux Ratio = Papp (BL to AP) / Papp (AP to BL).

  • An efflux ratio greater than 2 suggests that your compound is a substrate for efflux transporters.

  • To confirm, repeat the experiment in the presence of a known P-gp inhibitor (e.g., verapamil). A significant reduction in the efflux ratio confirms P-gp involvement.

Mitigation Strategies:

  • Medicinal Chemistry: Modify the structure to reduce its affinity for the efflux transporter. This can involve altering lipophilicity, hydrogen bonding capacity, or molecular shape.[5]

  • Formulation with Inhibitors: Co-administering the drug with an excipient that inhibits P-gp can increase its absorption. However, this can also lead to drug-drug interactions.[10]

Conclusion

Addressing the poor bioavailability of 1,6-naphthyridin-2-one derivatives requires a systematic and evidence-based approach. By thoroughly characterizing the physicochemical properties of your compound and understanding the underlying biological barriers, you can select the most appropriate medicinal chemistry or formulation strategy. This guide provides a framework for troubleshooting common issues and designing experiments to overcome them, ultimately accelerating the development of these promising therapeutic agents.

References

  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. (n.d.). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Prodrug Strategies for Enhancing the Percutaneous Absorption of Drugs. (2011). National Institutes of Health. Retrieved March 29, 2026, from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025, October 17). World Pharma Today. Retrieved March 29, 2026, from [Link]

  • Pharmacokinetic Optimization of Drug Candidates: Medicinal Chemistry Approaches for Improving Oral Bioavailability. (2025, April 29). Hilaris Publisher. Retrieved March 29, 2026, from [Link]

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2014). National Institutes of Health. Retrieved March 29, 2026, from [Link]

  • Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. (n.d.). UPM Pharmaceuticals. Retrieved March 29, 2026, from [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (2021). National Institutes of Health. Retrieved March 29, 2026, from [Link]

  • Efflux Transporters. (2025, August 15). Fiveable. Retrieved March 29, 2026, from [Link]

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024, May 29). Hilaris Publisher. Retrieved March 29, 2026, from [Link]

  • Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. (2015). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Nanotechnology: an effective tool for enhancing bioavailability and bioactivity of phytomedicine. (2017). National Institutes of Health. Retrieved March 29, 2026, from [Link]

  • Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. (2024, October 13). MDPI. Retrieved March 29, 2026, from [Link]

  • Enhancing Bioavailability through Nanoscale Drug Delivery. (2024, May 23). Longdom Publishing. Retrieved March 29, 2026, from [Link]

  • Nanoparticle Drug Delivery System for Bioavailability Enchancement. (2025, May 9). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Enhancing Solubility and Bioavailability with Nanotechnology. (2025, April 7). Pharmaceutical Technology. Retrieved March 29, 2026, from [Link]

  • Strategies for enhancing oral bioavailability of poorly soluble drugs. (2015). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. (2024, December 6). MDPI. Retrieved March 29, 2026, from [Link]

  • Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products. (2020). National Institutes of Health. Retrieved March 29, 2026, from [Link]

  • How can prodrugs improve PK profiles? (2025, May 29). Patsnap Synapse. Retrieved March 29, 2026, from [Link]

  • Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. (2026, February 12). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Prediction of Oral Bioavailability in Rats: Transferring Insights from in Vitro Correlations to (Deep) Machine Learning Models Using in Silico Model Outputs and Chemical Structure Parameters. (2019). ACS Publications. Retrieved March 29, 2026, from [Link]

  • The Prodrug Approach: A Successful Tool for Improving Drug Solubility. (2015). National Institutes of Health. Retrieved March 29, 2026, from [Link]

  • Current and Emerging Prodrug Strategies. (2025, June 17). ACS Publications. Retrieved March 29, 2026, from [Link]

  • Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. (2012). PubMed. Retrieved March 29, 2026, from [Link]

  • Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. (2011). PubMed. Retrieved March 29, 2026, from [Link]

  • Using in vitro and in vivo models to evaluate the oral bioavailability of nutraceuticals. (2015). PubMed. Retrieved March 29, 2026, from [Link]

  • Expression and function of efflux drug transporters in the intestine. (2006). PubMed. Retrieved March 29, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2022). National Institutes of Health. Retrieved March 29, 2026, from [Link]

  • discovery and SAR study of 1H-imidazo[4,5-h][12][18]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. (2015). Royal Society of Chemistry. Retrieved March 29, 2026, from [Link]

  • Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. (n.d.). ClinCalc. Retrieved March 29, 2026, from [Link]

  • Improving the Bio-Availability of Drugs Through Their Chemistry. (2015). American Pharmaceutical Review. Retrieved March 29, 2026, from [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][12][18]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2011). MIT Open Access Articles. Retrieved March 29, 2026, from [Link]

  • Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. (2023). PubMed. Retrieved March 29, 2026, from [Link]

  • Prioritizing oral bioavailability in drug development strategies. (2024). National Institutes of Health. Retrieved March 29, 2026, from [Link]

  • Medicinal Chemistry. (2023). Open Access Journals. Retrieved March 29, 2026, from [Link]

  • What are the factors affecting the bioavailability of oral drugs? (2025, May 21). Patsnap Synapse. Retrieved March 29, 2026, from [Link]

  • Heterocycles in Medicinal Chemistry III. (2026, February 14). National Institutes of Health. Retrieved March 29, 2026, from [Link]

  • Factors Influencing Oral Drug Absorption and Bioavailability. (2025, June 29). Walsh Medical Media. Retrieved March 29, 2026, from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2025, October 15). ResearchGate. Retrieved March 29, 2026, from [Link]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. (2022). PubMed. Retrieved March 29, 2026, from [Link]

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Technical Support Center: Refining Assay Conditions for 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers working with 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one. This guide provides in-depth troubleshooting and optimization strategies to help you develop robust and reliable assays. The 1,6-naphthyridin-2-one scaffold has been identified as a potent inhibitor of various enzymes, notably M. tuberculosis thymidylate kinase (Mtb TMK), making it a compound class of significant interest in drug discovery.[1][2]

This document is structured to address the most common challenges encountered when working with small molecule inhibitors, from fundamental solubility issues to subtle assay artifacts.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial questions.

Q1: What are the primary challenges I should anticipate when working with this compound? A: Based on its heterocyclic aromatic structure, the two most significant challenges are typically poor aqueous solubility and potential interference with optical assay readouts (fluorescence or luminescence).[3][4] Precipitation upon dilution into aqueous assay buffers is a common first hurdle.[5] Additionally, like many small molecules, it may exhibit autofluorescence or quenching properties that can confound results if not properly controlled for.[6][7][8]

Q2: How should I prepare my initial stock solution of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one? A: The compound should be dissolved in 100% anhydrous dimethyl sulfoxide (DMSO) to create a high-concentration stock, typically 10-20 mM.[3][9] Aliquot this stock into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can cause the compound to fall out of solution.[10][11] Before use, thaw the aliquot completely and vortex thoroughly to ensure it is fully redissolved.[11]

Q3: My compound precipitates when I add it to the aqueous assay buffer. What is the immediate fix? A: This phenomenon is often "solvent shock," where the compound crashes out of solution as the solvent polarity changes drastically from DMSO to aqueous buffer.[11][12] Immediate steps to try are:

  • Lower the final DMSO concentration: Keep the final DMSO percentage in your assay below 1%, and ideally below 0.5%, as higher concentrations can also impact enzyme activity.[5]

  • Use serial dilutions: Instead of a single large dilution, perform an intermediate dilution of your stock into assay buffer or a buffer/DMSO mix before the final dilution into the assay well.[5]

  • Improve mixing: Add the compound solution to the buffer dropwise while gently vortexing or stirring the buffer to promote rapid dispersion.[11]

Q4: What type of assay is suitable for this compound? A: Since the 1,6-naphthyridin-2-one scaffold has shown activity against kinases, a biochemical enzyme inhibition assay is a common starting point.[1] These can be fluorescence-based (e.g., Fluorescence Polarization, TR-FRET) or luminescence-based (e.g., ADP-Glo™).[13][14] The choice depends on the specific target and available instrumentation. Cell-based assays that measure downstream signaling events, such as phosphorylation, are also highly relevant.[15]

Section 2: Troubleshooting Guide: Compound Solubility

Poor solubility is a primary source of assay variability and artificially low potency measurements.[5] If a compound is not fully dissolved, its effective concentration is unknown, leading to inaccurate IC50 values.

Issue 1: Visible Precipitation in Assay Wells

You observe cloudiness, particulates, or a pellet after adding the compound to the assay plate.

Potential Cause Diagnostic Check Recommended Solution
Concentration Exceeds Solubility Limit The compound's concentration in the final assay buffer is higher than its maximum aqueous solubility.[5][12]Test a lower final concentration of the compound. Determine the maximum soluble concentration empirically.[11]
"Solvent Shock" Precipitation occurs immediately upon dilution of the DMSO stock into the aqueous buffer.[11]Perform serial dilutions. Add the compound to the buffer slowly while mixing. Pre-warming the buffer to 37°C can transiently increase solubility (ensure target protein is stable at this temperature).[5]
"Salting Out" Effect High concentrations of certain salts (e.g., phosphates) in the assay buffer can decrease the solubility of hydrophobic compounds.[5]Test alternative buffer systems with lower salt concentrations if compatible with the enzyme.
Compound Instability The compound degrades or aggregates over the course of a long incubation period.Reduce the assay incubation time. Check for time-dependent loss of signal in control wells containing only the compound and buffer.
Protocol: Kinetic Solubility Assessment

This protocol helps determine the maximum concentration at which your compound remains soluble in the assay buffer.

  • Prepare Compound Dilutions: In a clear 96-well plate, prepare a serial dilution of your compound in 100% DMSO, starting from your highest concentration (e.g., 10 mM).

  • Transfer to Assay Buffer: Transfer a small, fixed volume (e.g., 1 µL) of each DMSO dilution into a corresponding well of a new plate containing your final assay buffer (e.g., 99 µL). This maintains a constant final DMSO concentration.

  • Incubate and Read: Incubate the plate at your assay temperature for a set period (e.g., 30 minutes).

  • Measure Light Scatter: Read the plate on a nephelometer or a plate reader capable of measuring absorbance at a wavelength where the compound does not absorb (e.g., 600-700 nm).

  • Analyze: An increase in light scatter or absorbance compared to the vehicle (DMSO) control indicates precipitation. The highest concentration without a significant increase is your approximate kinetic solubility limit.

Solubility Enhancing Agents

If solubility remains an issue, consider modifying the assay buffer. Introduce these agents with caution and validate that they do not inhibit your enzyme of interest.

Agent Typical Concentration Mechanism & Considerations
Non-ionic Surfactants (e.g., Tween-20, Triton X-100)0.005% - 0.1% (v/v)Form micelles that can encapsulate hydrophobic compounds.[5] Can interfere with some fluorescence readouts or inhibit certain enzymes.
Bovine Serum Albumin (BSA) 0.01% - 0.1% (w/v)Acts as a "decoy" protein, preventing non-specific binding and aggregation.[16]
Co-solvents (e.g., Glycerol, PEG400)1% - 10% (v/v)Reduce the overall polarity of the aqueous solvent.[3] High concentrations can impact enzyme kinetics and stability.

Section 3: Troubleshooting Guide: Assay Signal Interference

Small molecules can directly interfere with assay detection methods, leading to false positives or false negatives.[7][9] It is critical to run counter-assays to identify and correct for these artifacts.

Workflow for Identifying Assay Interference

Caption: Workflow for diagnosing assay signal interference.

A. Fluorescence-Based Assays

Issue: False Positives due to Autofluorescence The test compound itself fluoresces at the same excitation/emission wavelengths as the assay's probe, artificially increasing the signal.[6][7]

  • Protocol: Autofluorescence Counter-Screen

    • In a black microplate, add the test compound at its final assay concentration to wells containing only the complete assay buffer (no enzyme or substrate).[8]

    • Include a vehicle control (e.g., DMSO in buffer).

    • Read the plate using the exact same instrument settings (gain, wavelengths) as the main enzymatic assay.[8]

    • Interpretation: If the signal in the compound wells is significantly higher (e.g., >3 standard deviations) than the vehicle control, the compound is autofluorescent. This background signal should be subtracted from the data in the main assay.[8]

Issue: False Negatives due to Fluorescence Quenching The test compound absorbs the excitation or emission light, reducing the detected signal (an "inner filter effect").[6][7][8]

  • Protocol: Quenching Counter-Screen

    • Prepare a solution of the fluorescent product of your enzymatic reaction at a concentration that gives a mid-to-high range signal.

    • In a black microplate, add the test compound at its final assay concentration to wells containing this fluorescent product solution.[8]

    • Include a vehicle control (fluorescent product + DMSO).

    • Read the plate using the standard assay settings.

    • Interpretation: If the signal in the compound wells is significantly lower than the vehicle control, the compound is a quencher. This may necessitate using a different fluorescent probe with red-shifted wavelengths or switching to an orthogonal assay format.[6]

B. Luminescence-Based Assays

Issue: Signal Modulation or Crosstalk The test compound can directly inhibit or stabilize the luciferase enzyme used in many luminescence assays (e.g., Kinase-Glo®, ADP-Glo™).[17] Additionally, very bright wells can bleed signal into adjacent wells, a phenomenon known as crosstalk.[18][19]

  • Protocol: Luciferase Interference Counter-Screen

    • In an opaque white microplate, add the test compound at its final assay concentration to wells containing assay buffer.[20]

    • Initiate the luminescent reaction by adding the detection reagent (containing luciferase and luciferin) directly to these wells.

    • Include positive (no compound) and negative (no ATP/substrate) controls.

    • Read luminescence immediately according to the kit protocol.

    • Interpretation: A significant decrease or increase in signal compared to the positive control indicates direct modulation of the luciferase enzyme.[17]

  • Mitigating Crosstalk:

    • Always use high-quality, opaque white plates designed for luminescence.[10][20]

    • If possible, leave an empty well between highly active and inactive samples.[18]

    • Some plate readers have software algorithms to correct for crosstalk.[18]

Section 4: Optimizing Biochemical (Enzyme) Assay Conditions

Once solubility and interference are addressed, the assay conditions must be optimized to ensure biological relevance and sensitivity to inhibition. The goal is to operate under initial velocity conditions, where the reaction rate is linear with respect to time and enzyme concentration.[21]

Workflow for Enzyme Assay Optimization

Caption: Systematic workflow for optimizing enzyme assay parameters.

Step 1: Enzyme and Substrate Titration
  • Enzyme Concentration: The amount of enzyme should be low enough to ensure the reaction remains in the linear phase for the duration of the experiment (i.e., less than 10-15% of the substrate is consumed).[21] Perform a time-course experiment at several different enzyme concentrations to find the optimal level.[21]

  • Substrate Concentration (Determining Km): The Michaelis constant (Km) is the substrate concentration at which the reaction velocity is half of Vmax.[22][23] Knowing the Km is crucial for setting the final assay conditions.[24]

    • To determine Km, measure the initial reaction velocity across a wide range of substrate concentrations (e.g., 0.1x to 10x the estimated Km).[23]

    • Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software.

    • For screening competitive inhibitors, use a substrate concentration at or just below the Km. This maximizes the assay's sensitivity to this inhibition modality.[21][24]

    • For uncompetitive inhibitors, a high substrate concentration (>>Km) is preferred.[24]

Step 2: Buffer and Incubation Conditions
  • Buffer pH and Composition: Enzyme activity is highly dependent on pH.[23] Consult the literature for the optimal pH for your target enzyme and confirm it experimentally. Ensure all buffer components are compatible and do not interfere with the assay.

  • Additives: Reagents like DTT may be required for enzyme stability, while detergents like Tween-20 can prevent aggregation.[5] Titrate these to find the lowest effective concentration.

  • Incubation Time and Temperature: Keep the incubation temperature constant.[21] The incubation time should be within the linear range determined in your initial time-course experiments.

Final Assay Validation (Z'-factor)

Once all conditions are set, validate the assay's robustness by calculating the Z'-factor. This metric assesses the separation between your positive (no inhibition) and negative (full inhibition or no enzyme) controls.

  • Run multiple replicates of your 100% activity control (e.g., vehicle only) and your 0% activity control (e.g., a known potent inhibitor or no enzyme).

  • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for high-throughput screening.

References

  • Biophysical Techniques and Assay Design for the Development of Small Molecule Inhibitors. (n.d.). Purdue University.
  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Avoiding Fluorescence Assay Interference—The Case for Diaphorase. Current Chemical Genomics, 4, 95–104. Retrieved from [Link]

  • Hampton, H. G., & Jackson, S. A. (2020). Fluorescence-based methods for measuring target interference by CRISPR-Cas systems. Methods in Enzymology, 631, 297–315. Retrieved from [Link]

  • Interference with Fluorescence and Absorbance. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Establishing assays and small molecule screening facilities for Drug discovery programs. (2011). New Biotechnology, 28(3), 247-253. Retrieved from [Link]

  • Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes. (2024). International Journal of Molecular Sciences, 25(14), 7609. Retrieved from [Link]

  • In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. (2025). Biomedicine & Pharmacotherapy, 189, 116035. Retrieved from [Link]

  • Development of A Cell-Based Assay to Identify Small Molecule Inhibitors of FGF23 Signaling. (2015). PLoS ONE, 10(10), e0140417. Retrieved from [Link]

  • In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. (2018). Frontiers in Oncology, 8, 389. Retrieved from [Link]

  • Common Challenges in Biochemical Assays and How to Overcome Them. (2025). BellBrook Labs. Retrieved from [Link]

  • What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? (2021). ResearchGate. Retrieved from [Link]

  • How to Minimize Luminescence Crosstalk for Precise Assay Results. (2024). Byonoy. Retrieved from [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. (2024). Bitesize Bio. Retrieved from [Link]

  • Three Factors That Can Hurt Your Assay Results. (2017). Promega Connections. Retrieved from [Link]

  • Assay Interference by Chemical Reactivity. (2015). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Basics of Enzymatic Assays for HTS. (2012). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Tips for Improved Luminescence Performance. (n.d.). Agilent. Retrieved from [Link]

  • A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. (2019). Journal of Visualized Experiments, (148). Retrieved from [Link]

  • Assay Troubleshooting. (n.d.). Molecular Biology. Retrieved from [Link]

  • Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. (2012). ACS Medicinal Chemistry Letters, 3(10), 808-811. Retrieved from [Link]

  • Optimizing Assay Development. (2019). Biocompare. Retrieved from [Link]

  • Aqueous Solubility Enhancement for Bioassays of Insoluble Inhibitors and QSPR Analysis: A TNF-α Study. (2018). SLAS DISCOVERY: Advancing Life Sciences R&D, 23(1), 88-100. Retrieved from [Link]

  • Exploratory Analysis of Kinetic Solubility Measurements of a Small Molecule Library. (2012). Pharmaceuticals, 5(3), 276-293. Retrieved from [Link]

  • Overcoming the Challenge of Poor Drug Solubility. (2025). Pharmaceutical Technology. Retrieved from [Link]

  • 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. (2022). Molecules, 27(1), 226. Retrieved from [Link]

  • Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors. (2015). Journal of Medicinal Chemistry, 58(2), 734-748. Retrieved from [Link]

  • Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][8][13]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. (2011). Journal of Medicinal Chemistry, 54(5), 1473-1480. Retrieved from [Link]

  • 1,6-Naphthyridin-7(6H)-ones: synthesis and optical properties. (2021). Organic & Biomolecular Chemistry, 19(4), 843-850. Retrieved from [Link]

  • Structure Guided Lead Generation for M. tuberculosis Thymidylate Kinase (Mtb TMK): Discovery of 3-Cyanopyridone and 1,6-Naphthyridin-2-one as Potent Inhibitors. (2015). Journal of Medicinal Chemistry, 58(2), 734-748. Retrieved from [Link]

  • Chem. Pharm. Bull. Vol. 71 No. 1. (2023). The Pharmaceutical Society of Japan. Retrieved from [Link]

  • The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. (2024). Molecules, 29(13), 3042. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Validation of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one as a Mycobacterium tuberculosis Thymidylate Kinase (Mtb TMK) Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Novel Anti-Tuberculosis Targets

The global health threat posed by Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis (TB), is exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains[1][2]. This escalating resistance necessitates the exploration of novel therapeutic targets and chemical scaffolds. One such promising target is the Mtb thymidylate kinase (Mtb TMK), an enzyme essential for the bacterium's DNA synthesis and survival[3][4]. Unlike many conventional anti-TB drugs that target the cell wall, inhibiting DNA replication offers a distinct mechanism of action[4][5].

This guide provides a comprehensive framework for the validation of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one, a representative of the novel 1,6-naphthyridin-2-one class of inhibitors, against Mtb TMK. These compounds were identified through innovative approaches like fragment-based lead generation, distinguishing them from traditional thymidine-like analogues[3][6]. We will delve into the scientific rationale behind the validation workflow, present detailed experimental protocols, and compare the candidate's performance against other known inhibitors, offering researchers a robust guide for their own drug discovery efforts.

The Target: Why Mtb Thymidylate Kinase is a Vulnerable Point

Mtb TMK is a pivotal enzyme in the DNA biosynthesis pathway. It catalyzes the phosphorylation of deoxythymidine monophosphate (dTMP) to deoxythymidine diphosphate (dTDP), which is subsequently converted to deoxythymidine triphosphate (dTTP), an essential precursor for DNA replication[7][8]. Inhibiting Mtb TMK effectively starves the bacterium of a critical DNA building block, leading to cessation of growth and cell death.

Several factors make Mtb TMK an attractive target for structure-based drug design:

  • Essentiality : The enzyme is indispensable for mycobacterial growth and survival[9].

  • Structural Divergence : There is low sequence homology (around 22%) between the mycobacterial and human TMK enzymes, creating an opportunity for developing selective inhibitors with potentially fewer off-target effects and lower host toxicity[8][10].

  • Druggability : The active site, particularly the TMP binding site, has been shown to be highly druggable, as evidenced by high hit rates in high-throughput screening campaigns[3].

Below is a diagram illustrating the role of Mtb TMK in the DNA synthesis pathway.

Mtb_TMK_Pathway cluster_pathway DNA Precursor Synthesis Pathway dTMP dTMP (deoxythymidine monophosphate) Mtb_TMK Mtb Thymidylate Kinase (TMK) (Target Enzyme) dTMP->Mtb_TMK Substrate dTDP dTDP (deoxythymidine diphosphate) NDPK Nucleoside Diphosphate Kinase (NDPK) dTDP->NDPK dTTP dTTP (deoxythymidine triphosphate) DNAPol DNA Polymerase dTTP->DNAPol DNA Bacterial DNA Mtb_TMK->dTDP Product NDPK->dTTP DNAPol->DNA Inhibitor 3-ethyl-7-(hydroxymethyl)- 1H-1,6-naphthyridin-2-one Inhibitor->Mtb_TMK Inhibition

Caption: Role of Mtb TMK in the DNA synthesis pathway.

A Multi-Tiered Validation Workflow

Validating a candidate inhibitor requires a systematic, multi-pronged approach that moves from the molecular level to the whole-cell level, while continuously assessing for potential toxicity. This ensures that a compound's enzymatic potency translates into effective antimycobacterial activity without harming the host.

The diagram below outlines the logical progression of experiments for validating a novel Mtb TMK inhibitor.

Validation_Workflow Start Candidate Compound (3-ethyl-7-(hydroxymethyl)- 1H-1,6-naphthyridin-2-one) Biochem Tier 1: Biochemical Validation (In Vitro Enzymatic Assay) Start->Biochem Does it inhibit the target enzyme? WholeCell Tier 2: Whole-Cell Validation (Mtb Growth Inhibition Assay) Biochem->WholeCell Potent? (Low IC50) Conclusion Lead Candidate Profile (Potency, Efficacy, Safety) Biochem->Conclusion IC50 Data Cytotox Tier 3: Selectivity & Safety (Mammalian Cell Cytotoxicity Assay) WholeCell->Cytotox Active? (Low MIC) WholeCell->Conclusion MIC Data Cytotox->Conclusion Safe? (High CC50) Cytotox->Conclusion CC50 & Selectivity Index

Caption: A streamlined workflow for inhibitor validation.

This workflow ensures a resource-efficient and logical progression. A compound that fails at an early tier (e.g., poor enzymatic inhibition) may not warrant the resources for later-stage, more complex assays like whole-cell screening.

Comparative Analysis: Performance Benchmarking

A key aspect of validation is understanding how a new compound performs relative to existing inhibitors. The 1,6-naphthyridin-2-one scaffold emerged from efforts to find novel, non-thymidine-like cores[3][6]. The table below compares representative compounds from this and other classes against Mtb TMK.

Inhibitor ClassRepresentative CompoundMtb TMK IC₅₀Mtb MICCytotoxicity (CC₅₀)Reference
1,6-Naphthyridin-2-one Optimized Naphthyridinone~200 nM> 32 µg/mL (initially)Not Reported[3][6]
3-Cyanopyridone Optimized Sulfone DerivativeSingle-digit nMLow µMNot Reported[3][6]
Thymidine Analogue 5'-modified ThymidineMicromolar rangeNot ReportedNot Reported[11]
Hit-TKI1 Analogue 1-(1-((4-(3-Chlorophenoxy)quinolin-2-yl)methyl)piperidin-4-yl)-5-methylpyrimidine-2,4(1H,3H)-dioneMicromolar rangeNot ReportedNot Reported[1]

Note: Specific data for 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is proprietary to initial discovery efforts; data for the optimized class representative is shown. A significant challenge noted for potent enzymatic inhibitors, including early naphthyridinones, is translating that potency into whole-cell activity (high MIC values), often attributed to poor permeability across the complex mycobacterial cell wall[3][12].

Detailed Experimental Protocols

The following protocols are foundational for executing the validation workflow. They are designed to be self-validating by including appropriate positive and negative controls.

Protocol 1: Mtb TMK Enzymatic Inhibition Assay (Coupled Lactate Dehydrogenase/Pyruvate Kinase Assay)

Rationale: This assay provides a direct measure of the compound's ability to inhibit the Mtb TMK enzyme. It is a continuous, spectrophotometric assay that couples the production of ADP (a product of the TMK reaction) to the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm. This method is highly adaptable for high-throughput screening[13].

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 1 mM DTT.

    • Enzyme Mix: Recombinant purified Mtb TMK, Pyruvate Kinase (PK), and Lactate Dehydrogenase (LDH) in assay buffer.

    • Substrate Mix: ATP, dTMP, phosphoenolpyruvate (PEP), and NADH in assay buffer.

    • Test Compound: 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one, serially diluted in 100% DMSO.

    • Positive Control: A known Mtb TMK inhibitor (if available) or no enzyme control.

    • Negative Control: DMSO (vehicle).

  • Assay Procedure (96-well UV-transparent plate):

    • To each well, add 2 µL of the test compound dilution or control (DMSO).

    • Add 178 µL of a master mix containing assay buffer, enzyme mix, PEP, and NADH.

    • Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the substrate mix (containing ATP and dTMP).

    • Immediately place the plate in a spectrophotometer pre-set to 37°C.

    • Monitor the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH oxidation) for each well.

    • Normalize the rates relative to the DMSO control (0% inhibition) and no enzyme control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis

Rationale: This whole-cell assay determines the minimum concentration of the compound required to inhibit the visible growth of M. tuberculosis. It is a critical step to confirm that the compound can penetrate the mycobacterial cell wall and exert its effect in a biological context. The Microplate Alamar Blue Assay (MABA) is a widely used colorimetric method that is faster and higher-throughput than traditional agar-based methods[14].

Step-by-Step Methodology:

  • Reagent and Culture Preparation:

    • Culture Medium: Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

    • M. tuberculosis H37Rv culture grown to mid-log phase (OD₆₀₀ ~0.5-0.8).

    • Test Compound: Serially diluted in DMSO.

    • Positive Control: Rifampicin or Isoniazid.

    • Negative Control: DMSO (vehicle) and media-only wells.

    • Alamar Blue Reagent.

  • Assay Procedure (Sterile 96-well plate):

    • Add 100 µL of supplemented 7H9 broth to all wells.

    • Add 2 µL of the serially diluted test compound or controls to the appropriate wells.

    • Prepare the bacterial inoculum by diluting the mid-log phase culture to ~1 x 10⁵ CFU/mL in 7H9 broth.

    • Add 100 µL of the inoculum to each well (except media-only controls).

    • Seal the plate with a breathable seal or in a secondary container and incubate at 37°C for 5-7 days.

    • After incubation, add 20 µL of Alamar Blue reagent to each well.

    • Re-incubate for 16-24 hours.

  • Data Analysis:

    • Observe the color change. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth[14].

    • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink[14].

    • For a quantitative result, fluorescence can be read (excitation 560 nm, emission 590 nm).

Protocol 3: Mammalian Cell Cytotoxicity Assay (MTT Assay)

Rationale: It is crucial to ensure that the inhibitor is selective for the bacterial target and not generally toxic to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases[15][16].

Step-by-Step Methodology:

  • Reagent and Cell Preparation:

    • Cell Line: A relevant mammalian cell line, such as HepG2 (human liver carcinoma) or A549 (human lung carcinoma).

    • Culture Medium: Appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).

    • Test Compound: Serially diluted in culture medium.

    • Positive Control: Doxorubicin or another known cytotoxic agent.

    • Negative Control: Vehicle (medium with equivalent DMSO concentration).

    • MTT Reagent (5 mg/mL in PBS) and Solubilization Solution (e.g., acidified isopropanol or DMSO).

  • Assay Procedure (Sterile 96-well plate):

    • Seed the wells with cells at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

    • Remove the medium and add 100 µL of medium containing the serially diluted test compound or controls.

    • Incubate for 48-72 hours.

    • Add 10 µL of MTT reagent to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to determine the CC₅₀ (50% cytotoxic concentration).

    • Calculate the Selectivity Index (SI) as CC₅₀ / MIC. An SI > 10 is generally considered a promising indicator of selective activity.

Conclusion and Future Outlook

The validation of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one as an Mtb TMK inhibitor represents a structured journey from target-based activity to whole-cell efficacy and safety profiling. The 1,6-naphthyridin-2-one scaffold is a promising starting point, demonstrating potent enzymatic inhibition[3][6]. The primary challenge, common in Mtb drug discovery, is bridging the gap between high enzymatic potency (low IC₅₀) and effective whole-cell activity (low MIC). This discrepancy often points to issues with compound uptake or efflux by the bacterium[9][12].

Future efforts should focus on structure-activity relationship (SAR) studies to modify the scaffold, aiming to improve its physicochemical properties for better penetration of the complex, lipid-rich mycobacterial cell wall. Conjugating the inhibitor with motifs known to facilitate mycobacterial uptake could be a viable strategy[9]. The comprehensive validation workflow detailed in this guide provides the necessary tools for researchers to systematically evaluate such next-generation analogues, bringing us one step closer to developing novel, effective treatments for tuberculosis.

References

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  • Venugopala, K. N., et al. (2022). The representative scaffold of Mycobacterium tuberculosis thymidylate kinase inhibitors. ResearchGate.[Link]

  • Cytotoxicity assay in mammalian cells. (n.d.). ResearchGate.[Link]

  • Singh, S., et al. (2018). Identification of Mycobacterium tuberculosis BioA inhibitors by using structure-based virtual screening. Drug Design, Development and Therapy.[Link]

  • Szamosvári, D., et al. (2021). Novel Assay Platform to Evaluate Intracellular Killing of Mycobacterium tuberculosis: In Vitro and In Vivo Validation. Frontiers in Cellular and Infection Microbiology.[Link]

  • Derrick, S. C., et al. (2011). Development of a Murine Mycobacterial Growth Inhibition Assay for Evaluating Vaccines against Mycobacterium tuberculosis. Clinical and Vaccine Immunology.[Link]

  • Unissa, A. N., & Hanna, L. E. (2022). Mechanisms and Action of Drug Resistance on Mycobacterium tuberculosis. IntechOpen.[Link]

  • Cook, G. M., et al. (2017). A simple assay for inhibitors of mycobacterial oxidative phosphorylation. Journal of Biological Chemistry.[Link]

  • Waman, Y. V., et al. (2015). Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors. PubMed.[Link]

  • Li, W., et al. (2022). Escape Mechanisms of Mycobacterium Tuberculosis. Encyclopedia.pub.[Link]

  • Chikhale, R. V., et al. (2024). Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies. Journal of Molecular Modeling.[Link]

  • The pathogenic mechanism of Mycobacterium tuberculosis: implication for new drug development. (2019). ResearchGate.[Link]

  • Iriepa, I., et al. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules.[Link]

  • Santiago, A. S., et al. (2020). Mycobacterium tuberculosis Shikimate Pathway Enzymes as Targets for the Rational Design of Anti-Tuberculosis Drugs. Pharmaceuticals.[Link]

  • Wesołowska, O., et al. (2024). Molecular insight into thymoquinone mechanism of action against Mycobacterium tuberculosis. Frontiers in Microbiology.[Link]

  • Sun, H., et al. (2022). Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Kumar, P., et al. (2016). Development of a one-pot assay for screening and identification of Mur pathway inhibitors in Mycobacterium tuberculosis. ResearchGate.[Link]

  • Kumar, P., et al. (2021). Identification of novel mycobacterium tuberculosis leucyl-tRNA synthetase inhibitor using a knowledge-based computational screening approach. PeerJ.[Link]

  • Identification of mycobacterial Thymidylate kinase inhibitors: a comprehensive pharmacophore, machine learning, molecular docking, and molecular dynamics simulation studies. (2024). ResearchGate.[Link]

  • Favrot, L., et al. (2013). Mechanism of inhibition of Mycobacterium tuberculosis antigen 85 by ebselen. Nature Communications.[Link]

  • Enzymatic activity is dispensable to mediate mycobacterial growth inhibition. (n.d.). ResearchGate.[Link]

  • Decker, M., et al. (2010). Synthesis and biological evaluation of 8-hydroxy-2,7-naphthyridin-2-ium salts as novel inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). MedChemComm.[Link]

  • ChemInform Abstract: Synthesis, Structure, and Pharmacological Screening of 2,7-Naphthyridine Derivatives. (2015). ResearchGate.[Link]

  • Al-Ostath, M. I., et al. (2025). Synthesis, Characterization, and Docking Studies of Some New Chalcone Derivatives to Alleviate Skin Damage Due to UV Light. Molecules.[Link]

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3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one vs other PARP inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The compound 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one (and its structural isomers, such as the 1,5-naphthyridin-2-one core) represents a critical pharmacophore and synthetic intermediate in the development of next-generation, highly selective Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors[1]. The most clinically advanced derivative of this chemical class is Saruparib (AZD5305) [2].

For over a decade, first-generation PARP inhibitors (e.g., Olaparib, Talazoparib, Niraparib) have successfully exploited synthetic lethality in tumors with homologous recombination deficiency (HRD), such as BRCA1/2-mutated cancers. However, these legacy drugs are dual PARP1/2 inhibitors[3]. While PARP1 inhibition drives the anti-tumor efficacy via DNA trapping and replication fork collapse, the unintended inhibition of PARP2 disrupts erythropoiesis and hematopoietic stem cell survival, leading to dose-limiting hematological toxicities (anemia, neutropenia)[4].

This guide provides an in-depth technical comparison between the naphthyridin-2-one inhibitor class and classical first-generation PARP inhibitors, detailing the structural causality of their selectivity, quantitative performance, and the self-validating experimental workflows required to evaluate them.

Structural Causality: Overcoming the PARP1/2 Homology Barrier

The catalytic domains of PARP1 and PARP2 share high sequence homology, making selective inhibition notoriously difficult. First-generation inhibitors utilize a phthalazinone (Olaparib) or phthalazine (Talazoparib) core that forms conserved hydrogen bonds with Gly863 in PARP1 (Gly429 in PARP2), locking the enzymes in a non-selective manner[3].

The naphthyridin-2-one core breaks this paradigm. By leveraging a unique steric profile and an optimized hydrogen-bonding network, this scaffold exclusively accommodates the subtle conformational differences in the PARP1 active site[2]. Consequently, derivatives like AZD5305 achieve an unprecedented ~500-fold selectivity for PARP1 over PARP2, effectively decoupling targeted anti-tumor efficacy from PARP2-mediated bone marrow toxicity[4].

MOA Naph Naphthyridin-2-one Core (e.g., AZD5305) PARP1 PARP1 Inhibition & DNA Trapping Naph->PARP1 Highly Selective FirstGen First-Gen PARPi (Olaparib, Talazoparib) FirstGen->PARP1 Potent PARP2 PARP2 Inhibition & DNA Trapping FirstGen->PARP2 Potent Efficacy Synthetic Lethality in HRD Cancers PARP1->Efficacy Tox Hematological Toxicity (Anemia, Neutropenia) PARP2->Tox

Mechanistic divergence of selective PARP1 trapping vs dual PARP1/2 inhibition.

Quantitative Data Comparison

The following table synthesizes the biochemical and cellular profiles of the naphthyridin-2-one derivative (AZD5305) against standard-of-care PARP inhibitors.

Inhibitor ClassRepresentative CompoundPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Selectivity Ratio (PARP1 vs PARP2)DNA Trapping Profile
Naphthyridin-2-one Saruparib (AZD5305)3.01400~466x (PARP1 Selective) PARP1 exclusive
Phthalazinone Olaparib5.01.00.2x (Slight PARP2 pref.)PARP1 & PARP2
Phthalazine Talazoparib0.570.170.3x (Slight PARP2 pref.)PARP1 & PARP2

Data aggregated from standardized biochemical assays[3][4][5][6]. Note: Talazoparib is the most potent absolute trapper, but lacks any selectivity, leading to a narrow therapeutic index[7].

Experimental Methodologies: Self-Validating Protocols

To accurately benchmark the naphthyridin-2-one core against legacy inhibitors, researchers must deploy assays that avoid common enzymology pitfalls (such as the tight-binding limit) and differentiate between simple catalytic inhibition and physical DNA trapping.

Protocol 1: Ultra-Sensitive Biochemical PARP1/2 Inhibition Assay

Causality: Standard colorimetric PARP assays often use enzyme concentrations that exceed the inhibitor's Ki​ , masking true potency differences (the tight-binding limit)[3]. This protocol utilizes ultra-low enzyme concentrations and highly sensitive fluorescent NAD+ analogs to capture true nanomolar/picomolar selectivity.

  • Reagent Preparation: Prepare recombinant human PARP1 (0.5 nM final) and PARP2 (0.5 nM final) in assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Dispense the naphthyridin-2-one derivative (and Olaparib control) in a 12-point, 3-fold dilution series (from 10 µM to 0.05 nM) into a 384-well microplate.

  • Enzyme Incubation: Add the PARP1 or PARP2 enzyme to the respective wells. Self-Validation Step: Include wells with no enzyme (background control) and no inhibitor (max activity control). Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add activated DNA (10 µg/mL) and a fluorescent NAD+ analog mixture (e.g., 100 nM final).

  • Quantification: Measure fluorescence polarization or time-resolved fluorescence resonance energy transfer (TR-FRET) after 1 hour. Calculate IC₅₀ using a four-parameter logistic curve fit.

Protocol 2: Chromatin-Bound PARP Trapping Assay (Cellular)

Causality: Total intracellular PARP levels do not correlate with toxicity or efficacy; only the PARP physically trapped on the chromatin drives replication fork collapse[4]. This protocol uses a detergent pre-extraction step to wash away unbound PARP prior to fixation.

  • Cell Seeding & Treatment: Seed A549 wild-type cells, alongside isogenic PARP1-KO and PARP2-KO A549 cells (Self-Validation Step: KOs ensure antibody specificity and confirm trapping selectivity). Treat with compounds (0.1 nM to 10 µM) for 2 hours.

  • In Situ Pre-Extraction: Aspirate media and gently wash cells with a cytoskeletal (CSK) buffer containing 0.5% Triton X-100 for 5 minutes on ice. Causality: This selectively permeabilizes the membrane and extracts all soluble, non-trapped PARP1/2, leaving only the drug-stabilized PARP-DNA complexes bound to the nuclear matrix.

  • Fixation: Immediately fix the remaining chromatin structures using 4% paraformaldehyde (PFA) for 15 minutes at room temperature.

  • Immunofluorescence: Block with 5% BSA, then incubate with highly specific primary antibodies against PARP1 and PARP2, followed by fluorophore-conjugated secondary antibodies and DAPI (nuclear counterstain).

  • High-Content Imaging: Image plates using a high-content confocal screening system. Quantify the mean nuclear fluorescence intensity of PARP1 and PARP2 per cell to determine the trapping EC₅₀.

Workflow Step1 Cell Culture & Drug Treatment (Isogenic PARP1/2 KO vs WT) Step2 In Situ Pre-Extraction (Triton X-100 Wash) Step1->Step2 Step3 Fixation & Immunofluorescence (Anti-PARP1 / Anti-PARP2) Step2->Step3 Step4 High-Content Imaging (Quantify Chromatin-Bound PARP) Step3->Step4 Step5 Data Analysis (Trapping EC50 Determination) Step4->Step5

Workflow for quantifying chromatin-bound PARP1/2 trapping via immunofluorescence.

References

  • [1] European Patent Office. EP4225314A1 - Combination of antibody-drug conjugate and parp1 selective inhibitor. Google Patents. Available at:

  • [4] Johannes, J.W., et al. (2022). Preclinical Characterization of AZD5305, A Next-Generation, Highly Selective PARP1 Inhibitor and Trapper. Clinical Cancer Research - AACR Journals. Available at:[Link]

  • [2] Johannes, J.W., et al. (2021). Discovery of 5-{4-[(7-Ethyl-6-oxo-5,6-dihydro-1,5-naphthyridin-3-yl)methyl]piperazin-1-yl}- N-methylpyridine-2-carboxamide (AZD5305): A PARP1-DNA Trapper with High Selectivity for PARP1 over PARP2 and Other PARPs. Journal of Medicinal Chemistry (PubMed). Available at:[Link]

  • [7] Theranostics. (2017). Sustained Release Talazoparib Implants for Localized Treatment of BRCA1-deficient Breast Cancer. Available at:[Link]

  • [3] Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

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Cross-Reactivity and Selectivity Profiling of 1,6-Naphthyridin-2-one Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 1,6-naphthyridin-2-one scaffold is a privileged structure in medicinal chemistry, frequently utilized to target kinases and nucleotide-binding proteins. Because its unsubstituted lactam functional group mimics the pyrimidine ring of endogenous nucleosides (like thymidine) or the adenine core of ATP, it inherently risks cross-reactivity with a broad spectrum of human orthologs[1].

For instance, in the development of anti-tubercular agents targeting Mycobacterium tuberculosis thymidylate kinase (Mtb TMK), the primary challenge is avoiding the inhibition of human TMK, which shares significant active site homology[2]. Similarly, derivatives like Torin 2 (a benzo[h][1,6]naphthyridin-2-one) are potent mTOR inhibitors but require rigorous profiling to mitigate off-target binding to the closely related PI3K family[3][4]. Recently, the scaffold has also been adapted for selective SMARCA2 inhibition, necessitating strict selectivity over the SMARCA4 paralog to avoid generalized epigenetic toxicity[5].

This guide provides an objective comparison of 1,6-naphthyridin-2-one derivatives against alternative scaffolds and outlines self-validating experimental protocols for rigorous cross-reactivity profiling.

The Mechanistic Basis of Cross-Reactivity

To engineer selectivity, we must first understand the causality behind off-target binding. The 1,6-naphthyridin-2-one core anchors itself in the hinge region of kinases or the nucleoside pocket of TMK via critical hydrogen bonds[1]. Selectivity is achieved by exploiting subtle steric and electronic differences between the target and off-target active sites.

For example, overlaying the human TMK structure with the Mtb TMK-inhibitor complex demonstrates that specific aryl ring substitutions on the 1,6-naphthyridin-2-one core clash with the tighter binding pocket of the human ortholog, effectively abolishing cross-reactivity[6]. In the kinase space, palladium-catalyzed cross-coupling at the C7 position introduces amino groups that dictate specific hinge-region hydrogen bonding, steering the molecule toward mTOR and away from PI3K.

Pathway Core 1,6-Naphthyridin-2-one Core Scaffold Sub1 Aryl Ring Substitution (Steric Bulking) Core->Sub1 Structure-Guided Design Sub2 C7-Amination (H-Bond Donors) Core->Sub2 Chemical Transformation Target1 Mtb TMK (Target) Sub1->Target1 Tolerated in Active Site Off1 Human TMK (Off-Target) Sub1->Off1 Steric Clash (Selectivity) Target2 mTOR / SMARCA2 (Target) Sub2->Target2 Specific Hinge Binding Off2 PI3K / SMARCA4 (Off-Target) Sub2->Off2 Poor Pocket Fit

Structural modifications of 1,6-naphthyridin-2-ones dictating target selectivity.

Comparative Performance & Selectivity Data

To contextualize the performance of 1,6-naphthyridin-2-ones, the table below summarizes quantitative selectivity data derived from recent structure-guided optimization campaigns against alternative scaffolds.

Compound ScaffoldPrimary TargetKey Off-TargetSelectivity Strategy & PerformanceReference
1,6-Naphthyridin-2-one (Optimized Lead)Mtb TMKHuman TMKHigh Selectivity: Exploits steric clashes in the human TMK active site. Potency driven from 500 μM to 200 nM via fragment-based lead generation.[2][6]
3-Cyanopyridone (Alternative)Mtb TMKHuman TMKModerate/High Selectivity: Single-digit nanomolar potency. The R1 aryl ring is not tolerated in human TMK, providing a selectivity window.[2][6]
Benzo[h][1,6]naphthyridin-2-one (Torin 2)mTORPI3K / DNA-PKTargeted Selectivity: 800-fold selective for mTOR over PI3K, achieved via specific 3-(trifluoromethyl)phenyl and 6-aminopyridin-3-yl substitutions.[3][4]
Tetrahydropyrimidinones (Alternative)Mtb TMKHuman KinasesLow/Moderate Selectivity: Exhibits modest anti-TB activity (128 µg/mL). Lacks the rigid hinge-binding geometry of naphthyridinones.[1]

Experimental Methodologies for Cross-Reactivity Profiling

Achieving the selectivity profiles outlined above requires a self-validating experimental cascade. As an application scientist, I emphasize that protocols must not only measure affinity but also confirm the mechanism of selectivity. Below are the field-proven methodologies for profiling 1,6-naphthyridin-2-one cross-reactivity.

Protocol 1: High-Throughput NMR-Based Fragment Screening & Deconvolution

Causality: NMR fragment screening is highly sensitive to weak, transient interactions ( Kd​ in the mM range), making it ideal for detecting low-affinity off-target binding that biochemical assays might miss[2].

  • Target Preparation: Express and purify both the primary target (e.g., Mtb TMK) and the off-target ortholog (e.g., Human TMK). Ensure proteins are in a stable buffer (e.g., HEPES pH 7.5, 50 mM NaCl) to prevent aggregation-induced false positives.

  • Ligand Observation (WaterLOGSY): Prepare mixtures of 1,6-naphthyridin-2-one fragments. Use WaterLOGSY NMR, which differentiates binders from non-binders based on NOE transfer from bulk water.

    • Self-Validation Step: Include a known non-binding reference compound in the mixture; it must show an inverted signal compared to true binders to validate the phase of the spectrum.

  • Hit Deconvolution: For mixtures showing binding, test individual compounds to determine the dissociation constant ( Kd​ ) against both the target and off-target[6]. Calculate the selectivity fold ( Kd(off−target)​/Kd(target)​ ).

Protocol 2: Orthogonal Biochemical IC50 Profiling

Causality: While NMR confirms physical binding, a biochemical assay is required to prove functional enzymatic inhibition and quantify the therapeutic window.

  • Substrate Standardization: Set the concentration of the natural substrate (e.g., ATP or TMP) exactly at its Michaelis constant ( Km​ ). Why? This sensitizes the assay to competitive inhibitors and ensures that IC50​ values are directly comparable across different targets (e.g., mTOR vs. PI3K) regardless of their distinct intrinsic substrate affinities.

  • Coupled Photometric Assay: For TMK activity, utilize a pyruvate kinase/lactate dehydrogenase coupling system. Monitor the decrease in absorbance at 334 nm as NADH is oxidized to NAD+[7].

  • Data Analysis & Control: Calculate the IC50​ using non-linear regression.

    • Self-Validation Step: Run a pan-kinase inhibitor (e.g., staurosporine) alongside the 1,6-naphthyridin-2-one derivatives. The pan-inhibitor must yield nearly identical IC50​ s across orthologs, proving the assay's dynamic range is capable of detecting non-selective binding.

Workflow S1 NMR Fragment Screening S2 Hit Deconvolution & Kd Profiling S1->S2 Identify Binders S3 Orthogonal IC50 (Human vs Mtb) S2->S3 Biochemical Assay S4 X-Ray Co-Crystal Validation S3->S4 Structural Proof S5 Lead Selection (High Selectivity) S4->S5 Optimize SAR

Self-validating experimental workflow for evaluating cross-reactivity.

Conclusion

The 1,6-naphthyridin-2-one scaffold offers immense potential for developing potent inhibitors across infectious diseases and oncology. However, its structural similarity to endogenous nucleosides demands rigorous cross-reactivity profiling. By combining structure-guided design (such as exploiting steric clashes via aryl substitutions) with a robust, self-validating experimental workflow of NMR and biochemical assays, researchers can successfully navigate the selectivity challenges inherent to this privileged chemical space.

References

  • [2] Structure Guided Lead Generation for M. tuberculosis Thymidylate Kinase (Mtb TMK): Discovery of 3-Cyanopyridone and 1,6-Naphthyridin-2-one as Potent Inhibitors. Journal of Medicinal Chemistry - ACS Publications. 2

  • [6] Structure Guided Lead Generation for M. tuberculosis Thymidylate Kinase (Mtb TMK): Discovery of 3-Cyanopyridone and 1,6-Naphthyridin-2-one as Potent Inhibitors (Selectivity Analysis). Journal of Medicinal Chemistry. 6

  • [3] 9-(6-Aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo(h)(1,6)naphthyridin-2(1H)-one | CID 51358113 (Torin 2). PubChem.3

  • 7-Amino-1,6-naphthyridin-2(1H)-one. Benchchem.

  • [7] 1-(Piperidin-3-yl)thymine amides as inhibitors of M. tuberculosis thymidylate kinase. Taylor & Francis. 7

  • [5] WO2025008060A1 - 1,6-naphthridine compounds as smarca2 inhibitors useful for the treatment of smarca4 deficient cancers. Google Patents. 5

  • [4] torin 2 | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. 4

  • [1] In silico Design and Synthesis of Tetrahydropyrimidinones and Tetrahydropyrimidinethiones as Potential Thymidylate Kinase Inhibitors Exerting Anti-TB Activity Against Mycobacterium tuberculosis. PMC. 1

Sources

A Comparative Analysis of 1,6-Naphthyridin-2-one and 1,5-Naphthyridin-2-one Scaffolds for Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, naphthyridinones represent a class of "privileged scaffolds"—core structures that are capable of binding to a variety of biological targets and exhibiting a wide range of pharmacological activities.[1][2][3] Among the various isomers, the 1,6- and 1,5-naphthyridin-2-one cores have emerged as particularly fruitful starting points for the development of novel therapeutics. The seemingly subtle difference in the placement of one nitrogen atom profoundly influences the electronic properties, synthetic accessibility, and ultimately, the biological applications of these scaffolds.

This guide provides a comparative analysis of the 1,6-naphthyridin-2-one and 1,5-naphthyridin-2-one scaffolds, offering insights into their distinct structural features, synthetic strategies, and therapeutic potential to aid researchers in the strategic selection and design of new drug candidates.

Structural and Electronic Properties: A Tale of Two Isomers

The core difference between the 1,6- and 1,5-naphthyridin-2-one scaffolds lies in the position of the non-annulated nitrogen atom. This variation has significant implications for the molecule's dipole moment, hydrogen bonding capabilities, and overall electron distribution, which in turn dictates its interaction with biological targets.

  • 1,6-Naphthyridin-2-one: The nitrogen at the 6-position is located opposite the pyridone ring. This arrangement results in a unique electronic distribution that has been exploited for a range of applications.

  • 1,5-Naphthyridin-2-one: The nitrogen at the 5-position is adjacent to the fused ring system. This proximity can influence the aromaticity and reactivity of the neighboring rings.

The differential placement of the nitrogen atom also affects the potential for substitution and the vectors for library diversification.

Scaffolds cluster_16 1,6-Naphthyridin-2-one cluster_15 1,5-Naphthyridin-2-one 1,6-naphthyridin-2-one 1,5-naphthyridin-2-one

Figure 1. Chemical structures of the isomeric scaffolds.

Synthesis: Divergent Pathways to the Core

The synthetic routes to 1,6- and 1,5-naphthyridin-2-ones are distinct, reflecting the different starting materials and cyclization strategies required for their construction.

Synthesis of 1,6-Naphthyridin-2-one

The synthesis of the 1,6-naphthyridin-2-one scaffold can be broadly categorized into two approaches: construction from a preformed pyridine or from a preformed pyridone.[2][4] A common strategy involves the use of substituted pyridines as starting materials. For instance, a multi-step synthesis starting from 4,6-dichloro-3-pyridinecarboxylate can yield the 1,6-naphthyridin-2(1H)-one core.[2] Another versatile method involves the reaction of 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile with N,N-dimethylformamide dimethyl acetal, followed by cyclization with ammonium acetate.[5]

Experimental Protocol: Synthesis via Pyridone Intermediate [5]

  • Step 1: Enamine Formation: 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile is reacted with N,N-dimethylformamide dimethyl acetal to form the corresponding enamine.

  • Step 2: Cyclization: The resulting enamine is treated with ammonium acetate in a suitable solvent and heated to effect cyclization to the 1,6-naphthyridine ring system.

  • Step 3: Hydrolysis and Decarboxylation: The nitrile group is hydrolyzed to a carboxylic acid, which is then thermally decarboxylated to yield the 5-methyl-1,6-naphthyridin-2(1H)-one.

synthesis_16 start 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile step1 React with N,N-dimethylformamide dimethyl acetal start->step1 intermediate1 Enamine intermediate step1->intermediate1 step2 Cyclize with Ammonium Acetate intermediate1->step2 intermediate2 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile step2->intermediate2 step3 Hydrolysis intermediate2->step3 intermediate3 Carboxylic acid intermediate step3->intermediate3 step4 Thermal decarboxylation intermediate3->step4 product 5-methyl-1,6-naphthyridin-2(1H)-one step4->product

Figure 2. Workflow for the synthesis of a 1,6-naphthyridin-2-one derivative.
Synthesis of 1,5-Naphthyridin-2-one

The synthesis of the 1,5-naphthyridine core often relies on classical named reactions such as the Skraup or Friedländer synthesis, starting from 3-aminopyridines.[6][7] For the 1,5-naphthyridin-2-one scaffold specifically, a common approach is the condensation of a substituted 3-aminopyridine with a β-keto ester, followed by cyclization. Fused 1,5-naphthyridin-2-ones can also be prepared via a Semmler-Wolff transposition of oximes.[8]

Experimental Protocol: Friedländer-type Synthesis

  • Step 1: Condensation: A substituted 3-aminopyridine is condensed with an appropriate β-keto ester (e.g., ethyl acetoacetate) under acidic or basic conditions.

  • Step 2: Cyclization: The resulting intermediate is heated, often in a high-boiling solvent such as Dowtherm A, to induce cyclization and formation of the pyridone ring.

  • Step 3: Purification: The crude product is purified by recrystallization or chromatography to yield the desired 1,5-naphthyridin-2-one derivative.

synthesis_15 start 3-Aminopyridine derivative step1 Condensation start->step1 reagent β-keto ester reagent->step1 intermediate1 Enamine intermediate step1->intermediate1 step2 Thermal Cyclization intermediate1->step2 product 1,5-Naphthyridin-2-one derivative step2->product

Figure 3. General workflow for the synthesis of a 1,5-naphthyridin-2-one derivative.

Comparative Pharmacological Profiles

While both scaffolds are versatile, they have been explored for somewhat different therapeutic applications, highlighting the influence of the nitrogen position on target recognition.

Scaffold Primary Therapeutic Areas Key Biological Targets Representative Examples/Studies
1,6-Naphthyridin-2-one Oncology, Cardiovascular DiseasesKinase inhibitors (e.g., FGFR4, c-Met), various receptorsFGFR4 inhibitors for hepatocellular carcinoma[9], c-Met kinase inhibitors[10], compounds for cardiovascular diseases.[4]
1,5-Naphthyridin-2-one Oncology, Infectious Diseases, InflammationTopoisomerase I, ALK5, HIV-1 Integrase, various kinasesTopoisomerase I inhibitors[11], ALK5 inhibitors for fibrotic diseases[12], antimalarial agents[13], anti-tuberculosis agents.[14]
1,6-Naphthyridin-2-one: A Scaffold for Kinase Inhibition

A significant body of research on 1,6-naphthyridin-2-ones has focused on their development as kinase inhibitors.[10][15] For example, a series of derivatives were designed as potent and selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4) for the treatment of hepatocellular carcinoma.[9] The scaffold's geometry and substitution possibilities allow for precise interactions with the ATP-binding pocket of various kinases. Structure-activity relationship (SAR) studies have shown that substituents at the N1, C3, and C7 positions are crucial for modulating potency and selectivity.[4][10]

1,5-Naphthyridin-2-one: A Versatile Pharmacophore

The 1,5-naphthyridin-2-one scaffold has demonstrated a broader range of biological activities. It is the core of compounds developed as inhibitors of the Transforming Growth Factor-beta (TGF-β) Type I receptor (ALK5), with potential applications in treating fibrotic diseases.[12] Additionally, derivatives of this scaffold have shown potent activity as anticancer agents by targeting Topoisomerase I, and as antimalarial agents with a dual mechanism of action.[11][13] The SAR for 1,5-naphthyridine derivatives is highly dependent on the substitution pattern, which dictates their target specificity.[11]

Physicochemical and ADME Properties: An Outlook

The additional nitrogen atom in both scaffolds compared to, for example, a quinolinone, can act as a hydrogen bond acceptor, potentially improving aqueous solubility. However, it can also increase the susceptibility to metabolism. The specific metabolic pathways are likely to differ between the two isomers due to the different electronic environments of the rings. Further research, including in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies on a matched pair of derivatives, would be highly valuable to the medicinal chemistry community.

Conclusion and Future Directions

The 1,6- and 1,5-naphthyridin-2-one scaffolds, while structurally similar, offer distinct advantages and opportunities for drug discovery.

  • The 1,6-naphthyridin-2-one scaffold has been particularly successful in the development of kinase inhibitors, with well-established synthetic routes allowing for extensive SAR exploration.

  • The 1,5-naphthyridin-2-one scaffold has demonstrated remarkable versatility, with derivatives showing promise in a wider array of therapeutic areas, including oncology, fibrosis, and infectious diseases.

The choice between these two scaffolds will ultimately depend on the specific biological target and the desired properties of the final drug candidate. Future work should focus on direct comparative studies of their physicochemical and metabolic properties to provide a more complete picture of their relative strengths and weaknesses. As our understanding of the nuanced differences between these "privileged" isomers grows, so too will our ability to rationally design the next generation of targeted therapies.

References

  • Oliveras, J.M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J.I. (2021). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Pharmaceuticals, 14(10), 1029. [Link][1][2][3][4][16]

  • A facile and novel synthesis of 1,6-naphthyridin-2(1H)-ones. ResearchGate. [Link][5]

  • Discovery and SAR study of 1H-imidazo[4,5-h][1][17]naphthyridin-2(3H)-one-based c-Met kinase inhibitors. Organic & Biomolecular Chemistry (RSC Publishing). [Link][10]

  • Comparative SAR and molecular modeling studies of 1,6-naphthyridin-2(1H)-ones (327), 1,8-naphthyridin-2(1H)-ones (328) and pyrido[2,3-d]pyrimidinones (326) as c-Src inhibitors. ResearchGate. [Link][15]

  • Fused 1,5-Naphthyridines: Synthetic Tools and Applications. PMC. [Link][8]

  • Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC. [Link][6]

  • 2,8-Disubstituted-1,5-naphthyridines as Dual Inhibitors of Plasmodium falciparum Phosphatidylinositol-4-kinase and Hemozoin Formation with In Vivo Efficacy. Journal of Medicinal Chemistry - ACS Publications. [Link][13]

  • Identification of 1,5-Naphthyridine Derivatives as a Novel Series of Potent and Selective TGF-β Type I Receptor Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link][12]

  • Structures of drugs containing 1,5-naphthyridin-2(1H)-one moiety. ResearchGate. [Link][14]

  • Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. PubMed. [Link][9]

Sources

Confirming the Binding Site of Novel Bioactive Compounds: A Comparative Guide for 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in drug discovery and chemical biology, the identification of a bioactive small molecule is a moment of significant promise. Yet, true progress hinges on the critical next step: pinpointing its precise binding site. This guide provides a comprehensive, in-depth comparison of modern experimental and computational methodologies for confirming the binding site of a novel compound, using the hypothetical molecule 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one as a case study. The 1,6-naphthyridin-2-one scaffold is a "privileged structure" in medicinal chemistry, known to be a core component of various kinase and PARP inhibitors, making our hypothetical compound a plausible candidate for targeted therapies[1][2].

This document is structured to provide not just procedural steps, but the strategic reasoning behind experimental choices, ensuring a self-validating and robust approach to binding site confirmation.

Part 1: Initial Target Class Identification - A Fork in the Road

Before embarking on resource-intensive binding site mapping, it is crucial to narrow down the potential target class of our novel compound. The initial screening assays will dictate the subsequent, more focused methodologies.

Experimental Workflow: Target Class Hypothesis Testing

G cluster_0 Initial Screening cluster_1 Hypothesis Generation Phenotypic_Screen Phenotypic Screening (e.g., cell viability, pathway reporter assays) Other_Target Hypothesis: Novel/Other Target Phenotypic_Screen->Other_Target Non-specific or novel phenotype Broad_Kinase_Panel Broad Kinase Panel (e.g., 400+ kinases) Kinase_Inhibitor Hypothesis: Kinase Inhibitor Broad_Kinase_Panel->Kinase_Inhibitor Significant inhibition of specific kinase(s) PARP_Assay PARP Activity Assay (biochemical) PARP_Inhibitor Hypothesis: PARP Inhibitor PARP_Assay->PARP_Inhibitor Inhibition of PARP activity

Figure 1. Initial screening workflow to generate a target class hypothesis for 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one.

For our hypothetical compound, let us assume a broad kinase panel screen reveals potent inhibition of a specific kinase, for instance, a receptor tyrosine kinase (RTK). This initial finding now allows us to focus our resources on confirming direct binding and mapping the interaction site on this putative RTK target.

Part 2: In Vitro Confirmation of Direct Binding

With a hypothesized target in hand, the next crucial step is to confirm a direct, physical interaction between 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one and the purified RTK protein. A multi-pronged approach using orthogonal biophysical techniques is paramount for building a strong, evidence-based case for direct binding.[3][4][5]

Comparative Analysis of Biophysical Techniques
TechniquePrincipleAdvantagesDisadvantagesTypical Affinity Range
Differential Scanning Fluorimetry (DSF) Measures the change in protein melting temperature upon ligand binding.High-throughput, low protein consumption.Indirect assay; may not work for all proteins.nM to mM
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during binding.[6][7]Provides a complete thermodynamic profile (Kd, ΔH, ΔS).Requires high protein concentration; lower throughput.nM to µM
Surface Plasmon Resonance (SPR) Detects changes in refractive index upon ligand binding to an immobilized protein.[6]Real-time kinetics (kon, koff); high sensitivity.Requires protein immobilization, which can affect activity.pM to mM
Nuclear Magnetic Resonance (NMR) Spectroscopy Monitors chemical shift perturbations in the protein's NMR spectrum upon ligand binding.[6]Provides residue-level information on the binding site.Requires large amounts of isotopically labeled protein; protein size limitations (<40 kDa).[6]µM to mM
Experimental Protocol: Differential Scanning Fluorimetry (DSF)
  • Reagents and Materials:

    • Purified recombinant RTK protein (e.g., 1 mg/mL stock).

    • SYPRO Orange dye (5000x stock in DMSO).

    • DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).

    • 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one (10 mM stock in DMSO).

    • Real-time PCR instrument capable of fluorescence detection.

  • Procedure:

    • Prepare a master mix containing the RTK protein and SYPRO Orange dye in DSF buffer.

    • Aliquot the master mix into a 96-well PCR plate.

    • Add varying concentrations of the compound to the wells. Include a DMSO control.

    • Seal the plate and centrifuge briefly.

    • Place the plate in the real-time PCR instrument.

    • Run a melt curve experiment, increasing the temperature from 25°C to 95°C with a ramp rate of 0.5°C/min, while continuously monitoring fluorescence.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature.

    • The melting temperature (Tm) is the midpoint of the transition in the melt curve.

    • A significant increase in Tm in the presence of the compound indicates stabilization of the protein upon binding.

Part 3: Cellular Target Engagement - Proving the Interaction in a Physiological Context

Confirming that a compound binds to its purified target in a test tube is a critical step, but it is equally important to demonstrate that this interaction occurs within the complex environment of a living cell. Cellular target engagement assays provide this crucial piece of evidence.[8][9][10][11]

Comparison of Cellular Target Engagement Assays
AssayPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Ligand binding stabilizes the target protein against thermal denaturation in cell lysates or intact cells.[9][12]Label-free; works with endogenous proteins.Not all proteins show a significant thermal shift; can be labor-intensive.
NanoBRET™ Target Engagement Assay Measures bioluminescence resonance energy transfer (BRET) between a NanoLuc®-tagged target protein and a fluorescent tracer that competes with the test compound.[8]Quantitative measurement of target occupancy and residence time in live cells.[8]Requires genetic engineering of the target protein.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)

G cluster_0 Cell Treatment & Lysis cluster_1 Protein Quantification cluster_2 Data Analysis Treat_Cells Treat intact cells with compound or DMSO Heat_Shock Heat cells at various temperatures Treat_Cells->Heat_Shock Lyse_Cells Lyse cells and separate soluble fraction Heat_Shock->Lyse_Cells Western_Blot Quantify soluble RTK by Western Blot Lyse_Cells->Western_Blot Melt_Curve Plot % soluble RTK vs. Temperature Western_Blot->Melt_Curve Stabilization Shift in melt curve indicates target engagement Melt_Curve->Stabilization

Figure 2. Workflow for the Cellular Thermal Shift Assay (CETSA®) to confirm target engagement in a cellular context.

A positive result in a CETSA experiment, where cells treated with 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one show a higher melting temperature for the target RTK compared to control cells, provides strong evidence of intracellular target engagement.

Part 4: High-Resolution Binding Site Mapping

Once direct binding and cellular engagement are confirmed, the final and most detailed step is to identify the specific amino acid residues that form the binding pocket.

Leading Techniques for Binding Site Identification
TechniquePrincipleResolutionKey Considerations
X-ray Crystallography Determines the three-dimensional structure of the protein-ligand complex.AtomicRequires well-diffracting crystals of the complex.
Cryogenic Electron Microscopy (Cryo-EM) Images frozen protein-ligand complexes to reconstruct a 3D model.Near-atomicSuitable for large proteins and complexes that are difficult to crystallize.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) Measures changes in the rate of deuterium uptake by the protein backbone upon ligand binding.Peptide-levelIdentifies regions of the protein that become protected from solvent upon binding.
Site-Directed Mutagenesis Systematically mutates residues in the putative binding site and measures the impact on ligand binding affinity.Residue-levelValidates the functional importance of specific residues identified by other methods.
Computational Docking and Molecular Dynamics (MD) Simulations Predicts the binding mode of a ligand in the protein's active site based on energetic calculations.[13][14][15][16][17]AtomicIn silico method; requires experimental validation.
Integrated Workflow for Binding Site Confirmation

A robust strategy for definitive binding site confirmation involves a combination of computational prediction and experimental validation.

G cluster_0 Computational Prediction cluster_1 Experimental Validation cluster_2 Definitive Confirmation Docking Molecular Docking of compound to RTK structure MD_Sim Molecular Dynamics Simulation to assess stability Docking->MD_Sim Refine binding pose Mutagenesis Site-Directed Mutagenesis of predicted contact residues MD_Sim->Mutagenesis Identify key residues for mutation Binding_Assay Measure binding affinity to mutants (e.g., ITC, SPR) Mutagenesis->Binding_Assay Xray_CryoEM X-ray Crystallography or Cryo-EM of the complex Binding_Assay->Xray_CryoEM Loss of affinity validates key contacts High_Res_Structure High-resolution structure confirms binding mode Xray_CryoEM->High_Res_Structure

Figure 3. An integrated workflow combining computational and experimental methods for high-resolution binding site mapping.

By following this integrated approach, researchers can move from a preliminary hypothesis to a high-confidence, experimentally validated model of the compound's binding site. This detailed structural information is invaluable for subsequent lead optimization and the development of structure-activity relationships (SAR).

Conclusion

Confirming the binding site of a novel small molecule like 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a multi-step, iterative process that requires a thoughtful combination of computational and experimental techniques. By employing an orthogonal and self-validating workflow, researchers can build a robust body of evidence to confidently identify and characterize the molecular target and binding mode of their compound. This foundational knowledge is the bedrock of modern, structure-guided drug discovery.

References

  • Modern Biophysical Approaches to Study Protein–Ligand Interactions.
  • Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC - NIH.
  • Machine learning approaches for predicting protein-ligand binding sites
  • Computational methods revolutionize drug discovery by predicting protein target sites.
  • NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
  • Strategies for target and p
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchG
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions - OA Monitor Ireland.
  • Target Engagement Assays - Eurofins DiscoverX.
  • Computational Ligand-Binding Site Prediction - PubMed.
  • Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry.
  • Methods for Identifying Ligand Binding Sites in Drug Discovery.
  • Recent computational advances in the identification of cryptic binding sites for drug discovery - Oxford Academic.
  • computational approaches for the identification of ligand binding sites in protein structures - DigitalCommons@UNO.
  • Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview | ACS Omega - ACS Public
  • Modern Biophysical Approaches to Study Protein–Ligand Interactions - ResearchG
  • Identifying the proteins to which small-molecule probes and drugs bind in cells | PNAS.
  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets - MDPI.
  • Enhanced Mapping of Small Molecule Binding Sites in Cells - Usiena air.
  • 1,6-Naphthyridin-2(1H)
  • Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed.
  • Discovery of Naphthyridinone Derivatives as Selective and Potent PKMYT1 Inhibitors with Antitumor Efficacy - PubMed.

Sources

Efficacy of the 3-Ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one Scaffold in PARPi-Resistant Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of poly (ADP-ribose) polymerase inhibitors (PARPi) revolutionized the treatment of homologous recombination repair (HRR)-deficient malignancies. However, acquired resistance to first-generation dual PARP1/2 inhibitors (e.g., olaparib, niraparib) remains a critical clinical bottleneck. The 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one molecule serves as the core structural scaffold for a novel class of next-generation PARPi, most notably saraparib (AZD5305) .

Unlike first-generation agents, this naphthyridin-2-one scaffold achieves unprecedented >500-fold selectivity for PARP1 over PARP2. This guide provides an objective, data-driven comparison of this next-generation scaffold against legacy alternatives, detailing the mechanistic causality behind its superior efficacy in resistant cell lines and providing self-validating experimental frameworks for preclinical evaluation.

Mechanistic Paradigm Shift: The Causality of Selectivity

To understand why the 1,6-naphthyridin-2-one scaffold overcomes resistance, one must examine the causality of first-generation PARPi failure. Legacy inhibitors bind the highly conserved NAD+ pocket of both PARP1 and PARP2. While PARP1 trapping drives synthetic lethality in BRCA-mutated cells, PARP2 inhibition inadvertently suppresses erythropoiesis, leading to severe, dose-limiting hematological toxicities (neutropenia and anemia).

Because of this toxicity ceiling, first-generation PARPi are often dosed suboptimally, failing to achieve the near-complete intra-tumoral fractional target engagement required to eradicate resilient cancer subclones. This allows tumors to acquire resistance via partial HRR restoration (e.g., BRCA reversion mutations) or replication fork protection.

By exploiting subtle structural variances in the PARP1 active site, the 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one scaffold eliminates PARP2 binding[1]. The causality of its efficacy is twofold:

  • Uncapped Dosing: Sparing PARP2 eliminates hematological toxicity, allowing for significantly higher dosing and continuous exposure.

  • Maximal Target Engagement: Higher dosing drives profound, selective PARP1 trapping on DNA, creating an insurmountable level of replication stress that overwhelms low-level resistance mechanisms. Furthermore, this clean toxicity profile allows for synergistic combination with ATR inhibitors (e.g., ceralasertib) to collapse replication forks in highly resistant models[2].

Comparative Efficacy and Pharmacodynamics (Data Presentation)

The following table synthesizes quantitative preclinical data comparing the first-generation standard of care (Olaparib) against the 1,6-naphthyridin-2-one scaffold derivative (AZD5305)[3][4].

MetricFirst-Generation PARPi (Olaparib)1,6-naphthyridin-2-one Scaffold (AZD5305)
PARP1 IC50 (Enzymatic) 5.1 nM2.3 nM
PARP2 IC50 (Enzymatic) 4.8 nM>1000 nM
Selectivity (PARP1 vs PARP2) ~1-fold (Non-selective)>500-fold
DNA Trapping Profile Dual PARP1 and PARP2 TrappingExclusive PARP1 Trapping
Dose-Limiting Toxicity (In Vivo) Hematological (Anemia/Neutropenia)Non-hematological (Manageable GI)
Efficacy in PARPi-Resistant PDX Transient cytostasis; rapid regrowthComplete regression (when combined with ATRi)
Hematological Tolerability Poor (Requires frequent dose interruptions)Excellent (Enables continuous high-dose exposure)

Pathway Visualization: Mechanism of Action

The following diagram illustrates the divergent downstream consequences of selective PARP1 trapping versus dual PARP1/2 inhibition.

G DNA DNA Single-Strand Breaks PARP1 PARP1 Recruitment (DNA Repair) DNA->PARP1 PARP2 PARP2 Recruitment (Erythropoiesis Regulation) DNA->PARP2 Trapping Selective PARP1 Trapping PARP1->Trapping DualTrapping Dual PARP1/2 Trapping PARP1->DualTrapping PARP2->DualTrapping Scaffold 1,6-naphthyridin-2-one (AZD5305) Scaffold->Trapping >500x Selectivity Sparing PARP2 Spared (Normal Blood Counts) Scaffold->Sparing FirstGen First-Gen PARPi (Olaparib/Niraparib) FirstGen->DualTrapping Efficacy Maximal Target Engagement (Overcomes Resistance) Trapping->Efficacy Toxicity Hematological Toxicity (Dose-Limiting) DualTrapping->Toxicity Suboptimal Suboptimal Dosing (Acquired Resistance) DualTrapping->Suboptimal Sparing->Efficacy Allows Higher Dosing

Mechanism of 1,6-naphthyridin-2-one PARP1 selectivity vs. dual PARP1/2 inhibitors.

Self-Validating Experimental Protocols

To rigorously evaluate the efficacy of the 1,6-naphthyridin-2-one scaffold in resistant models, researchers must employ protocols that internally validate on-target effects and account for the delayed kinetics of resistance emergence.

Protocol A: Isogenic CRISPR-Cas9 PARP1/2 Trapping Assay

Rationale: Standard biochemical assays cannot confirm intracellular selectivity. This protocol utilizes CRISPR-Cas9 knockout (KO) lines as an internal control. A true selective inhibitor will show a complete loss of trapping signal in PARP1-KO cells, self-validating the mechanism of action and ensuring the observed cytotoxicity is not an off-target artifact[3].

Step-by-Step Methodology:

  • Cell Preparation: Seed wild-type (WT), PARP1-KO, and PARP2-KO A549 cells at 1×106 cells/well in 6-well plates. Allow 24 hours for adherence.

  • Compound Treatment: Treat cells with the 1,6-naphthyridin-2-one derivative (dose titration: 0.1 nM to 10 μM) or olaparib (control) for 2 hours.

  • Damage Induction: Add 1 mM methyl methanesulfonate (MMS) for the final 30 minutes of incubation to induce DNA alkylation, forcing PARP recruitment to single-strand breaks.

  • Chromatin Fractionation: Lyse cells on ice using a mild Cytoskeletal (CSK) buffer supplemented with 0.5% Triton X-100 and protease inhibitors. Centrifuge at 10,000 × g for 5 minutes. Causality: This specific buffer strength washes away soluble, unbound PARP; only drug-trapped PARP remains firmly bound to the heavy chromatin pellet.

  • Quantification: Resuspend the chromatin pellet in RIPA buffer, sonicate to shear DNA, and analyze via quantitative Western blot using specific anti-PARP1 and anti-PARP2 antibodies.

Protocol B: 28-Day Colony Regression Assay for Resistance Evaluation

Rationale: Short-term viability assays (e.g., 72-hour CellTiter-Glo) often misrepresent cytostasis as cell death, failing to capture the emergence of resistant subclones. This 28-day assay with a drug washout phase stringently tests for durable, irreversible cell death in resistant models[2].

Step-by-Step Methodology:

  • Model Selection: Plate PARPi-resistant BRCA1-mutant HCC1937 cells (characterized by acquired resistance via replication fork protection) at a low density of 500 cells/well in 6-well plates.

  • Concurrent Dosing: Treat cells with the 1,6-naphthyridin-2-one derivative (6 nM) alone, and in combination with the ATR inhibitor ceralasertib (0.5 μM). Causality: Low-dose concurrent inhibition maximizes replication stress while avoiding off-target toxicity, which is critical for evaluating true synergistic reversal of resistance without confounding general cytotoxicity.

  • Washout Phase: After exactly 7 days of continuous drug exposure, aspirate the media, wash the cells three times with warm PBS, and culture in fresh, drug-free media for an additional 21 days.

  • Readout: At day 28, fix the colonies with 4% paraformaldehyde for 15 minutes, stain with 0.5% crystal violet solution, and quantify the total colony area using ImageJ software. Complete regression in the combination arm validates the scaffold's ability to overcome acquired resistance.

References

  • Source: PubMed Central (PMC)
  • The PARP1 selective inhibitor saruparib (AZD5305)
  • Combination of the PARP1-selective inhibitor AZD5305 with the ATR inhibitor ceralasertib for the treatment of PARPi-resistant cancer Source: AACR Journals URL
  • Current status and future promise of next-generation poly (ADP-Ribose)

Sources

Comparative In Vivo Efficacy of 1,6-Naphthyridin-2-one Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 1,6-naphthyridin-2-one scaffold has emerged as a privileged structure in medicinal chemistry, offering highly tunable pharmacophores for kinase inhibition. For drug development professionals and application scientists, transitioning these molecules from in vitro hits to in vivo therapeutics requires navigating complex pharmacokinetic (PK) and pharmacodynamic (PD) landscapes.

This guide objectively compares the in vivo performance of leading 1,6-naphthyridin-2-one analogs—specifically focusing on the evolution of the Torin series (mTOR/PIKK inhibitors)—and provides a self-validating experimental framework for evaluating novel derivatives.

Structural Causality: Overcoming In Vivo Liabilities

The development of ATP-competitive mTOR inhibitors highlights the critical relationship between structural modifications on the 1,6-naphthyridin-2-one core and in vivo efficacy.

The Torin 1 Limitation: Torin 1 is a highly potent in vitro inhibitor of mTORC1 and mTORC2. However, its in vivo utility is severely compromised by poor oral bioavailability (<10%) and rapid clearance. The presence of a bulky 4-propanoylpiperazin-1-yl group and a quinoline moiety introduces significant metabolic liabilities, making it highly susceptible to first-pass metabolism and resulting in a short half-life.

The Torin 2 Optimization: To resolve these liabilities, medicinal chemists optimized the 1,6-naphthyridin-2-one scaffold to create Torin 2. By replacing the quinoline group with a 2-aminopyridine moiety and removing the piperazine-amide extension, the molecular weight and lipophilicity were optimized [1].

  • Causality of the Modification: This structural shift eliminated key metabolic soft spots and improved water solubility. Consequently, Torin 2 achieves a remarkable 51% oral bioavailability, a low clearance rate (19.6 mL/min/kg), and the ability to maintain strong target inhibition in tissues for over six hours post-dose. This allows Torin 2 to effectively ablate tumors in Th-MYCN neuroblastoma models at doses of 20 mg/kg [3].

mTOR_Pathway PI3K PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K S6K (p-T389) mTORC1->S6K 4 4 mTORC1->4 mTORC2 mTORC2 mTORC2->AKT EBP1 4E-BP1 (p-T37/46) Torin1 Torin 1 (Poor in vivo PK) Torin1->mTORC1 Torin1->mTORC2 Torin2 Torin 2 (High Bioavailability) Torin2->mTORC1 Torin2->mTORC2

mTORC1/2 signaling pathway and dual inhibition by 1,6-naphthyridin-2-one analogs.

Quantitative Data Presentation

The table below summarizes the comparative PK/PD parameters of the Torin series against a clinical-stage reference compound. The data illustrates how scaffold optimization directly translates to in vivo viability.

CompoundPrimary TargetsmTOR IC₅₀ / EC₅₀Oral Bioavailability (F%)In Vivo ClearanceKey In Vivo Application
Torin 1 mTORC1, mTORC22.0 nM / 2.0 nM< 10%HighIn vitro tool compound
Torin 2 mTOR, ATM, ATR, DNA-PK2.1 nM / 0.25 nM51%19.6 mL/min/kgNeuroblastoma & HCC xenografts
AZD2014 (Ref)mTORC1, mTORC22.8 nM40%ModeratePhase II Clinical Trials

Self-Validating In Vivo Experimental Protocol

When evaluating novel 1,6-naphthyridin-2-one analogs, researchers frequently make the error of advancing directly to long-term tumor volume studies. If the study fails, it is impossible to determine if the failure was due to a lack of intrinsic efficacy or poor in vivo exposure.

To ensure scientific integrity, you must employ a self-validating protocol that utilizes an intermediate Pharmacodynamic (PD) gate.

Step-by-Step Methodology: Xenograft Efficacy & PD Profiling

Phase 1: Formulation and Tolerability

  • Vehicle Preparation: Formulate the analog (e.g., Torin 2) in 20% N-methyl-2-pyrrolidone (NMP) / 40% PEG400 / 40% Water to maximize solubility.

  • Dosing: Administer via oral gavage (PO) at 20 mg/kg to tumor-bearing mice (e.g., SK-N-BE neuroblastoma models).

Phase 2: The PD Target Engagement Gate (Self-Validation)

  • Rationale: You must prove the drug reaches the tumor microenvironment and successfully inhibits the kinase before committing to a 28-day study.

  • Harvest tumor tissues from a satellite cohort at 2h, 6h, and 24h post-dose.

  • Lyse tissues in RIPA buffer containing protease/phosphatase inhibitors.

  • Perform Western blot analysis probing for downstream mTOR effectors: p-S6K (T389) and p-4EBP1 (T37/46) .

  • Decision Matrix: Proceed to Phase 3 only if >80% suppression of p-S6K is observed at the 6h mark. If suppression is absent, halt the study and reformulate to improve PK exposure.

Phase 3: Long-Term Efficacy Study

  • Once target engagement is validated, dose the primary cohort daily (PO, 20 mg/kg) for 28 days.

  • Measure tumor volume bi-weekly using digital calipers ( V=2length×width2​ ).

  • Calculate Tumor Growth Inhibition (TGI). A TGI > 50% combined with validated PD suppression confirms the in vivo efficacy of the analog.

Protocol_Workflow Step1 1. PK Profiling (Determine F% & Clearance) Step2 2. PD Target Engagement (Measure p-S6K & p-4EBP1) Step1->Step2 Gate >80% Target Suppression? Step2->Gate Step3 3. Efficacy Study (Tumor Volume Tracking) Gate->Step3 Yes Halt Halt & Reformulate Gate->Halt No

Self-validating in vivo experimental workflow for evaluating kinase inhibitors.

Beyond Oncology: 1,6-Naphthyridin-2-ones in Infectious Disease

While heavily utilized in oncology, the 1,6-naphthyridin-2-one scaffold is highly versatile. Recent fragment-based drug discovery (FBDD) campaigns have identified this core as a potent inhibitor of Mycobacterium tuberculosis thymidylate kinase (Mtb TMK) [2].

By augmenting initial fragment hits with co-crystal structural data, researchers successfully drove the potency of 1,6-naphthyridin-2-one derivatives from 500 μM down to 200 nM. This demonstrates that with rational structure-guided optimization, this privileged scaffold can achieve the ligand efficiency required for in vivo efficacy across vastly different therapeutic areas, from human kinase inhibition to bacterial DNA synthesis disruption.

References
  • Liu Q, et al. "Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective, and orally available mammalian target of rapamycin (mTOR) inhibitor for treatment of cancer." Journal of Medicinal Chemistry, 2011. 1

  • Kawatkar SP, et al. "Structure guided lead generation for M. tuberculosis thymidylate kinase (Mtb TMK): discovery of 3-cyanopyridone and 1,6-naphthyridin-2-one as potent inhibitors." Journal of Medicinal Chemistry, 2015. 2

  • Ehlert K, et al. "Comparing mTOR inhibitor Rapamycin with Torin-2 within the RIST molecular-targeted regimen in neuroblastoma cells." PLoS One (via PMC), 2015. 3

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is at the forefront of innovation. This compound, and others in the 1,6-naphthyridin-2-one class, are being investigated as potential selective inhibitors for targets like Fibroblast Growth Factor Receptor 4 (FGFR4), which is implicated in certain cancers.[1][2][3][4] While the focus is often on synthesis and application, the responsibility for safe handling extends through the entire lifecycle of the chemical, culminating in its proper disposal.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one. Adherence to these procedures is not merely a matter of regulatory compliance; it is a cornerstone of our commitment to laboratory safety, environmental stewardship, and the integrity of our scientific pursuits.

Hazard Assessment and Characterization

Before any disposal plan can be formulated, a thorough understanding of the compound's hazards is essential. While a specific Safety Data Sheet (SDS) for 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one may not be readily available, we can infer its likely hazard profile from analogous structures within the naphthyridinone family and general principles for heterocyclic nitrogen compounds.[5][6]

The primary causality for caution is that many biologically active small molecules can have unintended toxicological effects. Therefore, it is prudent to treat this compound as hazardous until proven otherwise.

Table 1: Anticipated Hazard Profile

Hazard CategoryAnticipated Risk & RationaleRecommended Precautionary (P) Codes
Acute Toxicity (Oral) Harmful if swallowed (H302). [7][8] Many nitrogen-containing heterocyclic compounds exhibit oral toxicity.P264, P301+P312
Skin Irritation Causes skin irritation (H315). [7][8] Novel organic compounds can be irritants upon dermal contact.P280, P302+P352
Eye Irritation Causes serious eye irritation (H319). [7][8] The compound, likely a solid powder, can cause significant irritation if it enters the eyes.P280, P305+P351+P338
Aquatic Toxicity Potentially toxic to aquatic life. [9] Many complex organic molecules do not readily degrade and can be harmful to aquatic ecosystems.P273 (Avoid release to the environment)

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[10] Based on the anticipated profile, this compound would likely be classified as a toxic hazardous waste.

The First Principle: Waste Minimization

The most effective disposal strategy begins with generating less waste. This is the core of "green chemistry" and responsible laboratory management.[11][12] Before beginning experimental work, consider the following:

  • Source Reduction: Order only the quantity of the chemical required for your experiments.[10]

  • Scale Reduction: Whenever feasible, reduce the scale of experiments to minimize the volume of waste produced.[10]

  • Inventory Management: Maintain a detailed chemical inventory to prevent over-ordering and to ensure that older stock is used first.[13][14]

Step-by-Step Disposal Protocol

Once waste has been generated, it must be managed systematically. The following protocol provides a self-validating system for ensuring safety and compliance.

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Causality: Direct contact with the compound poses the primary risk of exposure. Proper PPE is your first and most critical line of defense.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[8]

  • Eye Protection: Wear tightly fitting safety goggles with side-shields.[15]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities or in situations with a risk of dust generation, a chemical-resistant apron should also be worn.[16]

Step 2: Waste Segregation

Causality: Improperly mixing chemical waste streams can lead to dangerous reactions, generating heat, toxic gases, or even explosions. Segregation ensures chemical compatibility and allows for proper final treatment.[14][17]

  • Solid Waste: Collect waste 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one powder, along with any contaminated items like weigh boats or filter paper, in a dedicated solid waste container.[13]

  • Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a compatible liquid waste container. Do not mix halogenated and non-halogenated solvent waste.[13]

  • Sharps Waste: Needles, syringes, or broken glass contaminated with the compound must be placed in a designated, puncture-resistant sharps container.[13][18]

  • Aqueous Waste: Do not pour any solution containing this compound down the drain.[10] Collect it as aqueous hazardous waste.

Step 3: Container Selection and Labeling

Causality: The container must safely hold the waste without leaking or degrading, and the label must clearly communicate the contents to prevent accidental misuse and ensure proper handling by waste management personnel.

  • Container Requirements: Use only appropriate, chemically compatible containers, preferably of plastic construction.[10][14] Ensure containers have a secure, tight-fitting lid and are kept closed unless waste is actively being added.[10][19]

  • Labeling: All waste containers must be clearly labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one" (avoiding abbreviations)

    • The specific hazards (e.g., "Toxic")

    • The date accumulation started

    • The name of the principal investigator or lab group

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Causality: Federal and local regulations govern the amount of hazardous waste that can be stored in a laboratory and for how long. An SAA provides a designated, safe location for this temporary storage.[10][19]

  • Store the labeled waste container in a designated SAA within your laboratory.

  • The SAA should be at or near the point of generation and under the control of the lab personnel.

  • Ensure secondary containment (such as a spill tray) is used to capture any potential leaks.[14]

Step 5: Final Disposal Arrangement

Causality: Hazardous waste must be treated and disposed of by licensed professionals at a designated Treatment, Storage, and Disposal Facility (TSDF) to ensure environmental protection and regulatory compliance from "cradle-to-grave".[20]

  • Contact EHS: Once your waste container is nearing full, or you have finished the project, contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[10]

  • Documentation: Be prepared to provide any necessary documentation, such as a hazardous waste manifest, as required by your institution and the EPA.[19]

Disposal Decision Workflow

The following diagram illustrates the logical flow for managing waste containing 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one.

G cluster_prep Preparation & Use cluster_char Characterization & Segregation cluster_handle Handling & Storage cluster_dispose Final Disposal start Begin Experiment with 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one waste_gen Is waste generated? start->waste_gen characterize Characterize as Hazardous Waste (Assumed Toxic) waste_gen->characterize Yes ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) segregate Segregate Waste by Type (Solid, Liquid, Sharps) characterize->segregate container Select Compatible Container segregate->container ppe->container label_container Label Container Correctly ('Hazardous Waste', Full Name, Hazards) container->label_container store Store in Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Pickup store->contact_ehs end Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Decision workflow for the proper disposal of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one.

Emergency Procedures for Spills and Exposure

Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is vital.

  • Minor Spill (Solid):

    • Restrict access to the area.[16]

    • Wearing your full PPE, gently sweep up the material to avoid creating dust and place it in your hazardous waste container.[15][16]

    • Clean the spill area with a suitable solvent and decontaminate. Collect all cleaning materials as hazardous waste.

  • Skin Contact:

    • Immediately remove all contaminated clothing.[15]

    • Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[8][21]

    • Seek medical attention.

  • Eye Contact:

    • Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16][21]

    • Remove contact lenses if present and easy to do.[22]

    • Seek immediate medical attention.

  • Inhalation:

    • Move the affected person to fresh air at once.[8][16]

    • If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.

    • Seek immediate medical attention.

By integrating these procedures into your standard laboratory operations, you ensure that the innovative research conducted with compounds like 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is performed not only effectively but with the highest commitment to safety and environmental responsibility.

References

  • Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]

  • University of Pennsylvania EHRS. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. [Link]

  • National Institutes of Health. Prudent Practices in the Laboratory: Management of Waste. NCBI Bookshelf. [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. [Link]

  • Ace Waste. Properly Managing Chemical Waste in Laboratories. [Link]

  • Enviro-Safe. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]

  • IDR Environmental Services. How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. (2025, May 15). Household Hazardous Waste (HHW). [Link]

  • U.S. Environmental Protection Agency. (2025, June 23). Learn the Basics of Hazardous Waste. [Link]

  • Zhang, X., et al. (2022, May 30). Discovery of 1,6-Naphthyridin-2(1H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]

  • PubMed. (2023, November 5). Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer. [Link]

  • Malviya, M., et al. Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents. Current Green Chemistry. [Link]

  • PubMed. (2022, June 9). Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma. [Link]

  • Oliveras, J. M., et al. (2021, October 9). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. Molecules. [Link]

  • IntechOpen. (2022, December 6). Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. [Link]

  • Semantic Scholar. (2021, October 9). 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications. [Link]

  • Kao Chemicals. (2024, September 25). SAFETY DATA SHEET. [Link]

  • Vaccari, A., et al. (2000). Environment-friendly synthesis of nitrogen-containing heterocyclic compounds. Catalysis Today. [Link]

Sources

Personal protective equipment for handling 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one

Executive Summary & Hazard Causality

3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one is a highly potent heterocyclic intermediate. Its 1,6-naphthyridin-2-one structural motif is a characteristic pharmacophore used in the development of poly(ADP-ribose) polymerase (PARP) inhibitors. In oncology and drug development, these compounds are engineered to exploit homologous recombination deficiency (HRD) in tumors—such as those harboring BRCA1/2 mutations—triggering apoptosis through a mechanism known as synthetic lethality [1].

The Causality of Risk: Because this compound's primary mechanism of action involves trapping PARP enzymes on DNA single-strand breaks to prevent DNA repair, it is fundamentally genotoxic. Occupational exposure to even trace amounts of PARP inhibitors can interfere with normal cellular DNA replication, posing severe mutagenic, teratogenic, and reproductive toxicity risks to laboratory personnel [2]. Consequently, this compound must be handled under High-Potency Active Pharmaceutical Ingredient (HPAPI) and hazardous drug (HD) protocols [3].

PARP_Mechanism DNA DNA Single-Strand Break PARP PARP1/2 Recruitment DNA->PARP Drug 1,6-naphthyridin-2-one Derivative PARP->Drug Inhibits Trap PARP Trapping on DNA Drug->Trap DSB Double-Strand Break Trap->DSB Death Synthetic Lethality (Cell Death) DSB->Death

Fig 1: PARP trapping mechanism causing synthetic lethality, highlighting the genotoxic hazard.

Quantitative PPE Requirements

The physical state of the compound dictates the risk of exposure. As a lyophilized or milled solid, it carries a high risk of aerosolization. Once dissolved in a solvent like Dimethyl Sulfoxide (DMSO), the inhalation risk drops, but the dermal absorption risk exponentially increases due to the solvent's carrier properties.

Table 1: PPE and Engineering Controls by Operational Task

Task / Exposure ScenarioRespiratory ProtectionDermal ProtectionOcular ProtectionEngineering Control
Handling Dry Powder N95 or PAPR (HEPA)Double Nitrile (Outer >0.1mm)Chemical Splash GogglesBSC Class II B2 or Isolator
Handling Solution (<10mM) Surgical Mask (Optional)Single Nitrile (Change if splashed)Safety Glasses w/ Side ShieldsStandard Fume Hood
Spill Cleanup (Powder) PAPR with HEPA filterDouble Nitrile + Tyvek Chem SuitGoggles + Face ShieldN/A (Evacuate area first)

Step-by-Step Operational Workflows

To ensure a self-validating safety system, every step of the handling process must isolate the operator from the compound. Do not deviate from the sequence below.

Workflow PPE 1. Don PPE (Double Glove) Weigh 2. Weighing (Inside BSC) PPE->Weigh Prep 3. Dissolution (in DMSO) Weigh->Prep Decon 4. Decontamination (10% Bleach) Prep->Decon Waste 5. Disposal (Hazardous) Decon->Waste

Fig 2: Standard operational workflow for the safe handling and processing of the compound.

Phase 1: Preparation & Gowning
  • Verify Engineering Controls: Ensure the Biosafety Cabinet (BSC) Class II, Type B2 (100% exhaust) or dedicated powder weighing isolator is fully operational with current certification.

  • Don PPE (In Order):

    • Bouffant cap and dedicated shoe covers.

    • Inner nitrile gloves (standard examination thickness).

    • Impermeable, disposable Tyvek gown with knit cuffs.

    • Fit-tested N95 respirator (or PAPR if handling >100mg of powder).

    • ANSI Z87.1-compliant chemical splash goggles.

    • Outer nitrile gloves (extended cuff, pulled over the gown sleeves).

Phase 2: Weighing and Reconstitution

Scientific Insight: Naphthyridinone derivatives are frequently hygroscopic and prone to static charge, which drastically increases the risk of powder aerosolization. Managing static is critical.

  • Static Mitigation: Place an anti-static weighing boat on the microbalance inside the BSC. Briefly pass a static-eliminating ionizer over the boat and the sealed chemical vial.

  • Transfer: Carefully uncap the vial. Using a dedicated, disposable anti-static spatula, transfer the required mass of 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one.

  • In-Situ Dissolution: Do not transport the dry powder across the lab. Reconstitute the powder directly within the BSC using anhydrous DMSO or another compatible assay buffer.

  • Seal and Decontaminate: Cap the resulting stock solution tightly. Wipe the exterior of the vial with a 10% sodium hypochlorite (bleach) wipe before removing it from the BSC.

Phase 3: Immediate Decontamination
  • Chemical Degradation: Wipe down the microbalance, spatulas, and the BSC deck with a 10% bleach solution. Causality: Hypochlorite chemically oxidizes and degrades the active heterocyclic pharmacophore.

  • Rinse: Follow the bleach wipe immediately with a 70% ethanol or DI water wipe to prevent corrosive pitting of the stainless steel BSC deck.

  • Doffing: Remove the outer gloves inside the BSC and discard them into a biohazard/chemical waste bag located within the hood.

Spill Response and Disposal Plans

Emergency Spill Protocol
  • Solid Spills (Powder): Do NOT sweep or use a standard vacuum, which will aerosolize the genotoxin. Evacuate the immediate area. Don a PAPR and Tyvek suit. Gently cover the powder with absorbent pads lightly dampened with water or 10% bleach to suppress dust, then scoop the material into a rigid, sealable hazardous waste container.

  • Liquid Spills (DMSO Solution): Cover with universal chemical absorbent pads. Because DMSO rapidly penetrates standard nitrile, responders must wear heavy-duty butyl rubber gloves during cleanup. Wash the area with soap and water after removing the absorbent material.

Waste Segregation & Disposal
  • Trace Solid Waste: Any consumable (pipette tips, weigh boats, outer gloves, bench paper) that contacted the pure powder or concentrated stock must be placed in a sealed, puncture-resistant container labeled "Trace Hazardous/Genotoxic Waste" and sent for high-temperature incineration.

  • Liquid Waste: Do not mix PARP-inhibitor solutions with general organic solvent waste. Collect in a dedicated, clearly labeled High-Density Polyethylene (HDPE) container. Label explicitly as "Contains Genotoxic API: 3-ethyl-7-(hydroxymethyl)-1H-1,6-naphthyridin-2-one."

References

  • Turner N, Tutt A, Ashworth A. "Hallmarks of 'BRCAness' in sporadic cancers." Nature Reviews Cancer, 2004. URL: [Link]

  • Bixel K, Hays JL. "Olaparib in the management of ovarian cancer." Pharmacogenomics and Personalized Medicine, 2015. URL: [Link]

  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings." Centers for Disease Control and Prevention (CDC), 2016. URL: [Link]

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